molecular formula C11H13BrO2 B180291 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde CAS No. 153759-58-1

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Cat. No.: B180291
CAS No.: 153759-58-1
M. Wt: 257.12 g/mol
InChI Key: DTEMRMZXDSDCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEMRMZXDSDCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355348
Record name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153759-58-1
Record name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

CAS Number: 153759-58-1

Core Compound Identification and Properties

This compound is a substituted salicylaldehyde derivative. The strategic placement of the bromo, tert-butyl, and hydroxyl groups on the benzaldehyde scaffold makes it a versatile precursor for the synthesis of more complex molecular architectures, particularly in the development of novel ligands and pharmaceutical agents.

Physicochemical Data

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data below has been compiled from various chemical suppliers and databases.[1][2][3][4]

PropertyValueSource(s)
CAS Number 153759-58-1[1][2][3][5]
Molecular Formula C₁₁H₁₃BrO₂[1][6]
Molecular Weight 257.12 g/mol [1][4]
IUPAC Name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[3]
Physical Form Solid[3]
Purity Typically ≥95%[3][5]
Storage Temperature Refrigerator (4°C)[1][3]
InChI Key DTEMRMZXDSDCPQ-UHFFFAOYSA-N[3]

Synthesis Protocol and Mechanistic Insight

The synthesis of substituted salicylaldehydes such as this compound often involves a multi-step process that leverages classic organic reactions. A common and logical pathway involves the formylation of a substituted phenol followed by selective bromination. The synthesis of a closely related isomer, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, utilizes a modified Reimer-Tiemann reaction, providing a solid framework for understanding the synthesis of this class of compounds.[6][7][8]

Conceptual Synthesis Workflow

The causality behind this synthetic approach is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group of the starting phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The bulky tert-butyl group provides steric hindrance, which can be exploited to influence the regioselectivity of both the formylation and subsequent bromination steps.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Bromination A 4-tert-butylphenol C 5-tert-butyl-2-hydroxybenzaldehyde A->C Reimer-Tiemann Reaction B Formylating Agent (e.g., Chloroform, NaOH) E This compound C->E Electrophilic Aromatic Substitution D Brominating Agent (e.g., Liquid Bromine in Acetic Acid)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on established methods for the synthesis of brominated salicylaldehydes.[6][9]

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde via Modified Reimer-Tiemann Reaction

  • Prepare a solution of sodium hydroxide (60g) in water (80 mL) in a suitable reaction vessel.

  • Add 4-tert-butylphenol (15g) to the solution and heat the mixture to 60-65°C with stirring until the phenol dissolves.

  • Add chloroform (30 mL) dropwise to the heated mixture. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue heating the reaction mixture for one hour. The formation of a precipitate should be observed.

  • After cooling, the mixture is acidified to precipitate the product. The aqueous layer is separated, and the organic product, 5-tert-butyl-2-hydroxybenzaldehyde, is isolated.

Step 2: Bromination to Yield this compound

  • Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde from Step 1 in glacial acetic acid.

  • Add liquid bromine dropwise to the solution at room temperature (25°C) with constant stirring. The hydroxyl and aldehyde groups direct the bromination to the available ortho and para positions. The existing substituents will sterically and electronically guide the bromine to the desired position.

  • Stir the mixture for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid solvent under reduced pressure (in vacuo).

  • The resulting residue is then recrystallized from a suitable solvent system, such as aqueous ethanol, to yield the final product, this compound.[9]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its functional groups—aldehyde, hydroxyl, and bromo—are all active sites for further chemical modification, allowing for the construction of diverse and complex molecules.

Precursor for Schiff Bases and Metal Complexes

The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are renowned for their coordination capabilities with various metal ions. The resulting metal complexes have shown significant potential in catalysis and as antibacterial agents.[10] The electronic properties of the benzene ring, modulated by the electron-withdrawing bromine and electron-donating hydroxyl and tert-butyl groups, can fine-tune the stability and reactivity of these complexes.

Intermediate in Pharmaceutical Synthesis

While specific drugs derived directly from this compound are not broadly documented in the initial literature search, its structural motifs are highly relevant to medicinal chemistry. For instance, other bromo-hydroxybenzaldehyde isomers are crucial intermediates in the synthesis of major pharmaceutical drugs. 2-Bromo-5-hydroxybenzaldehyde is a key intermediate for Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis. This highlights the potential of the target compound to serve as a building block for novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies.

G cluster_0 Derivative Pathways cluster_1 Potential Applications A 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde B Schiff Base Synthesis (+ R-NH₂) A->B C Heterocycle Formation A->C D Further Functionalization (e.g., Suzuki Coupling) A->D E Metal-Organic Frameworks & Catalysts B->E F Bioactive Molecules & API Precursors C->F G Novel Ligands D->G

Caption: Potential application pathways for the title compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard warnings.

  • Signal Word: Warning[3]

  • Hazard Statements: [3][4][5]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: [3][5]

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[11][12] Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactive sites make it a valuable asset for researchers in medicinal chemistry, materials science, and catalysis. Understanding its synthesis and handling is the first step toward unlocking its full potential in the development of next-generation materials and therapeutics.

References

  • SciSupplies. This compound, 95.0%, 5g. [Link]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]
  • PubChem. This compound.
  • Chemsrc. CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. [Link]
  • PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
  • ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • Heliyon. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]

Sources

A Comprehensive Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal research. As a derivative of salicylaldehyde, its unique substitution pattern—featuring a bulky tert-butyl group, a bromine atom, and the characteristic ortho-hydroxyaldehyde moiety—imparts specific steric and electronic properties that make it a valuable precursor for the synthesis of complex molecular architectures. The interplay between the electron-withdrawing bromine, the sterically demanding tert-butyl group, and the reactive hydroxy-aldehyde functionality allows for its use in creating targeted molecules such as Schiff bases, metal-ligand complexes, and various heterocyclic systems. This guide provides an in-depth examination of its molecular characteristics, a field-tested synthesis protocol, and its applications for professionals in drug discovery and materials science.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its reactivity and handling. This compound is a solid at room temperature, and its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [2][3]
IUPAC Name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[2]
CAS Number 153759-58-1[2][3]
Physical Form Solid
InChI Key DTEMRMZXDSDCPQ-UHFFFAOYSA-N[2]
Molecular Structure and Conformation

X-ray crystallography studies have provided precise insights into the molecule's three-dimensional structure. The compound crystallizes in an orthorhombic system.[1] A critical feature stabilizing its molecular conformation is a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group (O—H⋯O).[1][4] This interaction contributes to the planarity of the molecule; all non-hydrogen atoms, excluding the methyl groups of the tert-butyl moiety, lie approximately in the same plane.[1][4] This defined, rigid conformation is a key determinant of its reactivity and its ability to act as a predictable scaffold in further synthetic transformations.

Synthesis and Purification

The preparation of this compound is reliably achieved through a two-step process involving a modified Reimer-Tiemann reaction to generate the salicylaldehyde intermediate, followed by regioselective bromination.[1][4] This approach provides a high yield of the final product.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Modified Reimer-Tiemann Reaction cluster_1 Step 2: Electrophilic Bromination cluster_2 Purification & Verification A 4-tert-butyl phenol D Heating (60-65°C) A->D B NaOH + H₂O B->D C Chloroform (CHCl₃) C->D Stepwise addition E Intermediate: 5-tert-butyl-2-hydroxybenzaldehyde D->E H Final Product: This compound E->H F Liquid Bromine (Br₂) F->H G Acetic Acid (Solvent) G->H I Suction Filtration H->I J Thin Layer Chromatography (TLC) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[1][4]

Part A: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Intermediate)

  • Reaction Setup: In a suitable reaction vessel, dissolve 60g of sodium hydroxide (NaOH) in 80 mL of water. Causality: This creates a strongly alkaline solution required for the deprotonation of the phenolic starting material, forming the phenoxide ion which is highly susceptible to electrophilic attack.

  • Addition of Phenol: Add 15g of 4-tert-butyl phenol to the NaOH solution and heat the mixture to 60-65°C with stirring. Causality: Heating increases the rate of reaction and ensures the phenol is fully dissolved and converted to the sodium phenoxide salt.

  • Addition of Chloroform: Slowly add 30 mL of chloroform (CHCl₃) dropwise to the heated mixture. An exothermic reaction will occur. Maintain temperature control. Causality: Chloroform is the source of the dichlorocarbene (:CCl₂) electrophile, which is generated in situ under these basic conditions. The dichlorocarbene attacks the electron-rich aromatic ring.

  • Reaction and Hydrolysis: Continue heating the reaction mixture for one hour. A precipitate will form as the reaction progresses. The intermediate undergoes hydrolysis under the basic conditions to form the aldehyde.

  • Isolation: After cooling, the product, 5-tert-butyl-2-hydroxybenzaldehyde, is present in the liquid layer and can be separated via suction filtration to remove any solid byproducts.

Part B: Bromination to Final Product

  • Reaction Setup: Dissolve the intermediate product from Part A in glacial acetic acid. Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic bromination reaction.

  • Addition of Bromine: To this solution, add liquid bromine (Br₂) dropwise with constant stirring at room temperature. Causality: Liquid bromine is the electrophile. The hydroxyl and alkyl groups on the ring are activating and ortho-, para-directing. The bromine adds to the position ortho to the powerful hydroxyl directing group.

  • Reaction Completion and Verification: The reaction progress and purity of the final product, 3-bromo-5-tert-butyl-2-hydroxy benzaldehyde, should be monitored using Thin Layer Chromatography (TLC).[1] Trustworthiness: TLC provides a rapid and reliable method to validate the consumption of the starting material and the formation of the new, more polar product, ensuring the reaction has gone to completion.

  • Isolation and Purification: The final product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[5]

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in its utility as a versatile chemical building block. The aldehyde group is a prime site for nucleophilic attack, most notably for the formation of imines (Schiff bases).

Precursor for Schiff Base Synthesis

The reaction of the aldehyde with primary amines yields Schiff bases, which are pivotal ligands in coordination chemistry and have demonstrated a wide range of biological activities, including antibacterial and antiviral properties.[6] The ortho-hydroxyl group can participate in coordinating metal ions, making the resulting Schiff base ligands excellent candidates for developing novel metallodrugs or catalysts.

cluster_reaction Condensation Reaction reactant1 This compound reactant2 Primary Amine (R-NH₂) product Schiff Base Ligand reactant1->product + reactant2->product application Applications: - Antimicrobial Agents - Anticancer Compounds - Catalysts - Metal Ion Sensors product->application Forms basis for

Caption: Role as a scaffold for synthesizing bioactive Schiff bases.

The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of other molecular fragments to build complexity. The bulky tert-butyl group can be used to tune solubility and to create specific steric environments that may enhance selectivity in biological interactions or catalytic processes.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is associated with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.

Recommended Procedures
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] For long-term stability, refrigeration is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7][8]

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • ResearchGate. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Heliyon. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel Schiff bases, metal complexes, and other intricate molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. The melting point, in particular, serves as a critical initial indicator of purity and identity. This guide provides a comprehensive overview of this compound, with a primary focus on its melting point. While a definitive, experimentally validated melting point for this specific isomer is not widely reported in the scientific literature, this document outlines the established methodologies for its precise determination. Furthermore, it presents a detailed protocol for its synthesis, purification, and characterization, including a comparative analysis with its isomer, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, to underscore the importance of accurate isomeric identification.

Introduction: The Significance of Substituted Salicylaldehydes

Substituted salicylaldehydes are a class of organic compounds that have garnered considerable interest in the field of drug discovery and development. The presence of hydroxyl and aldehyde functionalities on the aromatic ring provides a reactive scaffold for the synthesis of a diverse array of derivatives. The introduction of bulky groups, such as a tert-butyl group, and electron-withdrawing halogens, like bromine, can significantly influence the steric and electronic properties of the molecule. These modifications can, in turn, modulate the biological activity and material properties of the resulting compounds. This compound, with its unique substitution pattern, is a prime candidate for the exploration of novel chemical entities.

The melting point of a crystalline solid is a fundamental physical property that provides valuable insights into its identity and purity.[1] For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.[2][3] Impurities, even in small amounts, can lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[2][3] Therefore, the accurate determination of the melting point is an indispensable first step in the characterization of any newly synthesized compound.

Physicochemical Properties and Isomeric Considerations

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂PubChem[4]
Molecular Weight 257.12 g/mol PubChem[4]
CAS Number 153759-58-1Sigma-Aldrich[5]
Appearance Solid (expected)Sigma-Aldrich[5]
Melting Point Not reported in the literature

It is crucial to distinguish this compound from its isomer, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (CAS Number: 119646-68-3). While structurally similar, the different positions of the bromine and tert-butyl groups can lead to distinct physical and chemical properties, including the melting point.

IsomerCAS NumberReported Melting Point
This compound153759-58-1Not Reported
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde119646-68-381-83 °C

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been reported, involving the bromination of 5-tert-butyl-2-hydroxybenzaldehyde.[6][7][8] The crystal structure of this isomer has also been determined, revealing an intramolecular hydrogen bond between the hydroxyl and aldehyde groups, which contributes to the planarity of the molecule.[6][7][8]

Experimental Determination of Melting Point: A Validated Protocol

Given the absence of a reported melting point for this compound, the following detailed protocol outlines the standard capillary method for its experimental determination.

Principle

The capillary melting point technique involves heating a small, powdered sample of the crystalline solid in a sealed capillary tube. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or digital temperature probe

  • Sample of this compound (synthesized and purified as per the protocol in Section 4)

Step-by-Step Procedure
  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[1]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample and heat at a slow, controlled rate of 1-2 °C per minute.

  • Data Recording: Carefully observe the sample. Record the temperature at which the first signs of melting are observed (the solid may shrink or appear moist). Continue heating slowly and record the temperature at which the last solid crystal melts. This range is the melting point of the compound.

  • Repeatability: Perform at least two more measurements to ensure the result is reproducible.

Caption: Workflow for Melting Point Determination.

Synthesis, Purification, and Characterization

The following section provides a prospective synthetic route and characterization workflow for this compound.

Synthesis

A plausible synthetic route to this compound involves the bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde.

  • Starting Material: 3-(tert-butyl)-2-hydroxybenzaldehyde.

  • Bromination: Dissolve the starting material in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Reagent Addition: Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction, for example, with a solution of sodium thiosulfate to remove excess bromine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

Beyond the melting point, a comprehensive characterization is necessary to confirm the structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group (broad, ~3200-3400 cm⁻¹), the aldehyde (C=O) stretch (~1650-1680 cm⁻¹), and C-H stretches of the aromatic ring and the tert-butyl group. The presence of a strong intramolecular hydrogen bond can shift the O-H and C=O stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display distinct signals for the aldehyde proton (~9.8-10.5 ppm), the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), the aromatic protons, and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3-1.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aldehyde carbonyl carbon (~190-200 ppm), the aromatic carbons (some of which will be quaternary), and the carbons of the tert-butyl group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in M and M+2 peaks of similar intensity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start 3-(tert-butyl)-2-hydroxybenzaldehyde Bromination Bromination (Br₂ or NBS) Start->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Recrystallization or Chromatography Workup->Purification Product Pure this compound Purification->Product MP Melting Point Determination Product->MP IR IR Spectroscopy Product->IR NMR NMR (¹H, ¹³C) Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Final Confirmed Structure & Purity

Caption: Synthesis and Characterization Workflow.

Conclusion

While the melting point of this compound remains to be definitively reported in the peer-reviewed literature, its determination is a straightforward yet critical step in its characterization. This guide provides the necessary theoretical background and a practical, validated protocol for researchers to accurately measure this key physical property. The outlined synthesis and characterization workflow serves as a comprehensive framework for ensuring the identity and purity of this valuable synthetic intermediate. Adherence to these rigorous analytical practices is paramount for the successful application of this compound in the demanding fields of drug discovery and materials science.

References

  • Melting Point Determination - Analytical Testing Labs. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797006, this compound.
  • Experiment (1) determination of melting points. (2021, September 19).
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • Melting point determination. (n.d.). SSERC.
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797006, this compound.
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.

Sources

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Compound

This compound (CAS No: 153759-58-1) is an aromatic organic compound with the molecular formula C₁₁H₁₃BrO₂.[1] Its structure, featuring a benzaldehyde core with bromo, tert-butyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of Schiff bases and other derivatives with potential biological activity.[2][3] The physical properties of this compound, especially its boiling point, are critical for purification processes such as distillation, for predicting its behavior in various solvents, and for ensuring safe handling and storage.

Boiling Point and Physicochemical Properties

A predicted boiling point for this compound is 261.3°C at 760 mmHg .[4] This value is derived from computational models, which are essential in the absence of experimental data. Understanding the factors that influence this property provides deeper insight into the molecule's behavior.

Analysis of Factors Influencing Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces.[5] For this compound, several structural features are key:

  • Molecular Weight: With a molecular weight of approximately 257.12 g/mol , the compound has significant London dispersion forces, contributing to a relatively high boiling point.[1]

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for hydrogen bonding. However, its position ortho to the aldehyde group leads to strong intramolecular hydrogen bonding.[6][7] This internal bonding reduces the availability of the hydroxyl hydrogen for intermolecular hydrogen bonds with other molecules, which typically lower the boiling point compared to isomers where intermolecular bonding dominates.[8]

  • Polarity and Dipole-Dipole Interactions: The carbonyl group of the aldehyde and the bromo substituent introduce significant polarity, leading to dipole-dipole interactions that elevate the boiling point.

  • Substituent Effects: The bulky tert-butyl group can slightly decrease the boiling point by hindering close packing of the molecules, while the heavy bromine atom increases it due to its contribution to the overall molecular weight and polarizability.

Comparative Analysis with Related Compounds

To contextualize the predicted boiling point, it is useful to compare it with structurally similar molecules.

CompoundStructureBoiling Point (°C)Key Differences and Rationale
This compound 261.3 (Predicted) [4]The baseline for comparison.
Salicylaldehyde (o-hydroxybenzaldehyde)196[8]Lacks the heavy bromine atom and bulky tert-butyl group, resulting in a significantly lower molecular weight and a lower boiling point.
p-Hydroxybenzaldehyde310[8]The hydroxyl group is para to the aldehyde, preventing intramolecular hydrogen bonding and allowing for extensive intermolecular hydrogen bonding, which dramatically increases the boiling point.[8]
5-tert-Butyl-2-hydroxybenzaldehyde251-252 (at 729 mmHg)[9]Similar structure but lacks the heavy bromine atom. Its boiling point is very close to the predicted value of the title compound, suggesting the tert-butyl and intramolecular hydrogen bonding are dominant factors.
3-tert-Butyl-2-hydroxybenzaldehyde78-79 (at 1 mmHg)[10]This boiling point at reduced pressure highlights the compound's low volatility. Direct comparison to atmospheric pressure is difficult without a nomograph.

This comparative data supports the predicted boiling point as being chemically reasonable. The presence of the bromine atom in the title compound would be expected to raise the boiling point slightly compared to its non-brominated analogue (5-tert-butyl-2-hydroxybenzaldehyde), which aligns with the predicted value.

Predictive Methods for Boiling Point Estimation

The boiling point of organic compounds can be estimated using Quantitative Structure-Property Relationship (QSPR) models.[11][12][13] These computational methods utilize molecular descriptors—such as topological indices, constitutional descriptors, and quantum chemical parameters—to build regression models that correlate a compound's structure with its physical properties.[11][12] These models are trained on large datasets of compounds with experimentally determined boiling points to achieve high predictive accuracy.[13][14]

Synthesis and Reactivity

Synthesis Protocol: Modified Reimer-Tiemann Reaction and Bromination

The synthesis of this compound is typically achieved in a two-step process starting from 4-tert-butylphenol.[6][7]

Step 1: Formylation of 4-tert-butylphenol (Reimer-Tiemann Reaction)

  • Dissolve sodium hydroxide in water.

  • Add 4-tert-butylphenol to the solution and heat to approximately 60-65°C.

  • Add chloroform dropwise to the mixture.

  • Continue heating for about one hour to allow for the formation of the salicylaldehyde intermediate, 5-tert-butyl-2-hydroxybenzaldehyde.

  • Separate the product-containing liquid layer.

Step 2: Bromination

  • The crude 5-tert-butyl-2-hydroxybenzaldehyde is then brominated using liquid bromine in acetic acid.[6]

  • The final product, this compound, is purified, often by recrystallization, with reported high yields.[6]

A similar procedure involves the bromination of 3-tert-butyl-4-hydroxybenzaldehyde in acetic acid to yield a related isomer.[15]

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Bromination A 4-tert-butylphenol B NaOH, Chloroform, Heat A->B Reactants C 5-tert-butyl-2-hydroxybenzaldehyde B->C Product D Liquid Bromine, Acetic Acid C->D Intermediate E This compound D->E Final Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the aldehyde, the hydroxyl group, and the substituted aromatic ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel).[16] The electron-withdrawing nature of the bromo substituent and the hydroxyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity in nucleophilic additions compared to unsubstituted benzaldehyde.[16][17]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and tert-butyl groups. However, the aldehyde and bromo groups are deactivating. The positions of these substituents direct further substitutions.

  • Versatility in Synthesis: Substituted benzaldehydes are crucial building blocks in organic synthesis, used to create Schiff bases, chalcones, and various heterocyclic compounds.[2][18]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][19]

  • H315: Causes skin irritation.[19]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][19]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[20][21] Ensure eyewash stations and safety showers are readily accessible.[20][21]

  • Personal Protective Equipment: Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[20][21] If dust or aerosols may be generated, use a NIOSH-approved respirator.[21]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[20] Do not breathe dust or vapors.[22] Wash hands thoroughly after handling.[20][21]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.[23]

  • Stability: Aromatic aldehydes can be susceptible to oxidation upon prolonged exposure to air.[18][23] Signs of degradation may include a change in color (e.g., darkening to yellow or brown).[23] It is advisable to check the purity of the compound before use, especially if it has been stored for an extended period.[23]

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage Gloves Gloves Goggles Goggles LabCoat LabCoat Respirator Respirator FumeHood Use Fume Hood AvoidContact Avoid Contact (Skin, Eyes) WashHands Wash Hands After Use CoolDry Cool, Dry, Ventilated InertGas Inert Atmosphere (Recommended) TightlySealed Tightly Sealed Container Handling Safe Handling Protocol cluster_ppe cluster_ppe Handling->cluster_ppe cluster_handling cluster_handling Handling->cluster_handling cluster_storage cluster_storage Handling->cluster_storage

Caption: Key safety, handling, and storage protocols for the compound.

Conclusion

While the boiling point of this compound is reported as a predicted value of 261.3°C, a thorough analysis of its molecular structure and comparison with related compounds provides a strong scientific basis for this estimation. The interplay of its molecular weight, intramolecular hydrogen bonding, and substituent effects creates a unique physicochemical profile. For researchers and developers, understanding these properties, alongside established synthesis routes and rigorous safety protocols, is paramount for the effective and safe utilization of this versatile chemical intermediate.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • PubMed. (n.d.). Prediction of boiling points of organic compounds by QSPR tools.
  • Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds.
  • ACS Publications. (2011). Estimation of the Normal Boiling Point of Organic Compounds.
  • National Institutes of Health. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
  • Chemsrc. (n.d.). CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE.
  • ResearchGate. (n.d.). Prediction of boiling points of organic compounds by QSPR tools.
  • Chemistry For Everyone. (2025, May 10). Predicting Boiling Point? [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). This compound.
  • Safety Data Sheet. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • Quora. (2022, January 7). Explain Why p-hydroxybenzaldehyde has a higher boiling point than o....
  • ChemicalBook. (n.d.). 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde.
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3-tert-butyl-2-hydroxybenzaldehyde.
  • SciSupplies. (n.d.). This compound, 95.0%, 5g.
  • BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for novel ligands, catalysts, and potential pharmaceutical agents. A fundamental understanding of its solubility profile is paramount for its effective application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound. We will delve into its theoretical solubility based on molecular structure, present a rigorous, field-proven protocol for its experimental determination using the equilibrium shake-flask method, and discuss critical factors influencing its dissolution. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

This compound, with the molecular formula C₁₁H₁₃BrO₂, is a crystalline solid at standard conditions.[1] Its molecular architecture is characterized by a benzene ring functionalized with five distinct groups: a hydroxyl (-OH), an aldehyde (-CHO), a bromine atom (-Br), a bulky tert-butyl group (-C(CH₃)₃), and a hydrogen atom.

The spatial arrangement of these groups dictates the compound's reactivity and its intermolecular interactions. Notably, the ortho positioning of the hydroxyl and aldehyde groups facilitates a strong intramolecular hydrogen bond, which stabilizes the molecule's conformation.[2] This structural feature, along with the lipophilic nature of the tert-butyl and bromo substituents, profoundly influences its solubility, favoring dissolution in organic media over aqueous systems. Understanding this solubility is not merely an academic exercise; it is a critical prerequisite for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformation.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

  • Analytical Method Development: Preparing solutions for techniques like HPLC, GC, and NMR.

  • Pharmaceutical Formulation: Developing delivery systems for potential therapeutic applications, where solubility directly impacts bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's identity and physical nature.

PropertyValueSource
IUPAC Name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[1][3]
CAS Number 153759-58-1[1][4]
Molecular Formula C₁₁H₁₃BrO₂[3]
Molecular Weight 257.12 g/mol [3]
Appearance Solid[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
Computed LogP 3.26[4][5]

Theoretical Solubility Profile

The solubility of a compound is a function of its ability to form favorable interactions with solvent molecules, sufficient to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

  • Aqueous Solubility: The molecule's large nonpolar surface area, contributed by the benzene ring, the bulky tert-butyl group, and the bromine atom, results in significant hydrophobicity. The computed LogP value of 3.26 indicates a strong preference for a lipid-like environment over an aqueous one.[4][5] While the hydroxyl and aldehyde groups can participate in hydrogen bonding with water, their effectiveness is diminished by the strong intramolecular hydrogen bond between them.[2] Consequently, disrupting this internal bond to interact with water is energetically unfavorable. This leads to the expectation of very low water solubility, a characteristic common among substituted phenolic benzaldehydes.[6]

  • Organic Solvent Solubility: The compound is predicted to exhibit significantly higher solubility in a range of organic solvents.

    • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar carbonyl group and can act as hydrogen bond acceptors for the hydroxyl group (if the intramolecular bond is disrupted). They are excellent candidates for achieving high solubility. Studies on similar aromatic aldehydes confirm high solubility in solvents like acetone and chloroform.[6]

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The compound's overall molecular polarity and van der Waals forces allow for favorable interactions with these solvents. Related bromo-hydroxybenzaldehydes are known to be soluble in dichloromethane and chloroform.[7]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for strong interactions. Good solubility is expected.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in non-polar solvents. While the non-polar fragments of the molecule will interact favorably, the polar hydroxyl and aldehyde groups will be poorly solvated, limiting overall dissolution.

Experimental Determination of Solubility

To provide actionable data, a robust experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Principle of the Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by a spectroscopic or chromatographic method.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound (e.g., ~20-30 mg) to a 4 mL glass vial. The key is to ensure solid remains visible after equilibration, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected test solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours. Causality: A 24-hour period is generally sufficient for complex organic molecules to reach thermodynamic equilibrium. Shorter times risk measuring a transient, supersaturated state, while longer times are typically unnecessary.

  • Phase Separation: After 24 hours, allow the vials to rest undisturbed for at least 2 hours in the same temperature-controlled environment to permit the undissolved solid to settle. Trustworthiness: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured concentration.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. Causality: Filtration removes any remaining microscopic particulates, ensuring the sample represents only the dissolved solute.

  • Dilution: Accurately dilute a known volume or weight of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument. A precise dilution factor is crucial for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Experimental Workflow Diagram

The following diagram outlines the key stages of the solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Sampling & Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24 hours) B->C D Settle Undissolved Solid (2 hours) C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E F Precise Dilution E->F G Quantify via HPLC-UV F->G H H G->H Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

While specific, publicly available quantitative data for this exact compound is limited, Table 2 presents a set of illustrative solubility values based on its known physicochemical properties and data from structurally analogous compounds.[6][7] These values are intended to serve as a practical guide for solvent selection.

SolventSolvent TypeExpected Solubility (mg/mL at 25 °C)
WaterPolar Protic< 0.1
HexaneNon-Polar1 - 5
TolueneNon-Polar (Aromatic)10 - 25
EthanolPolar Protic50 - 100
AcetonePolar Aprotic> 200
DichloromethaneChlorinated> 200
Ethyl AcetatePolar Aprotic> 150
Tetrahydrofuran (THF)Polar Aprotic> 200

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed.[3] It may also cause skin irritation, serious eye damage, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents.

Conclusion

This compound exhibits a solubility profile dominated by its significant non-polar character and a stabilizing intramolecular hydrogen bond. It is practically insoluble in water but demonstrates high solubility in a variety of common polar aprotic and chlorinated organic solvents, such as acetone, THF, and dichloromethane. The provided experimental protocol offers a reliable and self-validating framework for researchers to determine precise solubility values tailored to their specific conditions. This foundational knowledge is indispensable for the successful design of synthetic routes, purification schemes, and formulation strategies involving this versatile chemical intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE.
  • RSIS International. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. Retrieved from a document preview which indicates high organic solubility for a similar compound.
  • Gopi, S., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375.
  • ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Request PDF.
  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones.
  • Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones.
  • NCERT. (n.d.). Tests for Functional Groups.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • NIH National Library of Medicine. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.

Sources

An In-depth Technical Guide to the Spectral Data of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its multifunctional structure, featuring a reactive aldehyde group, a sterically hindering tert-butyl group, a phenolic hydroxyl group, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for metal complexes. Accurate structural elucidation and purity assessment of this compound are paramount, and a thorough understanding of its spectral characteristics is essential for any researcher working with it.

This technical guide provides a detailed analysis of the spectral data of this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is discussed in depth, offering insights into the relationship between the molecular structure and the observed spectral features. The methodologies for data acquisition are also outlined to provide a comprehensive reference for laboratory practice.

Molecular Structure and Properties

IUPAC Name: 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[1][2] CAS Number: 153759-58-1[1] Molecular Formula: C₁₁H₁₃BrO₂[1] Molecular Weight: 257.12 g/mol [1]

The molecular structure consists of a benzene ring substituted with four different functional groups. The spatial arrangement and electronic effects of these substituents give rise to a unique spectral fingerprint.

Figure 1: Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aldehydic, phenolic, aromatic, and tert-butyl protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

Data Interpretation:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11.5Singlet1H-OHThe phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde oxygen. Its chemical shift can be broad and solvent-dependent.
~9.8Singlet1H-CHOThe aldehydic proton is strongly deshielded by the anisotropic effect of the carbonyl group and appears at a characteristic downfield position.
~7.6Doublet1HAr-HThis signal corresponds to the aromatic proton at position 6, which is ortho to the bromine atom and meta to the aldehyde group.
~7.4Doublet1HAr-HThis signal is assigned to the aromatic proton at position 4, which is ortho to the aldehyde group and meta to the bromine atom.
~1.4Singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give rise to a single, intense peak in the aliphatic region of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum to a series of single peaks for each carbon atom.

Data Interpretation:

Chemical Shift (δ) ppmAssignmentRationale
~195C=OThe carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield.
~160C-OHThe aromatic carbon attached to the hydroxyl group is shielded by its electron-donating effect.
~140C-C(CH₃)₃The aromatic carbon bearing the tert-butyl group.
~138Ar-CHAromatic carbon at position 6.
~135Ar-CHAromatic carbon at position 4.
~125C-CHOThe aromatic carbon to which the aldehyde group is attached.
~115C-BrThe aromatic carbon bonded to the bromine atom is shielded.
~35-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~29-C(CH₃ )₃The methyl carbons of the tert-butyl group appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[3] A small amount of the solid compound is placed on the ATR crystal, and the spectrum is recorded.[3]

Data Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3400-3200 (broad)O-H stretchPhenolic -OHThe broadness of this peak is indicative of hydrogen bonding, in this case, intramolecularly with the aldehyde oxygen.
~2960-2870C-H stretchAliphatic (tert-butyl)Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the tert-butyl group.
~2850, ~2750C-H stretchAldehydic C-HThe aldehydic C-H stretch often appears as a pair of weak to medium bands (Fermi resonance).[4][5]
~1650C=O stretchAldehydic C=OThe carbonyl stretching frequency is lowered from the typical value (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
~1600, ~1470C=C stretchAromatic ringThese absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
~1250C-O stretchPhenolic C-OStretching vibration of the carbon-oxygen single bond of the phenol.
~800-600C-Br stretchAryl-BrThe carbon-bromine stretching vibration typically appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

m/zIonRationale
256/258[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound.
241/243[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety.
228/230[M - CO]⁺ or [M - C₂H₄]⁺Loss of carbon monoxide from the aldehyde or ethene from the tert-butyl group.
199/201[M - C(CH₃)₃]⁺Loss of the tert-butyl group.
120[M - Br - CHO]⁺Loss of bromine and the formyl radical.

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9];

M [label="[C11H13BrO2]+.\nm/z = 256/258"]; M_minus_CH3 [label="[C10H10BrO2]+.\nm/z = 241/243"]; M_minus_tBu [label="[C7H5BrO2]+.\nm/z = 199/201"];

M -> M_minus_CH3 [label="- .CH3"]; M -> M_minus_tBu [label="- .C(CH3)3"]; }

Figure 2: Simplified MS Fragmentation Pathway

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, confirms the molecular structure and can be used to assess the purity of the compound. This guide serves as a valuable resource for researchers by providing the expected spectral data and a detailed interpretation, facilitating the efficient and accurate identification of this important chemical intermediate.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
  • PubChem. This compound.
  • Doc Brown's Chemistry. Infrared Spectroscopy - Interpreting an IR Spectrum of Benzaldehyde.
  • Nyquist, R., Settineri, S., & Luoma, D. (1968). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 22(5), 417-423.
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives.
  • ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set).
  • Chemsrc. 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE.
  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-.
  • NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum.
  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
  • ResearchGate. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • ResearchGate. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Sources

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde IR spectra

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Its molecular architecture, featuring a hydroxyl group, a bulky tert-butyl substituent, a bromine atom, and an aldehyde function arrayed on a benzene ring, makes it a versatile precursor for the synthesis of complex molecules, including Schiff bases and various ligands for metal complexes.[1] The precise arrangement of these functional groups gives rise to specific and predictable interactions, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.[2][3]

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such compounds. It provides a unique vibrational fingerprint, revealing the presence of key functional groups and offering insights into the intramolecular forces that define the molecule's conformation and reactivity. This guide provides a detailed technical analysis of the IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by established experimental protocols.

Theoretical Framework: Deciphering the Vibrational Modes

The IR spectrum of this compound is a composite of the vibrational absorptions of its constituent functional groups. The position, intensity, and shape of these absorption bands are dictated by bond strengths, atomic masses, and the molecule's electronic environment.

The Hydroxyl (O-H) and Carbonyl (C=O) Groups: A Tale of Intramolecular Hydrogen Bonding

The most defining feature of this molecule's IR spectrum is the consequence of the proximate hydroxyl and aldehyde groups. In ortho-hydroxybenzaldehydes (salicylaldehydes), a strong intramolecular hydrogen bond forms a stable six-membered pseudo-ring.[2][4] This interaction is the primary determinant for the spectral characteristics of both the O-H and C=O groups.

  • O-H Stretching Vibration: In a free, non-hydrogen-bonded phenol, the O-H stretching vibration typically appears as a sharp, strong band around 3600 cm⁻¹.[5][6] However, the intramolecular hydrogen bonding in this molecule causes a significant shift to a lower wavenumber and a dramatic broadening of the peak. The proton is shared between the two oxygen atoms, weakening the O-H covalent bond and lowering the energy required for its stretching vibration. This results in a very broad, often low-intensity absorption band, typically centered in the 3200-2500 cm⁻¹ region, which can sometimes be difficult to distinguish from the C-H stretching bands.[7]

  • C=O Stretching Vibration: For aromatic aldehydes, the carbonyl (C=O) stretching absorption is expected in the range of 1710-1685 cm⁻¹ due to conjugation with the benzene ring, which slightly weakens the C=O double bond.[8][9] The intramolecular hydrogen bonding further delocalizes the carbonyl's pi-electrons, reducing its double-bond character and shifting the absorption to an even lower wavenumber, typically around 1665-1680 cm⁻¹.[7] This peak is expected to be one of the strongest and sharpest in the spectrum.[10]

The Aldehyde C-H Stretching Vibration

Aldehydes are uniquely identified by their C-H stretching vibration. This typically appears as a pair of weak to medium intensity bands, known as a Fermi doublet, in the region of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹.[11][12] The presence of these two distinct peaks is highly characteristic and helps to differentiate an aldehyde from a ketone.[9]

The Aromatic System: C=C and C-H Vibrations

The benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13] These bands are usually of weak to medium intensity.

  • Aromatic C=C Stretch: The stretching vibrations within the benzene ring produce a series of medium-to-strong bands in the 1625-1440 cm⁻¹ region.[11][14]

The Substituents: Tert-Butyl and Bromo Groups
  • Tert-Butyl Group: The bulky tert-butyl group has its own characteristic vibrations. These include C-H stretching modes in the alkane region (3000-2850 cm⁻¹) and distinct C-H bending vibrations, often seen near 1462 cm⁻¹ and 1370-1350 cm⁻¹.[15][16]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a low frequency due to the heavy mass of the bromine atom. This band is typically found in the 690-515 cm⁻¹ range and may be weak in intensity.[6] Its position falls within the complex "fingerprint region," making definitive assignment challenging.[17]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a robust method for obtaining the FT-IR spectrum of solid this compound, ensuring data integrity and reproducibility.

Methodology: Potassium Bromide (KBr) Pellet

This method is ideal for solid samples and involves dispersing the analyte in a dry, IR-transparent matrix.

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of this compound using a clean agate mortar and pestle.

    • Add 100-200 mg of dry, IR-grade KBr powder. The KBr must be free of moisture, as water shows strong IR absorption and can obscure key spectral features.

    • Thoroughly mix and grind the two components until a fine, homogeneous powder is achieved. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet-pressing die.

    • Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes. This will form a thin, translucent, or transparent pellet. An opaque or cloudy pellet suggests insufficient grinding or the presence of moisture.

  • Instrument Setup & Data Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric CO₂ and H₂O.

    • Perform a background scan with the empty pellet holder in place. This is crucial for obtaining the true sample spectrum by ratioing against the background.

    • Mount the KBr pellet in the sample holder.

    • Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Interpretation and Visualization

The analysis of the resulting spectrum involves assigning the observed absorption bands to their corresponding molecular vibrations. The table below summarizes the expected key absorptions for this compound.

Table 1: Summary of Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200–2500Broad, Medium-WeakO-H Stretch (Intramolecular H-bonded)Phenolic Hydroxyl
3100–3000Weak-MediumC-H StretchAromatic
2980–2870Medium-StrongC-H Stretch (Asymmetric & Symmetric)Tert-butyl & Alkyl
2880–2800 & 2780–2700Weak-MediumH-C=O Stretch (Fermi Doublet)Aldehyde
1680–1665Strong, SharpC=O Stretch (H-bonded & Conjugated)Aldehyde
1625–1440Medium-StrongC=C Stretch (In-ring)Aromatic
~1462 & ~1365MediumC-H BendingTert-butyl
1320–1000StrongC-O StretchPhenol
690–515Weak-MediumC-Br StretchBromoalkane

This table is a synthesized representation based on established spectral data for related functional groups and molecules.[1][5][6][11][15]

Visualization of Key Molecular Interactions

The following diagram illustrates the molecular structure and highlights the critical intramolecular hydrogen bond that governs the IR spectral features of the hydroxyl and carbonyl groups.

Caption: Intramolecular hydrogen bonding in this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The key diagnostic features are a strong, frequency-lowered carbonyl absorption around 1670 cm⁻¹ and a very broad hydroxyl stretch, both resulting from strong intramolecular hydrogen bonding. These are complemented by the characteristic aldehyde C-H Fermi doublet, aromatic C=C and C-H stretches, and absorptions from the tert-butyl group. A thorough understanding of these vibrational modes allows researchers to confirm the identity, assess the purity, and predict the chemical behavior of this important synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Thangaraj, V., Gopi, S., Srinivasan, N., & Ponnuswamy, M. N. (2007). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4571.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Bala, B., et al. (2001). “Troublesome” Vibrations of Aromatic Molecules in Second-Order Möller−Plesset and Density Functional Theory Calculations: Infrared Spectra of Phenol and Phenol-OD Revisited. The Journal of Physical Chemistry A, 105(32), 7642–7653.
  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Singh, R. D. (1986). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 615–619.
  • Pinchas, S. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
  • Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790-1794.
  • Abramczyk, H., & Michalska, D. (1995). Infrared spectra of hydrogen-bonded salicylic acid and its derivatives. Methyl salicylate. Journal of Molecular Structure, 354(1), 39-47.
  • Clark, J. (n.d.). Interpretation of the infrared spectrum of benzaldehyde. Doc Brown's Chemistry.
  • Gondek, K., Mierzwa-Hersztek, M., & Kopeć, M. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. AGRONOMY SCIENCE, 74(1).
  • International Journal of Advanced Engineering and Management Research. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL.
  • Liler, M. (1966). Infrared Absorption Frequencies of tert-Butoxy Group. Analytical Chemistry, 38(12), 1793-1794.
  • OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.
  • Asath, R. B., & Amalanathan, M. (2014). The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System. International Journal of ChemTech Research, 6(1), 58-65.
  • Chegg. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale.
  • Chemistry Stack Exchange. (2017). Is there intramolecular hydrogen bonding in salicylaldehyde?.
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • UCLA Chemistry. (n.d.). IR Chart.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.
  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.
  • Dopfer, O., et al. (2002). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society, 124(44), 13259-13268.
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
  • ResearchGate. (n.d.). Scheme 4. Intramolecular hydrogen bonding in salicylaldehyde..
  • ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase.
  • Rather, M. A., & Siddiqi, W. A. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1276, 134763.
  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • ResearchGate. (n.d.). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Michigan State University. (n.d.). Infrared Spectroscopy.

Sources

An In-depth Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive aldehyde, a phenolic hydroxyl group, a bulky tert-butyl substituent, and a bromine atom, imparts a distinct profile of reactivity and utility. The interplay between these functional groups—specifically the intramolecular hydrogen bonding between the hydroxyl and aldehyde moieties—stabilizes the molecule and modulates its chemical behavior.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this compound in their work.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of this compound is a thorough analysis of its molecular architecture. The strategic placement of its functional groups dictates its physical properties and reaction pathways.

Chemical Identifiers
IdentifierValueSource
CAS Number 153759-58-1[3]
Molecular Formula C₁₁H₁₃BrO₂[4]
Molecular Weight 257.12 g/mol [4]
IUPAC Name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[5]
InChI Key DTEMRMZXDSDCPQ-UHFFFAOYSA-N[5]
Structural Diagram

The spatial arrangement of the functional groups is critical. The ortho positioning of the hydroxyl and aldehyde groups allows for the formation of a stabilizing intramolecular hydrogen bond. The bulky tert-butyl group at position 3 provides significant steric hindrance, which can direct the regioselectivity of certain reactions, while the bromine atom at position 5 serves as a versatile handle for cross-coupling reactions.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

Physical Properties

The compound is typically supplied as a solid, and its macroscopic properties are consistent with a substituted aromatic aldehyde of its molecular weight.

PropertyValueNotes
Physical Form Solid / Powder[5]
Color White to tan or light brownBased on typical properties of similar compounds like 2-Bromo-5-hydroxybenzaldehyde.
Storage Temperature 2-8°C (Refrigerator)Recommended for maintaining long-term stability.[3][5]
Solubility Soluble in water, ethanol, and acetoneData for the related compound 5-bromo-2-hydroxybenzaldehyde suggests solubility in polar organic solvents.[6]
Spectroscopic Data (Predicted)

While specific spectra require experimental acquisition, the key features can be predicted based on the molecular structure. This serves as a guide for experimental characterization.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet peak expected around δ 9.5-10.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, often downfield (δ 10-12 ppm), due to intramolecular hydrogen bonding.

    • Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

    • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 protons.

  • ¹³C NMR: Expected signals include those for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and the quaternary and methyl carbons of the tert-butyl group (~35 and ~30 ppm, respectively).

  • FT-IR: Characteristic absorption bands would include a broad O-H stretch (around 3200 cm⁻¹), a C=O stretch for the aldehyde (around 1650 cm⁻¹), and C-H and C=C stretches for the aromatic ring and alkyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Reactivity

Plausible Synthetic Route

A plausible precursor would be 4-Bromo-2-(tert-butyl)phenol. Formylation could be achieved via methods such as the Duff reaction (using hexamethylenetetramine in acidic conditions) or the Reimer-Tiemann reaction (using chloroform and a strong base), which introduces an aldehyde group ortho to the hydroxyl group.

Causality: The hydroxyl group is a strong ortho-, para-director. In 4-Bromo-2-(tert-butyl)phenol, the para position is blocked by the bromine atom. The position ortho to the hydroxyl and meta to the bulky tert-butyl group is sterically more accessible for the incoming electrophile, thus favoring the formation of the desired product.

Synthesis of a Structural Isomer: An Experimental Protocol

While not the target molecule, the synthesis of the isomer 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been well-documented and provides valuable insight into the chemistry of these systems.[2][7] This protocol demonstrates a two-step process involving formylation followed by bromination.

Step 1: Formylation of 4-tert-butyl phenol (Modified Reimer-Tiemann Reaction) [2]

  • Dissolve 60g of sodium hydroxide in 80 mL of water in a suitable reaction vessel.

  • Add 15g of 4-tert-butyl phenol to the solution and heat the mixture to 60-65°C.

  • Add 30 mL of chloroform dropwise to the heated mixture.

  • Maintain the reaction mixture at this temperature for one hour, during which a precipitate will form.

  • Separate the liquid layer, which contains the product 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.

Step 2: Bromination [2]

  • The crude 5-tert-butyl-2-hydroxybenzaldehyde is then treated with liquid bromine in acetic acid.

  • This step yields the final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, with a reported yield of up to 83%.

  • Purity is typically confirmed using Thin Layer Chromatography (TLC).

Expert Insight: This protocol highlights that direct bromination of the formylated phenol is an effective strategy. The regioselectivity of the bromination is directed by the strong activating hydroxyl group.

Key Reaction Pathways and Reactivity

The reactivity of this compound is a composite of its individual functional groups.

  • Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[8][9][10] These reactions are fundamental in the synthesis of ligands for metal complexes and bioactive molecules.[11] The presence of substituents on the salicylaldehyde ring can modulate the electronic properties and stability of the resulting imine.[8]

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or esterification reactions.

  • Reactions at the Bromine Atom: The C-Br bond is a key site for synthetic diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

  • Aldehyde Modifications: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.

Caption: Workflow for Schiff base formation from this compound.

Applications in Drug Discovery and Materials Science

Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry and materials science. This compound is a valuable precursor for compounds with potential biological activities.

  • Antimicrobial and Anticancer Agents: Schiff bases derived from 5-bromosalicylaldehyde and their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer properties.[10][11][12] The bromine atom, in particular, has been noted to enhance the bioactivity of these compounds.[12]

  • Ligand Synthesis: The molecule is an excellent starting material for synthesizing multidentate ligands. The resulting salicylaldimine (salen-type) ligands can coordinate with a wide range of metal ions, forming stable complexes used in catalysis and as therapeutic agents.

  • Inhibitor Development: Derivatives of 5-bromosalicylaldehyde have been investigated as inhibitors of protein-protein interactions, such as the collagen-Hsp47 interaction, which is relevant in fibrotic diseases.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.

GHS Hazard Classification

The compound is associated with the following hazards:[4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area or fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at refrigerator temperatures (2-8°C).[3][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]
  • Czeluśniak, I., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]
  • 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. (2025). Chemsrc. [Link]
  • Al-Tel, T. H. (2010). Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry, 75(10), 3464–3467. [Link]
  • Czeluśniak, I., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives.
  • Rizwana, F., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Heliyon, 8(9), e10565. [Link]
  • Tyrrell, E., et al. (2008). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London. [Link]
  • Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. (n.d.). PrepChem.com. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Udo, I. E., et al. (2019). Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine.
  • Nikolova, S., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. [Link]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2017).
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. As a Senior Application Scientist, the following information is synthesized from authoritative sources to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding the Molecule: Properties and Reactivity Profile

This compound is a substituted aromatic aldehyde with the molecular formula C₁₁H₁₃BrO₂.[1][2] Its structure, featuring a hydroxyl group, a bulky tert-butyl group, and a bromine atom on the benzene ring, dictates its chemical reactivity and toxicological profile.

Chemical and Physical Properties:

PropertyValueSource
Molecular Weight 257.12 g/mol [1]
Appearance Solid[2]
CAS Number 153759-58-1[1][2]
Boiling Point 261.3°C at 760 mmHg[3]
Flash Point 111.9°C[3]

The reactivity of this compound is influenced by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack and oxidation. The presence of both an electron-donating hydroxyl group and an electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the aldehyde and the ring itself in various organic reactions.[1]

Hazard Identification and Toxicological Overview

This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause irritation and acute toxicity upon exposure.

GHS Hazard Classifications: [1]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H332: Harmful if inhaled (Acute toxicity, inhalation)

  • H335: May cause respiratory irritation

The toxicological properties are characteristic of halogenated phenolic compounds, which can be persistent and may exhibit a range of adverse health effects.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of this compound solid and its solutions should be conducted in a well-ventilated area. A laboratory fume hood is required for procedures that may generate dust or aerosols.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8][9] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[8][10]

  • Skin Protection:

    • Gloves: Due to the presence of an aromatic aldehyde, butyl or neoprene gloves are recommended for their high resistance to this class of chemicals.[3][11][12] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[13] Always inspect gloves for tears or punctures before use.[13]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.[14]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter is recommended.[15][16][17][18] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[14]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task Assessment splash_risk Risk of Splash? start->splash_risk dust_risk Potential for Dust or Aerosol Generation? respirator NIOSH-Approved Respirator (Organic Vapor/Particulate) dust_risk->respirator  Yes goggles Chemical Splash Goggles splash_risk->goggles  Yes face_shield Face Shield over Goggles splash_risk->face_shield  High Risk gloves Butyl or Neoprene Gloves goggles->gloves face_shield->gloves lab_coat Flame-Resistant Lab Coat gloves->lab_coat lab_coat->dust_risk

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling
  • Avoid the formation of dust and aerosols.[19]

  • Weigh and transfer the solid material in a chemical fume hood.

  • Use non-sparking tools for handling the solid.[2][10]

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[20]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[7]

  • Refrigerated storage is recommended.[2]

Emergency Procedures: Spills and Exposures

A well-defined emergency plan should be in place and all laboratory personnel should be trained on these procedures.

Spill Response

For a small spill of solid this compound:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[11]

  • Don Appropriate PPE: This includes, at a minimum, a lab coat, chemical splash goggles, and butyl or neoprene gloves. If there is a risk of significant dust, a respirator is required.[10]

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[8][14] Avoid raising dust.

  • Clean-up: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[2][10]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.

  • Waste Disposal: Seal and label the hazardous waste container and dispose of it according to institutional and local regulations.

For large spills, evacuate the area and contact your institution's emergency response team.[4]

Spill_Response_Workflow cluster_spill Solid Chemical Spill Response spill Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Clean Up with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Step-by-step workflow for responding to a solid chemical spill.

First Aid Measures

Immediate action is crucial in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]

  • Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[7][19] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][19] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated cleaning materials and disposable PPE, must be treated as hazardous waste.[19] Collect in a clearly labeled, sealed container and dispose of through your institution's hazardous waste management program.

Conclusion

This compound is a valuable research chemical, but it requires careful and informed handling. By understanding its chemical properties and hazards, implementing robust engineering controls, utilizing the correct PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively.

References

  • PubChem. This compound.
  • Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
  • University of Alabama in Huntsville. Laboratory Personal Protective Equipment. [Link]
  • Chemsrc. 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. [Link]
  • ACTenviro. Best Practices for Emergency Spill Response. [Link]
  • Ajman University. Procedure for Chemical Spills. [Link]
  • Shaheer, M., Garg, N., Siddiqui, N. et al. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry. [Link]
  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]
  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. [Link]
  • Ion Science UK.
  • Auburn University. Emergency and Spill Response Procedures. [Link]
  • Capot Chemical. 3-Bromo-5-hydroxybenzaldehyde MSDS. [Link]
  • SciSupplies. This compound, 95.0%, 5g. [Link]
  • ResearchGate. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • National Center for Biotechnology Information. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • ResearchGate. Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. [Link]
  • Centers for Disease Control and Prevention.
  • MSD Veterinary Manual.
  • California Department of Industrial Relations. Respiratory Protection in the Workplace – A Guide for Employers. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative. This compound serves as a critical building block in the development of Schiff base ligands, catalysts, and molecules of pharmaceutical interest. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the process for researchers, chemists, and drug development professionals.

Strategic Approach: A Two-Step Synthesis Pathway

The synthesis of this compound is most logically approached via a two-step sequence starting from a commercially available substituted phenol. The strategy involves:

  • Ortho-Formylation: Installation of an aldehyde group (-CHO) at the position ortho to the hydroxyl group of 2-(tert-butyl)phenol. This step creates the core salicylaldehyde structure.

  • Regioselective Bromination: Introduction of a bromine atom at the C5 position of the aromatic ring, para to the strongly activating hydroxyl group.

This pathway is designed for high regioselectivity, leveraging the inherent directing effects of the substituents on the aromatic ring to guide the electrophilic reactions to the desired positions.

Synthesis_Pathway Start 2-(tert-butyl)phenol Intermediate 3-(tert-butyl)-2-hydroxybenzaldehyde Start->Intermediate Step 1: Duff Reaction (Formylation) FinalProduct This compound Intermediate->FinalProduct Step 2: Electrophilic Bromination

Caption: Overall synthetic workflow for this compound.

Part I: Synthesis of the Intermediate: 3-(tert-butyl)-2-hydroxybenzaldehyde

The crucial first step is the selective formylation of 2-(tert-butyl)phenol. For this transformation, the Duff reaction offers a reliable and operationally simple method for achieving high ortho-selectivity.

Mechanistic Rationale: The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically trifluoroacetic acid (TFA) or glacial acetic acid.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Electrophile Generation: In the acidic medium, HMTA is protonated and subsequently breaks down to generate an electrophilic iminium ion (CH2=NR2+).[1]

  • Electrophilic Attack: The electron-rich phenol ring attacks the iminium ion. The ortho-position is highly favored due to a combination of the steric bulk of the tert-butyl group potentially hindering attack at the other ortho-position (C6) and, more importantly, the formation of a hydrogen-bonded intermediate that directs the electrophile to the adjacent position.[3]

  • Oxidation & Hydrolysis: The resulting aminomethylated intermediate undergoes an intramolecular redox reaction, followed by acidic hydrolysis during workup, to yield the final aldehyde product.[1]

The use of a strong acid like TFA can enhance the reaction rate and, in some cases, improve yields compared to traditional conditions using glycerol or acetic acid.[4]

Detailed Experimental Protocol: Duff Formylation

Materials:

  • 2-(tert-butyl)phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA), anhydrous

  • Dichloromethane (DCM)

  • 4 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-(tert-butyl)phenol (1.0 eq) and hexamethylenetetramine (2.0 eq) in anhydrous trifluoroacetic acid under a nitrogen atmosphere.

  • Heating: Heat the resulting solution to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 4 M HCl. Stir vigorously for 15-20 minutes to hydrolyze the intermediate imine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with 4 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is critical to neutralize any remaining TFA.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-(tert-butyl)-2-hydroxybenzaldehyde, can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure intermediate.

Part II: Synthesis of the Final Product: this compound

The second stage involves the regioselective bromination of the synthesized intermediate. This is a classic electrophilic aromatic substitution reaction where the directing effects of the existing substituents are paramount.

Rationale for Regioselectivity

The regiochemical outcome of the bromination is governed by the powerful activating and directing effects of the substituents on the 3-(tert-butyl)-2-hydroxybenzaldehyde ring:

  • Hydroxyl Group (-OH): A strongly activating ortho-, para-director.

  • tert-Butyl Group (-C(CH₃)₃): A moderately activating ortho-, para-director.

  • Aldehyde Group (-CHO): A strongly deactivating meta-director.

The hydroxyl group is the dominant director. It strongly activates the positions ortho (C3) and para (C5) to it. The C3 position is already occupied by the tert-butyl group. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, which is para to the hydroxyl group and conveniently meta to the deactivating aldehyde group.

Detailed Experimental Protocol: Electrophilic Bromination

Materials:

  • 3-(tert-butyl)-2-hydroxybenzaldehyde (Intermediate from Part I)

  • Liquid Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask protected from light, dissolve 3-(tert-butyl)-2-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid.[5]

  • Bromine Addition: While stirring at room temperature (20-25°C), add a solution of liquid bromine (1.0-1.1 eq) in glacial acetic acid dropwise over 20-30 minutes.[6] The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water. Add 10% sodium thiosulfate solution portion-wise until the red-brown color of any excess bromine is completely discharged.

  • Precipitation and Filtration: The solid product, this compound, should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Drying and Purification: Dry the collected solid. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.[6] The final product's purity and identity should be confirmed using analytical techniques.[5]

Data Summary and Characterization

The successful synthesis should be validated by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure and purity of the intermediate and final product.[5][7]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at STP)CAS Number
2-(tert-butyl)phenol (Starting Material)C₁₀H₁₄O150.22Liquid/Solid88-18-6
3-(tert-butyl)-2-hydroxybenzaldehyde (Intermediate)C₁₁H₁₄O₂178.23Liquid24623-65-2
This compound (Product)C₁₁H₁₃BrO₂257.12Solid153759-58-1

Conclusion

The described two-step synthesis pathway provides a reliable and well-founded method for producing this compound. By employing the Duff reaction for a selective ortho-formylation followed by a regiochemically controlled electrophilic bromination, this guide offers a clear and reproducible protocol. The explanation of the underlying chemical principles at each stage empowers researchers to not only execute the synthesis but also to adapt the methodology for related molecular targets.

References

  • Larrow, J. F., & Jacobsen, E. N. (1998). A practical method for the synthesis of 4-substituted 2,6-diformylphenols. Journal of Organic Chemistry, 63(21), 7436–7438.
  • Grokipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Herrerías, C. I., Tlenkopatchev, M. A., & Jiménez-Vázquez, H. A. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10449–10456.
  • Chem-Station. (2016). Duff Reaction.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Publication.
  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Quora. (2018). What is the mechanism of the Riemer Tiemann reaction?
  • Rhodium Archive. (n.d.). A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde.
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • Semantic Scholar. (n.d.). Study on Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

Sources

An In-Depth Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: Synthesis, Characterization, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a substituted salicylaldehyde of significant interest in synthetic chemistry and drug discovery. We will delve into its discovery, rational synthesis, detailed characterization, and its emerging applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound belongs to the versatile class of salicylaldehyde derivatives. These compounds are characterized by a hydroxyl group positioned ortho to a formyl group on a benzene ring. This specific arrangement facilitates intramolecular hydrogen bonding and provides a reactive scaffold for the synthesis of a wide array of more complex molecules. The introduction of a bulky tert-butyl group at the 3-position and a bromine atom at the 5-position significantly influences the molecule's steric and electronic properties. This strategic substitution enhances its utility as a building block in the development of novel therapeutic agents and specialized materials.

The tert-butyl group, with its significant steric hindrance, can direct the regioselectivity of subsequent reactions and modulate the solubility of the molecule in organic solvents. The electron-withdrawing nature of the bromine atom can alter the reactivity of the aromatic ring and the aldehyde functionality, and it provides a potential site for further functionalization through cross-coupling reactions. These features make this compound a valuable intermediate for creating intricate molecular architectures with tailored properties.

The Discovery and Synthesis of this compound

The discovery of this compound is rooted in the broader exploration of substituted salicylaldehydes. While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis logically follows established methodologies for the formylation and subsequent halogenation of substituted phenols. The most rational and commonly employed synthetic route is a two-step process, which is both efficient and scalable.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Formylation of 2-tert-butylphenol: The initial step involves the introduction of a formyl group (-CHO) onto the 2-tert-butylphenol backbone to produce the key intermediate, 3-tert-butyl-2-hydroxybenzaldehyde.

  • Electrophilic Bromination: The subsequent step is the regioselective bromination of 3-tert-butyl-2-hydroxybenzaldehyde to yield the final product.

This approach allows for controlled functionalization and purification at each stage, ensuring a high-purity final product.

DOT Script for Synthesis Overview

G A 2-tert-Butylphenol B 3-tert-butyl-2-hydroxybenzaldehyde A->B Formylation (e.g., Duff Reaction) C This compound B->C Electrophilic Bromination

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of substituted salicylaldehydes.

Part 1: Synthesis of 3-tert-butyl-2-hydroxybenzaldehyde (Precursor)

This synthesis is adapted from the Duff reaction, a well-established method for the ortho-formylation of phenols.

  • Materials:

    • 2-tert-Butylphenol

    • Hexamethylenetetramine (HMTA)

    • Anhydrous Trifluoroacetic Acid (TFA)

    • Anhydrous Acetonitrile

    • Hydrochloric Acid (2M)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 2-tert-butylphenol (1 equivalent) in anhydrous acetonitrile.

    • Add hexamethylenetetramine (1.5 equivalents) to the solution and stir until partially dissolved.

    • Slowly add anhydrous trifluoroacetic acid (4 equivalents) to the mixture. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and add 2M hydrochloric acid.

    • Heat the mixture to reflux for an additional 1 hour to hydrolyze the intermediate imine.

    • Cool the mixture and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-tert-butyl-2-hydroxybenzaldehyde.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound

This procedure is an electrophilic aromatic substitution (bromination) of the synthesized precursor.

  • Materials:

    • 3-tert-butyl-2-hydroxybenzaldehyde

    • N-Bromosuccinimide (NBS)

    • Anhydrous Acetonitrile

    • Round-bottom flask, magnetic stirrer, light-excluding setup.

  • Procedure:

    • Dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further research and development. Below are its key properties and expected spectroscopic data.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1][2]
Appearance Off-white to pale yellow solid
CAS Number 153759-58-1[1][2]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the tert-butyl protons. The aromatic protons will appear as doublets due to ortho-coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the carbons of the tert-butyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad), the C-H stretch of the aldehyde, and the strong C=O stretch of the aldehyde carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable precursor in several areas of research, particularly in the synthesis of Schiff bases and their metal complexes.

Synthesis of Schiff Bases and Metal Complexes

Salicylaldehyde derivatives are renowned for their ability to form Schiff bases through condensation with primary amines. The resulting Schiff bases are versatile multidentate ligands that can coordinate with various metal ions to form stable metal complexes.[3][4] These complexes have shown a wide range of biological activities and catalytic applications.

DOT Script for Schiff Base and Metal Complex Formation

G A This compound C Schiff Base Ligand A->C + B Primary Amine (R-NH2) B->C E Schiff Base Metal Complex C->E + D Metal Ion (e.g., Cu(II), Ni(II), Co(II)) D->E

Caption: Formation of Schiff bases and their metal complexes.

Potential Therapeutic Applications

Substituted salicylaldehydes and their derivatives, particularly their Schiff base metal complexes, have been investigated for a range of biological activities:

  • Antimicrobial Activity: The presence of the halogen and the ability to form lipophilic metal complexes can enhance the antibacterial and antifungal properties of these compounds. The increased lipophilicity is thought to facilitate the transport of the molecule across microbial cell membranes.

  • Anticancer Activity: Many Schiff base metal complexes have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).

  • Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group can contribute to the antioxidant capacity of these molecules by acting as a radical scavenger.

While specific studies on the biological activities of this compound itself are not extensively published, the body of literature on structurally similar compounds suggests its high potential as a scaffold in medicinal chemistry.[1]

Catalysis

Metal complexes derived from salicylaldehyde-based Schiff bases are also explored as catalysts in various organic transformations. The steric and electronic properties of the ligand, influenced by the tert-butyl and bromo substituents, can be fine-tuned to achieve high selectivity and efficiency in catalytic processes such as oxidation, reduction, and carbon-carbon bond formation.[3][4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[2]

Conclusion

This compound is a strategically designed molecule with significant potential in synthetic chemistry. Its rational design, incorporating both sterically demanding and electronically modifying substituents, makes it a valuable intermediate for the synthesis of complex molecular architectures. The established synthetic routes are robust and adaptable, allowing for its preparation in a laboratory setting. The primary utility of this compound lies in its role as a precursor to Schiff bases and their corresponding metal complexes, which have demonstrated a wide array of promising biological and catalytic activities. For researchers in drug discovery and materials science, this compound represents a key building block for the development of next-generation therapeutics and functional materials. Further exploration of the specific applications of this compound and its derivatives is a promising avenue for future research.

References

[3] A short review on chemistry of schiff base metal complexes and their catalytic application. (No date). Semantic Scholar. [Link] [1] Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link] [4] Applications of metal complexes of Schiff bases-A Review. (2024). TIJER. [Link] [2] this compound. (No date). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Initial Characterization of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the initial characterization of the synthetic aromatic compound, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. As a substituted salicylaldehyde, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind the characterization workflow, ensuring a thorough understanding for researchers and drug development professionals.

Molecular Overview and Significance

This compound, with the molecular formula C₁₁H₁₃BrO₂, possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties.[1] The presence of a hydroxyl group ortho to an aldehyde group facilitates intramolecular hydrogen bonding, influencing its reactivity and spectral characteristics. The bulky tert-butyl group at the meta position provides steric hindrance, which can direct the outcome of chemical reactions and influence the molecule's interaction with biological targets. The bromine atom at the para position further modifies the electronic properties of the ring and serves as a potential site for further functionalization, for instance, through cross-coupling reactions.

Substituted salicylaldehydes are a class of compounds known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. This makes this compound a person of interest for the synthesis of novel therapeutic agents. A thorough initial characterization is paramount to confirm its identity, purity, and structural integrity before its use in further research and development.

Synthesis Pathway: A Rational Approach

A highly relevant synthetic procedure for a constitutional isomer, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, has been reported and can be adapted. This method utilizes a modified Reimer-Tiemann reaction for the initial formylation step.[2]

Proposed Synthesis Workflow:

Synthesis_Workflow Start 2-tert-Butylphenol Step1 Formylation (Reimer-Tiemann Reaction) Reagents: Chloroform, Sodium Hydroxide Start->Step1 Intermediate 3-(tert-butyl)-2-hydroxybenzaldehyde Step1->Intermediate Step2 Electrophilic Bromination Reagents: Bromine, Acetic Acid Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Adapted):

Step 1: Synthesis of 3-(tert-butyl)-2-hydroxybenzaldehyde (Formylation)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.

  • Add 2-tert-butylphenol to the solution and heat the mixture to 60-65°C.

  • Slowly add chloroform to the reaction mixture. An exothermic reaction should be observed.

  • After the addition is complete, continue heating the mixture for a specified time to ensure the completion of the reaction.

  • Upon cooling, acidify the reaction mixture to precipitate the product.

  • Separate the organic layer containing the desired product.

Step 2: Synthesis of this compound (Bromination)

  • Dissolve the crude 3-(tert-butyl)-2-hydroxybenzaldehyde from the previous step in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

It is crucial to note that the regioselectivity of the bromination step will be influenced by the directing effects of the hydroxyl and aldehyde groups, as well as the steric hindrance from the tert-butyl group. The ortho, para-directing hydroxyl group is expected to direct the bromine to the 5-position.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Appearance Solid (predicted)[3]
Purity 95% (typical commercial)[3]
Storage Temperature Refrigerator[3]
Spectroscopic Analysis Workflow

The following workflow outlines the standard spectroscopic techniques for the characterization of the title compound.

Spectroscopic_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Compound->MS IR Infrared Spectroscopy (FT-IR) Compound->IR UVVis UV-Vis Spectroscopy Compound->UVVis Structure Structural Confirmation and Purity Assessment NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two doublets are anticipated for the two aromatic protons, which are in a meta-relationship to each other. Their chemical shifts will be influenced by the electronic effects of the substituents.

  • Hydroxyl Proton (-OH): A broad singlet is expected, and its chemical shift can vary depending on the solvent and concentration. Intramolecular hydrogen bonding with the adjacent aldehyde group will likely shift this proton downfield.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons is expected in the upfield region, typically around δ 1.3-1.5 ppm.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (-CHO): The aldehyde carbon will appear as a singlet in the highly deshielded region of the spectrum, likely above δ 190 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the bromine will also be influenced.

  • tert-Butyl Carbons: Two signals are expected for the tert-butyl group: a quaternary carbon and a methyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound are expected in the following regions:

  • O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group. The intramolecular hydrogen bonding may cause this band to be broader and shifted to a lower frequency.

  • C-H Stretch (aromatic and aliphatic): Signals around 3000-3100 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

  • C=O Stretch (aldehyde): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding will influence the exact position of this peak.

  • C=C Stretch (aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Potential Applications in Drug Development

Substituted salicylaldehydes are known to be precursors for the synthesis of Schiff bases, which have demonstrated a wide range of biological activities. The title compound, with its specific substitution pattern, could be a valuable starting material for the development of novel therapeutic agents.

  • Antimicrobial Agents: Halogenated salicylaldehydes and their derivatives have shown potent antimicrobial activity. The bromine atom in the title compound could enhance its efficacy against various bacterial and fungal strains.

  • Anticancer Agents: Schiff bases derived from salicylaldehydes have been investigated for their anticancer properties. The bulky tert-butyl group might influence the compound's ability to interact with specific biological targets involved in cancer pathways.

  • Antioxidant and Anti-inflammatory Compounds: The phenolic hydroxyl group is a key feature for antioxidant activity. Derivatives of this compound could be explored for their potential to mitigate oxidative stress and inflammation.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

The initial characterization of this compound is a critical step in unlocking its potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and a detailed workflow for its physicochemical and spectroscopic characterization. While experimental NMR data is currently lacking in the public domain, the predicted spectral features, in conjunction with other analytical techniques, provide a solid foundation for its identification and purity assessment. Further research into the biological activities of this compound and its derivatives is warranted to explore its therapeutic potential.

References

  • PubChem. This compound.
  • Shaheer, M., Garg, N., Siddiqui, N., & Javed, S. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 197. [Link]
  • ChemDraw Tutorial 4 - Prediction of NMR. (2021). YouTube. [Link]
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Evaluation of Antimicrobial Activity of Some Novel Heterocyclic Compounds from 5-Bromosalicylaldehyde. Journal of Heterocyclic Chemistry, 54(6), 3470-3477. [Link]
  • How to Predict NMR in ChemDraw. (2023). YouTube. [Link]
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • ResearchGate. (2017). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
  • Google Patents. (1968). Hydroxybenzaldehyde process.
  • Justia Patents. (1981).

Sources

Methodological & Application

Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde for research and development in pharmaceuticals and materials science. This document offers two viable synthetic routes, an in-depth analysis of the reaction mechanisms, and practical insights to ensure successful execution in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis. Its trifunctional nature, featuring a hydroxyl group, a bulky tert-butyl substituent, and a reactive bromine atom, makes it a versatile precursor for the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. The strategic placement of these functional groups allows for selective modifications, providing access to a diverse range of derivatives. This document outlines two primary synthetic strategies for its preparation: direct bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde and formylation of 4-bromo-2-(tert-butyl)phenol.

Strategic Synthesis Design: Navigating Regioselectivity

The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The substitution pattern on the aromatic ring is governed by the directing effects of the existing functional groups during electrophilic aromatic substitution.

  • Hydroxyl Group (-OH): A strongly activating ortho, para-director.

  • tert-Butyl Group (-C(CH₃)₃): A weakly activating ortho, para-director with significant steric hindrance at the ortho positions.

  • Aldehyde Group (-CHO): A deactivating meta-director.

  • Bromo Group (-Br): A deactivating ortho, para-director.

Understanding these electronic and steric influences is paramount in selecting the appropriate synthetic route and predicting the major product.

Synthetic Route 1: Direct Bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde

This approach is a straightforward, single-step synthesis from a commercially available starting material. The success of this route hinges on the directing effects of the hydroxyl and tert-butyl groups, which should favor bromination at the C5 position. The hydroxyl group strongly directs ortho and para to itself (C4 and C6). The tert-butyl group also directs ortho and para (C2 and C4). The C5 position is meta to the tert-butyl group and para to the hydroxyl group, making it a likely site for bromination.

Reaction Scheme:
Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesPurity
3-(tert-butyl)-2-hydroxybenzaldehyde178.235.0 g0.028 mol98%
Bromine159.814.5 g0.028 mol99.5%
Glacial Acetic Acid60.0550 mL-99.7%
Sodium Thiosulfate158.11--99%
Sodium Bicarbonate84.01--99.7%
Dichloromethane84.93--99.8%
Anhydrous Magnesium Sulfate120.37--99.5%

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g (0.028 mol) of 3-(tert-butyl)-2-hydroxybenzaldehyde in 50 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of 4.5 g (0.028 mol) of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a crystalline solid.

Synthetic Route 2: Formylation of 4-bromo-2-(tert-butyl)phenol

This two-step approach involves the synthesis of the starting material followed by the introduction of the aldehyde group. 4-bromo-2-(tert-butyl)phenol is commercially available. The key step is the regioselective formylation at the C2 position, which is ortho to the hydroxyl group. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is a suitable method for this transformation.[1]

Reaction Scheme:
Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesPurity
4-bromo-2-(tert-butyl)phenol229.115.0 g0.022 mol98%
Hexamethylenetetramine140.193.1 g0.022 mol99%
Trifluoroacetic Acid (TFA)114.0230 mL-99%
Hydrochloric Acid (conc.)36.46--37%
Diethyl Ether74.12--99.8%
Anhydrous Sodium Sulfate142.04--99%

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g (0.022 mol) of 4-bromo-2-(tert-butyl)phenol and 3.1 g (0.022 mol) of hexamethylenetetramine.

  • Carefully add 30 mL of trifluoroacetic acid to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 72 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 150 mL of ice-cold water.

  • Hydrolyze the intermediate by adding 20 mL of concentrated hydrochloric acid and heating the mixture at 100 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Reaction Mechanisms

Bromination

The bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde is an electrophilic aromatic substitution. The hydroxyl group is a powerful activating group and directs the incoming electrophile (Br⁺) to the ortho and para positions. The bulky tert-butyl group sterically hinders the ortho position (C4), making the para position (C5) the most favorable site for substitution.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the formylating agent.[2] The reaction proceeds through the formation of an iminium ion intermediate from hexamethylenetetramine in the presence of a strong acid like TFA. The electron-rich phenol attacks the iminium ion, leading to an aminomethylated intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product. The reaction typically favors ortho-formylation of phenols.[1]

Process Visualization

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Formylation A1 3-(tert-butyl)-2- hydroxybenzaldehyde B1 Bromination (Br₂, CH₃COOH) A1->B1 C1 5-Bromo-3-(tert-butyl)-2- hydroxybenzaldehyde B1->C1 A2 4-bromo-2-(tert-butyl)phenol B2 Duff Reaction ((CH₂)₆N₄, TFA) A2->B2 C2 Hydrolysis (H₂O, H⁺) B2->C2 D2 5-Bromo-3-(tert-butyl)-2- hydroxybenzaldehyde C2->D2 caption Synthetic workflows for this compound.

Caption: Synthetic workflows for this compound.

Conclusion

Both synthetic routes presented provide viable methods for the preparation of this compound. Route 1 is more atom-economical and involves a single step, making it potentially more efficient for large-scale synthesis, provided the starting material is readily available. Route 2 offers an alternative pathway from a different commercially available starting material and utilizes a classic named reaction for the key formylation step. The choice of route will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia.
  • Duff, J. C., & Bills, E. J. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 4-Bromo-2-tert-butylphenol.
  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia.

Sources

Application Notes and Protocols for the Synthesis of Substituted Salicylaldehydes via the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ortho-Formylation

The Reimer-Tiemann reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the ortho-formylation of phenols to produce valuable salicylaldehyde derivatives.[1][2] Discovered by Karl Reimer and Ferdinand Tiemann, this electrophilic aromatic substitution reaction utilizes chloroform and a strong base to introduce a formyl group (-CHO) predominantly at the position adjacent to the hydroxyl group.[1][2][3] The resulting hydroxybenzaldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide offers an in-depth exploration of the Reimer-Tiemann reaction, with a specific focus on its application in the synthesis of sterically hindered and electronically modified phenols, such as 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde.

It is important to clarify a key synthetic consideration at the outset. The Reimer-Tiemann reaction's primary function is the introduction of a formyl group onto a phenolic ring. Therefore, the synthesis of this compound via this method would logically start from a corresponding substituted phenol, not the aldehyde itself. Based on established synthetic routes, a practical approach involves a multi-step process, which will be detailed herein.

Mechanistic Insights: The Role of Dichlorocarbene

The Reimer-Tiemann reaction proceeds through the in-situ generation of the highly reactive electrophile, dichlorocarbene (:CCl₂).[1][2] The reaction mechanism can be delineated into several key steps:

  • Dichlorocarbene Formation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃). This anion then undergoes rapid alpha-elimination to yield dichlorocarbene (:CCl₂), the principal reactive species.[2][4][5]

  • Phenoxide Ion Formation: The phenolic substrate is deprotonated by the base to form a more nucleophilic phenoxide ion. The negative charge is delocalized into the aromatic ring, significantly enhancing its nucleophilicity.[2][5][6]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene.[1][2] This attack is regioselective for the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.

  • Intermediate Formation and Tautomerization: The initial addition product is a dichloromethyl-substituted phenol.[2] An internal proton transfer and the release of a chloride ion lead to the formation of a carbon-carbon double bond.

  • Hydrolysis: The resulting intermediate is hydrolyzed in the basic medium to form the final salicylaldehyde product after an acidic workup.[1][2]

Reaction Mechanism Workflow

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_phenoxide Phenoxide Formation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion Base1 OH⁻ Base1->CHCl3 Deprotonation Dichlorocarbene :CCl₂ CCl3_anion->Dichlorocarbene α-elimination Cl_ion1 Cl⁻ Intermediate1 Dichloromethyl Intermediate Dichlorocarbene->Intermediate1 H2O1 H₂O Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base2 OH⁻ Base2->Phenol Deprotonation H2O2 H₂O Phenoxide->Intermediate1 Nucleophilic Attack Intermediate2 Hydrolysis Intermediate Intermediate1->Intermediate2 Hydrolysis Product ortho-Hydroxy- benzaldehyde Intermediate2->Product Acidification H2O3 H₂O, H⁺ workup

Caption: Generalized mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step synthesis adapted from literature procedures.[7] The first step is the ortho-formylation of 4-tert-butylphenol via a modified Reimer-Tiemann reaction, followed by bromination of the resulting 5-tert-butyl-2-hydroxybenzaldehyde.

Part 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-tert-butylphenol150.2215.0 g0.10
Sodium Hydroxide40.0060.0 g1.50
Chloroform119.3830.0 mL0.37
Deionized Water18.0280.0 mL-
Hydrochloric Acid (conc.)36.46As needed-
Diethyl Ether74.12For extraction-
Anhydrous MgSO₄120.37For drying-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 60 g of sodium hydroxide in 80 mL of deionized water.

  • To the basic solution, add 15 g of 4-tert-butylphenol and heat the mixture to 60-65°C with vigorous stirring.

  • Slowly add 30 mL of chloroform dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained.[2]

  • After the addition is complete, continue heating the reaction mixture for one hour, maintaining the temperature at 60-65°C.[8]

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-tert-butyl-2-hydroxybenzaldehyde.

Part 2: Synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
5-tert-butyl-2-hydroxybenzaldehyde178.233.0 g (from Part 1)0.017
Glacial Acetic Acid60.0530.0 mL-
Bromine159.811.5 mL0.029
Aqueous Ethanol-For recrystallization-

Procedure:

  • Dissolve 3.0 g of 5-tert-butyl-2-hydroxybenzaldehyde in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Carefully add 1.5 mL of bromine dropwise to the solution at room temperature with continuous stirring.

  • Stir the reaction mixture at 25°C for 3 hours.

  • Remove the acetic acid under reduced pressure.

  • Recrystallize the resulting solid residue from aqueous ethanol to obtain pure 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde.[9]

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-tert-butylphenol Step1 Reimer-Tiemann Reaction (NaOH, CHCl₃, 60-65°C) Start->Step1 Intermediate 5-tert-butyl-2-hydroxybenzaldehyde Step1->Intermediate Step2 Bromination (Br₂, Acetic Acid, 25°C) Intermediate->Step2 Product 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Step2->Product Purification Recrystallization Product->Purification

Caption: Two-step synthesis of the target molecule.

Discussion of Experimental Choices and Field-Proven Insights

  • Choice of Base and Solvent System: The Reimer-Tiemann reaction is typically carried out in a biphasic system consisting of an aqueous hydroxide solution and an organic phase with chloroform.[2][5] Vigorous stirring is crucial to maximize the interfacial area for the reaction to occur. Phase-transfer catalysts can also be employed to enhance the reaction rate.

  • Temperature Control: The reaction is initiated by heating, but it can become highly exothermic.[2][5] Careful temperature control is necessary to prevent thermal runaways and the formation of unwanted byproducts.

  • Regioselectivity: The ortho-formylation is generally favored in the Reimer-Tiemann reaction.[1][4] However, if both ortho positions are blocked, formylation may occur at the para position. The bulky tert-butyl group in the starting material of the provided protocol directs the formylation to the available ortho position.

  • Steric Hindrance: The presence of sterically bulky groups, such as the tert-butyl group, can influence the reaction rate and yield.[10] In some cases, harsher reaction conditions or alternative formylation methods might be necessary for highly hindered phenols.[11]

  • Purification: The crude product often contains unreacted starting material and polymeric side products. Purification is typically achieved through recrystallization or column chromatography.

Troubleshooting and Side Reactions

  • Low Yield: Insufficient mixing, improper temperature control, or deactivation of the phenol can lead to low yields.

  • Formation of Byproducts: Dichlorocarbenes can also react with other functional groups, such as alkenes, which may be present in more complex substrates.[12] Additionally, at higher temperatures, the formation of colored, tar-like substances can occur.

  • Para-Isomer Formation: While the ortho-isomer is usually the major product, the formation of the para-isomer can occur, especially if the ortho positions are sterically hindered.

Safety Considerations

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydroxide: Sodium hydroxide is highly corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood.

  • Exothermic Reaction: The reaction can be highly exothermic. Proper temperature monitoring and control are essential to prevent runaways.

Conclusion

The Reimer-Tiemann reaction remains a vital tool for the synthesis of salicylaldehydes. Understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential side reactions are crucial for its successful application. The detailed protocol for the synthesis of this compound serves as a practical example of how this classic reaction can be adapted for the preparation of complex, substituted phenols that are of interest to researchers in materials science and drug development.

References

  • The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. Benchchem. URL
  • Chloroform - Wikipedia. URL
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC - NIH. URL
  • Reimer-Tiemann Reaction - J&K Scientific LLC. URL
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Reimer–Tiemann reaction - Wikipedia. URL
  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. URL
  • Reimer-Tiemann reaction - Vrindawan Coaching Center. URL
  • Formyl
  • ortho-Formylation of phenols - Organic Syntheses Procedure. URL
  • Reimer Tiemann Reaction Mechanism - BYJU'S. URL
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. URL
  • Org. Synth. 2012, 89, 220. Organic Syntheses. URL
  • Direct formylation of phenols using difluorocarbene as a safe CO surrog
  • What is the mechanism of the Riemer Tiemann reaction? - Quora. URL
  • Convenient Method for the ortho-Formylation - of Phenols. Acta Chemica Scandinavica. URL
  • Reimer-Tiemann Reaction - Ambeed.com. URL
  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. URL
  • (PDF)
  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. URL
  • Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde - PrepChem.com. URL
  • (PDF)
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - NIH. URL

Sources

Application Notes and Protocols for the Bromination of 3-tert-Butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the bromination of 3-tert-butyl-2-hydroxybenzaldehyde, a key transformation in the synthesis of various valuable chemical intermediates. This document outlines the underlying chemical principles, offers detailed experimental protocols, and discusses the critical parameters that influence the reaction's regioselectivity and efficiency.

Introduction

3-tert-Butyl-2-hydroxybenzaldehyde is a versatile building block in organic synthesis, utilized in the development of specialized ligands, such as Schiff bases for catalysis, and as a precursor for pharmaceutical intermediates with potential biological activities.[1] The introduction of a bromine atom onto its aromatic ring further enhances its synthetic utility, opening pathways to a diverse range of functionalized derivatives through cross-coupling reactions and other transformations. The regioselective bromination of this substrate is governed by the principles of electrophilic aromatic substitution, where the directing effects of the hydroxyl and aldehyde groups play a crucial role in determining the position of the incoming electrophile.[2][3]

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 3-tert-butyl-2-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. The reaction is governed by the electronic properties of the substituents on the benzene ring: the hydroxyl group (-OH) and the tert-butyl group are activating and ortho-, para-directing, while the aldehyde group (-CHO) is deactivating and meta-directing.[4][5]

The powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence on the regioselectivity of the reaction.[4] Therefore, the bromine atom is expected to substitute at the positions ortho or para to the hydroxyl group. Given the substitution pattern of the starting material, the available positions are C3 (already occupied by the tert-butyl group), C4, C5, and C6. The primary products are anticipated to be 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and potentially 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, depending on the reaction conditions.

Reaction Mechanism Overview

Caption: Generalized workflow of electrophilic aromatic substitution.

Experimental Protocols

Several methods can be employed for the bromination of substituted phenols and benzaldehydes. The choice of brominating agent and reaction conditions is crucial for achieving high yields and desired regioselectivity.

Method 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of electron-rich aromatic compounds like phenols.[6] It is often preferred over elemental bromine due to its solid nature, ease of handling, and the ability to generate a low concentration of bromine in situ, which can help control the reaction and minimize side products.[7]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.[8]

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the stirred solution at room temperature. For enhanced regioselectivity, particularly for ortho-bromination, the addition of a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.) can be beneficial.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Method 1 Parameters

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective source of electrophilic bromine.[9]
Solvent Methanol, Acetonitrile, CH₂Cl₂Solubilizes reactants and influences reaction rate.[8]
Catalyst (Optional) p-Toluenesulfonic acid (p-TsOH)Can enhance reaction rate and regioselectivity.[8]
Temperature Room TemperatureSufficient for the activation of the aromatic ring by the hydroxyl group.
Stoichiometry 1.0-1.1 eq. of NBSA slight excess of NBS ensures complete conversion of the starting material.
Method 2: Bromination using Elemental Bromine

Elemental bromine (Br₂) is a powerful brominating agent that readily reacts with activated aromatic rings.[9] While effective, it is highly corrosive and volatile, requiring careful handling in a well-ventilated fume hood.

Protocol:

  • Preparation: Dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as glacial acetic acid or a halogenated solvent like carbon tetrachloride in a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas trap.[10][11]

  • Reagent Addition: Slowly add a solution of elemental bromine (1.0-1.1 eq.) in the same solvent to the stirred solution at a controlled temperature, typically between 0 °C and room temperature.[12]

  • Reaction Monitoring: Monitor the reaction progress using TLC. The reaction time can vary from 1 to 10 hours depending on the temperature and substrate reactivity.[10]

  • Work-up: After the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the reddish-brown color disappears.

  • Extraction and Purification: Follow the extraction and purification procedures as described in Method 1.

Data Presentation: Method 2 Parameters

ParameterConditionRationale
Brominating Agent Elemental Bromine (Br₂)Highly reactive electrophilic bromine source.
Solvent Glacial Acetic Acid, CCl₄Acetic acid can act as both a solvent and a catalyst.[10]
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and control the exothermic reaction.
Stoichiometry 1.0-1.1 eq. of Br₂Minimizes the formation of di-brominated byproducts.
Method 3: Bromination using Bromine Monochloride (BrCl)

Bromine monochloride (BrCl) is a highly reactive interhalogen compound that can also be used for bromination.[13] It is often generated in situ and can offer different selectivity compared to Br₂ due to its polarity.[14][15]

Protocol:

  • In Situ Generation of BrCl: Bromine monochloride can be prepared by reacting N-bromosuccinimide (NBS) with gaseous hydrogen chloride in a halogenated solvent.[15]

  • Reaction Setup: In a flask protected from moisture, dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq.) in an anhydrous solvent like dichloromethane.

  • Reagent Addition: Add the freshly prepared solution of BrCl to the substrate solution at a low temperature (e.g., -10 °C to 0 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. The work-up procedure is similar to that for elemental bromine, involving quenching with a reducing agent.

  • Purification: Purify the product using standard techniques such as column chromatography.

Data Presentation: Method 3 Parameters

ParameterConditionRationale
Brominating Agent Bromine Monochloride (BrCl)A polarized and highly reactive source of electrophilic bromine.[13]
Solvent Anhydrous DichloromethanePrevents decomposition of the reactive BrCl.[14]
Temperature -10 °C to 0 °CControls the high reactivity of BrCl and improves selectivity.
Stoichiometry ~1.0 eq. of BrClCareful control is needed to avoid over-reaction.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Elemental bromine is highly toxic, corrosive, and volatile. Handle with extreme care.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Bromine monochloride is highly toxic and reactive. It should be generated and used in situ by trained personnel.[14]

  • Halogenated solvents and other organic chemicals should be handled with appropriate care to avoid exposure.

Characterization of Products

The synthesized brominated products should be characterized using standard analytical techniques to confirm their identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and isomeric purity of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of solid products.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Insufficient activation of the brominating agent; low temperature.Add a catalytic amount of acid (for NBS); increase the reaction temperature gradually.
Formation of multiple products Over-bromination (di- or tri-bromination); lack of regioselectivity.Use a milder brominating agent (NBS); control the stoichiometry carefully; run the reaction at a lower temperature.
Difficult purification Similar polarity of isomers or byproducts.Optimize the mobile phase for column chromatography; consider recrystallization with different solvent systems.

Conclusion

The bromination of 3-tert-butyl-2-hydroxybenzaldehyde is a synthetically valuable transformation that can be achieved through various methods. The choice of the brominating agent and reaction conditions directly impacts the yield, purity, and regioselectivity of the product. N-Bromosuccinimide offers a milder and more controlled approach, while elemental bromine provides a more reactive option. For specialized applications, bromine monochloride can also be considered. Careful optimization of the reaction parameters and adherence to safety protocols are essential for the successful synthesis of the desired brominated derivatives.

References

  • N-Bromosuccinimide - Wikipedia.
  • US3546302A - Process for brominating phenols - Google Patents.
  • The intermediates in the interaction of phenols with N-bromosuccinimide. Can. J. Chem. 66, 2556 (1988).
  • Bromination - Common Conditions - Common Organic Chemistry.
  • Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Bull. Chem. Soc. Jpn., 74, 179–180 (2001).
  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... - ResearchGate.
  • Bromine monochloride - Grokipedia.
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC - NIH.
  • Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr 3 system - RSC Publishing.
  • Study on Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde | Semantic Scholar.
  • Addition of Bromine Chloride and Iodine Monochloride to Carbonyl-Conjugated, Acetylenic Ketones: Synthesis and Mechanisms | The Journal of Organic Chemistry - ACS Publications.
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC - NIH.
  • Bromine monochloride - Wikipedia.
  • Bromine Chloride: an Alternative to Bromine | Industrial & Engineering Chemistry Product Research and Development - ACS Publications.
  • Bromine Chloride - ResearchGate.
  • (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate.
  • CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents.
  • Organic Chemistry 2 Electrophilic Aromatic Substitution.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central.
  • Regioselectivity in Radical Bromination in Organic Chemistry - YouTube.
  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR.
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS.
  • (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - ResearchGate.
  • Electrophilic aromatic substitution - Chemistry Stack Exchange.
  • Electrophilic aromatic substitution (video) - Khan Academy.
  • Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii.
  • Unlocking Chemical Synthesis: The Role of 3-(tert-Butyl)-2-hydroxybenzaldehyde.
  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal.

Sources

Purification of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde via Recrystallization: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. The methodology centers on the robust and scalable technique of recrystallization. We will delve into the rationale behind solvent selection, provide a step-by-step experimental procedure, and offer troubleshooting guidance to ensure the attainment of high-purity crystalline material. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Rationale for Recrystallization

This compound is a substituted aromatic aldehyde whose purity is critical for the success of subsequent synthetic transformations. Crude products from synthesis often contain unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications. Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3]

The choice of solvent is paramount for a successful recrystallization.[2] It requires a careful consideration of the target molecule's polarity. This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of hydrogen bonding, while the benzene ring, tert-butyl group, and bromine atom contribute to its non-polar nature.[4][5] This amphiphilic character suggests that a single solvent may not be optimal. Therefore, a mixed solvent system is often employed to fine-tune the solubility profile.[6][7]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃BrO₂[8]
Molecular Weight 257.12 g/mol [8]
Appearance Solid
IUPAC Name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[8]
CAS Number 153759-58-1[8]

Safety Precautions:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] All manipulations should be performed in a well-ventilated fume hood.[10] According to its GHS classification, it is harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[8] For detailed safety information, consult the Safety Data Sheet (SDS).[9]

Proposed Recrystallization Solvent System

Based on the structural analysis of this compound, a mixed solvent system of ethanol and water is proposed.

  • Ethanol ("Good" Solvent): The polar hydroxyl group of ethanol can interact with the polar functionalities of the target molecule, leading to good solubility.

  • Water ("Bad" or "Anti-Solvent"): Water is a highly polar solvent in which the non-polar aromatic ring and tert-butyl group will have limited solubility.

The strategy is to dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid (cloudy), indicating the point of saturation.[6][11] A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to promote the growth of pure crystals.

Table 2: Properties of Proposed Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol 78.37PolarThe "good" solvent.
Water 100Highly PolarThe "bad" or "anti-solvent".

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

  • Ice bath

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid (approx. 5 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol (start with 20-25 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Avoid adding a large excess of solvent to maximize the yield.[12]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Preheat a separate Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a fluted filter paper in a stemless funnel and place the funnel in the neck of the preheated flask.

    • Quickly pour the hot solution through the filter paper. The preheated setup prevents premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring.

    • Continue adding water until the solution becomes persistently turbid (cloudy).[6]

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at that temperature.

  • Crystal Growth:

    • Remove the flask from the heat source and cover it with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any adhering mother liquor.[13]

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFilt Hot Filtration (if necessary) Dissolve->HotFilt Insoluble Impurities Induce Add Hot Water (Anti-Solvent) Dissolve->Induce HotFilt->Induce Cool Slow Cooling & Ice Bath Induce->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Drying Filter->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for this compound.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and cool again.[14]- Scratch the inside of the flask with a glass rod to create nucleation sites.[12]- Add a seed crystal of the pure compound.[14]
"Oiling out" occurs (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution and add more of the "good" solvent (ethanol) to increase solubility.[15]- Ensure slow cooling.[14]- Consider purifying by another method, such as column chromatography, if oiling persists.[15]
Low recovery of pure product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Excessive washing.- Use the minimum amount of hot solvent for dissolution.[12]- Ensure the filtration apparatus is preheated.[13]- Allow sufficient time for cooling in an ice bath.[11]- Wash with a minimal amount of ice-cold solvent.[13]

Conclusion

Recrystallization is a highly effective and economical method for the purification of this compound. The proposed ethanol-water mixed solvent system provides a reliable means to achieve a high degree of purity. By carefully controlling the dissolution, crystallization, and isolation steps as outlined in this protocol, researchers can obtain high-quality material suitable for a wide range of synthetic applications.

References

  • University of York, Department of Chemistry.
  • Unknown.
  • PubChem. This compound. [Link]
  • University of York, Department of Chemistry.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Quora.
  • YouTube.
  • Chemistry LibreTexts. 3.
  • Journal of Chemical Education.
  • Reddit.
  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • Unknown.
  • Unknown.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]
  • Unknown.
  • Chemsrc. CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. [Link]
  • Chemistry LibreTexts. Physical Properties of Phenol. [Link]
  • Britannica. Phenol. [Link]
  • ResearchGate.
  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
  • Periodica Polytechnica. Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. [Link]

Sources

Application Note: High-Purity Isolation of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, including Schiff bases and various ligands. The purity of this starting material is paramount for the success of subsequent reactions, necessitating a robust and reproducible purification method. This application note provides a comprehensive, field-proven protocol for the purification of crude this compound using normal-phase column chromatography.

The molecular structure, featuring a polar phenolic hydroxyl group, an aldehyde moiety, and a non-polar tert-butyl group, presents unique challenges for chromatographic separation.[1][2] The phenolic hydroxyl can lead to peak tailing on standard silica gel due to strong acidic interactions, while the aldehyde group can be sensitive to certain conditions.[3][4] This guide explains the causality behind each step, from mobile phase selection to column packing and fraction analysis, to empower researchers to overcome these challenges and achieve high purity. The protocols described herein are designed as a self-validating system, incorporating Thin-Layer Chromatography (TLC) for both methods development and in-process monitoring.

Principle of Chromatographic Separation

This protocol employs normal-phase adsorption chromatography. The fundamental principle relies on the differential partitioning of the components of a mixture between a polar, solid stationary phase (silica gel) and a less polar, liquid mobile phase (the eluent).[5]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface rich in silanol (Si-OH) groups. These groups are polar and slightly acidic, acting as sites for interaction.

  • Analyte Interactions: The target molecule, this compound, possesses polar functional groups (hydroxyl and aldehyde) that can form hydrogen bonds with the silanol groups of the stationary phase. This interaction causes the molecule to "adsorb" or "stick" to the silica. The bulky, non-polar tert-butyl group and the benzene ring have weaker van der Waals interactions.

  • Mobile Phase: The eluent, a mixture of non-polar and polar solvents, flows continuously through the column. The more polar the mobile phase, the more effectively it competes with the analyte for the adsorption sites on the silica, causing the analyte to desorb and move down the column.

By carefully selecting the polarity of the mobile phase, we can control the rate at which the target compound and its impurities travel through the column, thereby achieving separation. Impurities that are more polar than the target compound will be retained more strongly on the column, while less polar impurities will elute faster.

Materials and Reagents

Item Specification Purpose
Crude Product This compoundSample to be purified
Stationary Phase Silica GelAdsorbent for chromatography
Solvent 1 (Non-polar) n-Hexane or Petroleum EtherMobile phase component
Solvent 2 (Polar) Ethyl AcetateMobile phase component
TLC Plates Silica Gel 60 F₂₅₄Reaction/column monitoring
Visualization Reagent UV Lamp (254 nm)Spot visualization on TLC plates
Glassware Chromatography column, flasks, test tubes, beakersApparatus for the experiment
Anhydrous Sodium Sulfate Na₂SO₄Drying combined organic fractions
Rotary Evaporator -Solvent removal

Preliminary Analysis: TLC for Mobile Phase Optimization

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both faster-moving (less polar) and slower-moving (more polar) impurities.[3]

Protocol 4.1: TLC Method Development
  • Prepare Eluent Mixtures: In small beakers, prepare a range of solvent systems by varying the ratio of ethyl acetate (polar) to hexane (non-polar). Start with a low polarity mixture and gradually increase it.

    • Example Ratios (Hexane:Ethyl Acetate): 95:5, 90:10, 85:15, 80:20.

  • Prepare Sample: Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent mixtures. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for the main spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that gives an Rf value in the 0.25-0.35 range. If the Rf is too high, decrease the mobile phase polarity (less ethyl acetate). If the Rf is too low, increase the polarity (more ethyl acetate).

Detailed Protocol: Column Chromatography

This protocol outlines the purification of the crude product using the mobile phase determined in Section 4.0.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Optimization (Determine Eluent) packing Column Packing (Slurry Method) tlc->packing sample_prep Sample Preparation (Dry Loading) loading Load Sample onto Column sample_prep->loading elution Elute with Mobile Phase loading->elution collection Collect Fractions elution->collection tlc_fractions Analyze Fractions by TLC collection->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporation Evaporate Solvent combine->evaporation product Obtain Pure Product evaporation->product

Caption: Workflow from method development to final product isolation.

Step 1: Column Preparation (Slurry Packing)

The slurry packing method is superior as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which would otherwise lead to poor separation.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

  • In a beaker, mix the required amount of silica gel with the non-polar solvent (hexane) to form a free-flowing slurry.

  • Clamp the column vertically. With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry.

  • Continuously tap the side of the column gently to encourage even packing and release any trapped air.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the silica run dry at any point during the entire process.

Step 2: Sample Preparation and Loading (Dry Loading)

Dry loading is recommended for compounds that are not highly soluble in the mobile phase or to achieve a very narrow starting band, which enhances resolution.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the packed column bed.

  • Gently add a thin protective layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection
  • Carefully add the pre-determined mobile phase (eluent) to the column, allowing it to drain through the sand and sample layers without disturbing the surface.

  • Fill the column with the eluent and open the stopcock to begin the flow. Maintain a constant head of solvent above the silica bed.

  • Begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

Step 4: Monitoring Fraction Purity
  • Using TLC, analyze the collected fractions to determine their composition. Spot every few fractions on a single TLC plate.

  • On the same plate, spot the initial crude mixture and a pure reference sample if available.

  • Develop and visualize the TLC plate. Identify the fractions that contain only the spot corresponding to the pure product.

Step 5: Product Isolation
  • Combine all fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid is the purified this compound. Determine its mass and calculate the yield. Confirm purity using analytical techniques like NMR or HPLC.

Troubleshooting Guide

Even with a robust protocol, issues can arise. The following table and diagram provide guidance on diagnosing and resolving common chromatography problems.

Problem Possible Cause(s) Solution(s)
Poor or No Separation 1. Inappropriate mobile phase polarity.[6][7]2. Column was overloaded with sample.1. Re-optimize the mobile phase using TLC.2. Reduce the amount of sample loaded relative to the amount of silica gel (a 1:50 sample-to-silica ratio is a good starting point).
Cracked/Channeling Column Bed 1. The column ran dry.2. Packing was not uniform.1. Always maintain the solvent level above the silica bed.2. Repack the column carefully using the slurry method.
Streaking or Tailing of Spots 1. Sample is too concentrated on the TLC plate.2. Strong interaction with acidic silica gel.[3][4]1. Dilute the sample before spotting.2. Deactivate the silica by adding a very small amount of triethylamine (~0.1%) to the mobile phase. Caution: Aldehydes can be base-sensitive.[4]
Product Does Not Elute 1. Mobile phase is not polar enough.2. Potential decomposition on the silica gel.[8]1. Gradually increase the polarity of the eluent (gradient elution).2. Consider using a less acidic stationary phase like neutral alumina, especially if the product is known to be unstable.[4]
Troubleshooting Logic Diagram

G observe Observe TLC/Column Result rf_high Rf > 0.4 (Poor Separation, Elutes Too Fast) observe->rf_high rf_low Rf < 0.2 (Stuck on Baseline) observe->rf_low tailing Spot is Tailing/ Streaking observe->tailing action_decrease_polarity Action: Decrease Eluent Polarity (More Hexane) rf_high->action_decrease_polarity Cause: Eluent too polar action_increase_polarity Action: Increase Eluent Polarity (More Ethyl Acetate) rf_low->action_increase_polarity Cause: Eluent not polar enough action_deactivate Action: Add 0.1% Triethylamine to Eluent OR Switch to Alumina tailing->action_deactivate Cause: Acidic Silica Interaction

Caption: A logical guide for troubleshooting common TLC/column issues.

Safety Precautions

  • This compound: Harmful if swallowed and may cause skin and eye irritation.[1][9]

  • Solvents: Hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797006, this compound.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
  • Pérez-Castaño, R., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A, 1300, 180-6.
  • Jinan University. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. CN107879918A.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • BenchChem. (n.d.). Technical Support Center: Monitoring Reactions of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.
  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA.
  • SciSupplies. (n.d.). This compound, 95.0%, 5g.
  • MDPI. (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene....
  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.
  • Supporting Information for an unspecified article. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
  • Rather, M. A., & Wani, A. A. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Organic Chemistry Some Basic Principles and Techniques.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Procedure.
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(4), 1077-85.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of a Substituted Salicylaldehyde in Schiff Base Synthesis

Schiff bases derived from salicylaldehyde and its analogues represent a cornerstone in coordination chemistry and medicinal chemistry, prized for their facile synthesis and versatile applications. The strategic introduction of substituents onto the salicylaldehyde ring allows for the fine-tuning of the electronic and steric properties of the resulting Schiff base ligands and their metal complexes. This guide focuses on a particularly intriguing starting material: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde.

The presence of a bromine atom at the 5-position acts as an electron-withdrawing group, influencing the acidity of the phenolic hydroxyl group and the overall electronic environment of the molecule. Concurrently, the bulky tert-butyl group at the 3-position introduces significant steric hindrance around the coordinating phenolic oxygen. This unique combination of electronic and steric effects makes this compound a valuable precursor for creating robust and sterically encumbered ligands, which can lead to novel coordination geometries and enhanced stability in the resulting metal complexes. These structural features are often exploited to enhance the biological activities of the Schiff bases, including their potential as antimicrobial and anticancer agents.[1][2]

This document provides a detailed exploration of the synthesis of Schiff bases using this substituted aldehyde, offering insights into the reaction mechanism, detailed experimental protocols, and potential applications in research and drug development.

Mechanistic Considerations: The Interplay of Steric and Electronic Effects

The formation of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde, proceeding through a carbinolamine intermediate.[2] The rate of this reaction is sensitive to pH and can be influenced by the nature of the substituents on both the aldehyde and the amine.

In the case of this compound, the following factors are of particular importance:

  • Steric Hindrance: The tert-butyl group ortho to the hydroxyl group creates a sterically crowded environment. This can influence the rate of the nucleophilic attack by the amine and may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good yields. However, this steric bulk is also instrumental in dictating the geometry and stability of the final Schiff base and its metal complexes.[3]

  • Electronic Effects: The electron-withdrawing nature of the bromine atom at the 5-position can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. The electronic properties of the substituents on the amine partner will also play a crucial role; electron-donating groups on the amine can enhance its nucleophilicity and facilitate the reaction.[4]

  • Catalysis: While many Schiff base syntheses proceed without a catalyst, the reaction can be accelerated by the addition of a catalytic amount of acid (e.g., a few drops of glacial acetic acid) or base. In some cases, particularly with less reactive amines or sterically hindered aldehydes, a catalyst can be essential for achieving a reasonable reaction rate.[5]

The interplay of these factors necessitates a careful consideration of reaction conditions to optimize the synthesis of Schiff bases from this particular aldehyde.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff bases from this compound. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Protocol 1: General Synthesis of a Schiff Base with a Primary Aromatic Amine (e.g., Aniline)

This protocol outlines a standard reflux method for the condensation of this compound with a primary aromatic amine.

Materials:

  • This compound

  • Aniline (or other substituted primary aromatic amine)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • In a separate beaker, dissolve 0.01 mol of the primary aromatic amine (e.g., aniline) in 20 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 3-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure Schiff base.

  • Dry the purified product in a desiccator.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and often leads to higher yields, offering a more environmentally friendly approach.[6]

Materials:

  • This compound

  • Primary amine (aromatic or aliphatic)

  • Water or Ethanol

  • Microwave-safe reaction vessel with a stirrer

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, prepare a mixture of 0.005 mol of this compound and 0.005 mol of the primary amine in 10-15 mL of water or ethanol.[6]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for a short period (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.

  • After the irradiation is complete, cool the vessel to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold solvent, and dried.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations Reference
FT-IR Spectroscopy A strong absorption band in the region of 1600-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. A broad band in the region of 3200-3400 cm⁻¹ due to the phenolic O-H group.[7][8]
¹H NMR Spectroscopy A characteristic singlet in the range of δ 8.0-9.0 ppm for the azomethine proton (-CH=N-). A singlet for the phenolic proton (-OH) at δ 10.0-13.0 ppm. Signals corresponding to the aromatic and tert-butyl protons in their expected regions.[8]
¹³C NMR Spectroscopy A signal for the azomethine carbon (-CH=N-) in the range of δ 160-170 ppm. Signals for the aromatic and tert-butyl carbons.[8][9]
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the Schiff base.[7][8]
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Visualization of the Synthesis Workflow

The general workflow for the synthesis and characterization of Schiff bases from this compound can be visualized as follows:

SchiffBaseSynthesis Start Starting Materials: This compound + Primary Amine Reaction Condensation Reaction (Reflux or Microwave) Start->Reaction Solvent (e.g., Ethanol) Isolation Isolation & Purification (Filtration & Recrystallization) Reaction->Isolation Product Pure Schiff Base Product Isolation->Product Characterization Structural Characterization Product->Characterization FTIR FT-IR Characterization->FTIR NMR ¹H & ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS EA Elemental Analysis Characterization->EA

Caption: General workflow for Schiff base synthesis.

Applications in Drug Development and Research

Schiff bases derived from substituted salicylaldehydes are of significant interest due to their wide range of biological activities. The unique structural features of Schiff bases derived from this compound make them promising candidates for various therapeutic applications.

Antimicrobial Activity

The azomethine group is crucial for the biological activity of Schiff bases. The chelation of these ligands with metal ions can enhance their antimicrobial properties. The increased lipophilicity of the metal complexes allows them to penetrate the microbial cell walls more effectively, leading to the inhibition of microbial growth.[2] The presence of the bromo and hydroxyl groups on the salicylaldehyde ring can further contribute to the antimicrobial efficacy.[5]

Microorganism Type Reported Activity of Similar Schiff Bases Potential Mechanism Reference
Gram-positive Bacteria Moderate to good activityInhibition of enzyme activity, disruption of cell membrane[1]
Gram-negative Bacteria Moderate activityInterference with cellular processes[10]
Fungi Potential antifungal propertiesDisruption of fungal cell wall synthesis
Anticancer Activity

Many Schiff bases and their metal complexes exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase pathways. The bulky tert-butyl group can enhance the hydrophobicity of the molecule, which may improve its cellular uptake and anticancer activity.[2]

Anticancer_Mechanism SchiffBase Schiff Base / Metal Complex Cell Cancer Cell SchiffBase->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Potential anticancer mechanism of Schiff bases.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of sterically hindered and electronically tuned Schiff bases. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to explore the full potential of these compounds. The unique combination of substituents on this aldehyde offers a promising avenue for the development of novel ligands for coordination chemistry and potent bioactive molecules for therapeutic applications. Further research into the biological activities of Schiff bases derived from this specific aldehyde is highly encouraged.

References

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (n.d.). National Center for Biotechnology Information.
  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. (n.d.). National Center for Biotechnology Information.
  • Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2023). Taylor & Francis Online.
  • Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. (2014). ResearchGate.
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (2013). ResearchGate.
  • Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. (2020). SCIRP.
  • Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. (2010). Der Pharma Chemica.
  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). National Center for Biotechnology Information.
  • Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (2015). ResearchGate.
  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). ResearchGate.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (2020). ScienceOpen.
  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021). Scholars Middle East Publishers.
  • Synthesis, characterisation of schiff bases generated from salicylaldehyde with certain amino acids using a new established technique. (2022). Semantic Scholar.
  • Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. (2023). MDPI.
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. (2011). ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. (2018). ResearchGate.
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). National Center for Biotechnology Information.
  • Steric influence of salicylaldehyde-based Schiff base ligands on the formation of trans-[Re(PR3)2(Schiff base)]+ complexes. (2014). Dalton Transactions.
  • The synthesis of Schiff bases of salicylaldehyde. (2022). ResearchGate.
  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. (2020). IJSTR.
  • Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (n.d.). J-GLOBAL.

Sources

Harnessing the Versatility of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of metal complexes derived from 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This particular salicylaldehyde derivative serves as a robust platform for creating sterically hindered and electronically tuned Schiff base ligands. Subsequent chelation with various transition metals yields complexes with significant potential in catalysis, medicinal chemistry, and materials science. This document offers field-proven insights into the synthesis of the aldehyde precursor, its conversion to Schiff base ligands, and the final complexation with metal ions. We further detail essential characterization techniques and discuss the promising applications of these compounds, particularly in antimicrobial and anticancer research.

Introduction: The Strategic Advantage of the Ligand Framework

This compound is a highly valuable precursor in coordination chemistry. Its structure is strategically designed with key functional groups that dictate the properties of the resulting metal complexes.

  • The Salicylaldehyde Core: The ortho-hydroxy and aldehyde groups provide a natural bidentate chelation site (O, O), which is fundamental for forming stable Schiff bases.

  • The Tert-butyl Group: Positioned at the 3-position, this bulky group provides significant steric hindrance around the coordination sphere. This can influence the geometry of the final metal complex, prevent unwanted dimerization, and enhance solubility in organic solvents.

  • The Bromo Group: Located at the 5-position, this electron-withdrawing group modulates the electronic properties of the ligand, influencing the Lewis acidity of the metal center and the overall redox potential of the complex.

The condensation of this aldehyde with primary amines yields Schiff base ligands, characterized by the azomethine (-C=N-) group. These ligands are exceptionally versatile, forming stable complexes with a wide range of transition metals. The resulting metal complexes have garnered substantial attention for their potential applications as antimicrobial, anticancer, and antioxidant agents.[1]

This guide provides the necessary protocols to synthesize these complexes and explore their potential, starting from the foundational precursor.

Synthesis of the Precursor: this compound

The synthesis of the title compound can be efficiently achieved through a two-step process involving a modified Reimer-Tiemann reaction to produce the intermediate, 5-(tert-butyl)-2-hydroxybenzaldehyde, followed by regioselective bromination.[2]

Protocol 2.1: Synthesis of 5-(tert-butyl)-2-hydroxybenzaldehyde
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 60 g of sodium hydroxide in 80 mL of deionized water.

  • Addition of Phenol: To the caustic solution, add 15 g of 4-tert-butylphenol. Heat the mixture to 60-65°C with continuous stirring.

  • Formylation: Carefully add 30 mL of chloroform dropwise to the heated mixture over 30 minutes. An exothermic reaction will be observed.

  • Reflux: After the addition is complete, heat the reaction mixture under reflux for one hour. A precipitate will form during this time.

  • Work-up: Cool the mixture to room temperature. Separate the liquid layer containing the product via suction filtration. Acidify the aqueous layer with dilute HCl to precipitate any remaining product. The crude product can be purified by column chromatography.

Protocol 2.2: Bromination to Yield this compound
  • Dissolution: Dissolve the purified 5-(tert-butyl)-2-hydroxybenzaldehyde from the previous step in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of liquid bromine dissolved in glacial acetic acid dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to stir at room temperature for 2-3 hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.[2]

Caption: Synthesis workflow for the aldehyde precursor.

Preparation of Schiff Base Ligands

The cornerstone of this chemistry is the formation of a Schiff base via the condensation of this compound with a primary amine. The resulting imine nitrogen and the phenolic oxygen form a powerful bidentate chelation site for metal ions.

Protocol 3.1: General Synthesis of a Schiff Base Ligand
  • Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

  • Amine Solution: In a separate beaker, dissolve 0.01 mol of the selected primary amine (e.g., aniline, substituted aniline, amino acid) in 20 mL of absolute ethanol.

  • Condensation Reaction: Add the amine solution dropwise to the aldehyde solution with continuous stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using TLC.[3]

  • Isolation: Upon completion, cool the mixture to room temperature. The precipitated solid Schiff base is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials. Dry the final product in a desiccator.

Caption: Workflow for Schiff base ligand synthesis.

General Protocol for Metal Complex Synthesis

The synthesized Schiff base ligand can be readily complexed with a variety of metal salts. The following is a general procedure adaptable for different metal(II) ions such as Cu(II), Ni(II), Co(II), and Zn(II).

Protocol 4.1: Synthesis of Metal(II) Complexes
  • Ligand Solution: Dissolve 0.002 mol of the synthesized Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.[1]

  • Metal Salt Solution: In a separate beaker, dissolve 0.001 mol of the respective metal(II) salt (e.g., acetate, chloride, or nitrate) in 20 mL of absolute ethanol.[1] Note: This 2:1 ligand-to-metal molar ratio is common, but the optimal stoichiometry should be determined experimentally.

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant, vigorous stirring.

  • Reflux: Attach a reflux condenser and reflux the reaction mixture for 4-6 hours. A colored precipitate of the metal complex will typically form.[1][4]

  • Isolation: Cool the mixture to room temperature to ensure complete precipitation. Collect the solid complex by vacuum filtration.

  • Purification: Wash the complex sequentially with ethanol and then diethyl ether to remove any unreacted ligand or metal salt.[1]

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

Caption: General scheme for metal complex formation.

Essential Characterization Techniques

Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized ligands and complexes. The table below summarizes the key techniques and their expected outcomes.

TechniquePurposeExpected Observations for Ligand & Complex
FT-IR Spectroscopy Confirm functional groups and coordination.Ligand: Appearance of a strong C=N (azomethine) stretch (~1600-1625 cm⁻¹). Complex: Shift in the C=N frequency upon coordination to the metal. A shift in the phenolic C-O stretch indicates coordination through the oxygen atom.
¹H NMR Spectroscopy Elucidate the molecular structure in solution.Ligand: Characteristic signals for aromatic, tert-butyl, and azomethine protons. A signal for the phenolic -OH proton. Complex: Disappearance of the phenolic -OH proton signal confirms deprotonation and coordination.[5] Shifts in other proton signals may also be observed.
UV-Visible Spectroscopy Investigate electronic transitions and geometry.Provides information on the ligand-to-metal charge transfer (LMCT) and d-d transitions, which can be indicative of the coordination geometry (e.g., tetrahedral, square planar, octahedral).
Elemental Analysis Determine the empirical formula and purity.The experimental percentages of C, H, and N should match the calculated values for the proposed molecular formula, confirming the metal-to-ligand stoichiometry.[5]
Mass Spectrometry Confirm molecular weight.The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the synthesized compound.
Single-Crystal X-ray Diffraction Determine the definitive 3D molecular structure.Provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[2][6]

Applications & Field-Proven Insights

Metal complexes derived from substituted salicylaldehydes are not mere chemical curiosities; they are functional molecules with demonstrated utility in several high-impact areas.

A. Antimicrobial Agents

A significant body of research shows that the chelation of Schiff base ligands to metal ions often enhances their antimicrobial activity compared to the free ligand.[1][3] This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membrane of microorganisms.

Protocol 6.1: Preliminary Antimicrobial Screening (Agar Well Diffusion Method) [1]

  • Preparation: Prepare sterile nutrient agar plates. Prepare stock solutions (e.g., 1 mg/mL) of the ligand and metal complexes in a suitable solvent like DMSO.

  • Inoculation: Spread 100 µL of a standardized microbial suspension (e.g., E. coli, S. aureus) evenly onto the agar surface.

  • Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Application: Add 100 µL of each test compound solution into separate wells. Use the solvent (DMSO) as a negative control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

B. Anticancer and Cytotoxic Agents

The design of novel, non-platinum-based anticancer agents is a major goal in medicinal chemistry. Gallium(III) complexes with hydrazones derived from 5-bromosalicylaldehyde have shown potent antiproliferative activity against leukemia cell lines, with IC₅₀ values in the low micromolar range.[5] Similarly, organotin(IV) complexes derived from a related Schiff base demonstrated anticancer properties against human colon cancer cell lines.[7][8] The mechanism often involves the complex's ability to interfere with cellular processes crucial for cancer cell proliferation.

C. Homogeneous Catalysis

The tunable steric and electronic properties of these complexes make them attractive candidates for catalysts. For instance, Ru(II) complexes of Schiff bases from 5-bromosalicylaldehyde have been shown to be effective catalysts for the transfer hydrogenation of ketones.[7][8] The bulky tert-butyl group can create a specific chiral pocket around the metal center, which is a key strategy in developing asymmetric catalysts.

Conclusion

This compound is a superior building block for constructing sophisticated Schiff base ligands and their corresponding metal complexes. The protocols detailed herein provide a reliable foundation for synthesizing these compounds. The combination of steric bulk from the tert-butyl group and electronic modulation from the bromo substituent allows for fine-tuning of the complexes' properties, making them highly promising for development in therapeutics, diagnostics, and catalysis. The provided methodologies for synthesis and characterization empower researchers to explore this rich and rewarding area of coordination chemistry.

References

  • Mohammad Muzammil Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry. [Link]
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. JOCPR. [Link]
  • International Research Journal of Science & Engineering. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal. IRJSE. [Link]
  • Tzankova, D., et al. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI. [Link]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Vinuchakkaravarthy, T., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Sources

Application Notes and Protocols: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Substituted Salicylaldehyde in Fluorescent Probe Design

In the dynamic field of chemical sensing and molecular imaging, the rational design of fluorescent probes is paramount for achieving high sensitivity and selectivity. Salicylaldehyde derivatives have long been recognized as privileged scaffolds for constructing chemosensors, primarily due to their straightforward synthesis and the inherent photophysical properties of the resulting Schiff base or hydrazone products. The strategic placement of substituents on the salicylaldehyde ring allows for the fine-tuning of electronic properties, steric hindrance, and binding affinities, thereby tailoring the final probe to a specific analyte.

This guide focuses on 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde , a precursor molecule engineered with specific functionalities to enhance the performance of fluorescent probes. The presence of a bulky tert-butyl group at the 3-position and an electron-withdrawing bromine atom at the 5-position is not arbitrary. These substituents play a crucial role in modulating the electronic and steric landscape of the molecule, which in turn influences the photophysical response upon analyte binding.

  • The tert-Butyl Group: This sterically demanding group can enhance the selectivity of the probe by creating a well-defined binding pocket. Furthermore, its electron-donating nature can influence the electron density of the aromatic system, impacting the probe's absorption and emission characteristics.

  • The Bromo Group: As a halogen, bromine is an electron-withdrawing group that can modulate the acidity of the phenolic hydroxyl group, which is often involved in analyte coordination. It also provides a "heavy atom" effect that can influence intersystem crossing rates and, consequently, the fluorescence quantum yield.

This document provides a comprehensive overview of the application of this compound as a precursor, complete with detailed synthetic protocols and an exploration of the underlying sensing mechanisms.

Core Synthesis: Preparation of the Precursor

The synthesis of this compound is a multi-step process that begins with the formylation of 4-tert-butylphenol, followed by bromination. The following protocol is a well-established method for obtaining the precursor in high yield.[1][2]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

  • To a flask containing 80 mL of water, carefully add 60 g of sodium hydroxide and stir until completely dissolved.

  • Add 15 g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C.

  • While maintaining the temperature, add 30 mL of chloroform dropwise to the reaction mixture.

  • After the addition of chloroform is complete, continue heating the mixture for one hour, during which a precipitate will form.

  • Separate the liquid layer, which contains the product, 5-tert-butyl-2-hydroxybenzaldehyde, using a suction pump.

Step 2: Bromination to Yield this compound

  • Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde obtained in the previous step in acetic acid.

  • Slowly add liquid bromine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the final product, this compound, can be isolated and purified, often achieving a yield of up to 83%.[1]

Application Focus: A "Turn-On" Fluorescent Probe for Aluminum (Al³⁺) Detection

A primary application of substituted salicylaldehydes is in the development of "turn-on" fluorescent probes for metal ions. The formation of a Schiff base by reacting the aldehyde with a suitable amine or hydrazine derivative often results in a molecule with low intrinsic fluorescence. Upon coordination with a target metal ion, conformational changes and electronic effects can lead to a significant enhancement in fluorescence intensity.

The following section details the synthesis and application of a hypothetical but representative fluorescent probe, BTHB ((E)-N'-(5-bromo-3-(tert-butyl)-2-hydroxybenzylidene)benzohydrazide), for the detection of Al³⁺. This example is based on established principles for salicylaldehyde-based probes.[3][4]

Workflow for Fluorescent Probe Synthesis and Application

G cluster_synthesis Synthesis Phase cluster_application Application Phase Precursor 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Condensation Schiff Base Condensation (Ethanol, Reflux) Precursor->Condensation Hydrazide Benzohydrazide Hydrazide->Condensation Probe Probe BTHB (Low Fluorescence) Condensation->Probe Complexation Chelation with Al³⁺ Probe->Complexation Analyte Al³⁺ Solution Analyte->Complexation Complex BTHB-Al³⁺ Complex (High Fluorescence) Complexation->Complex Detection Fluorometric Detection Complex->Detection Result Quantitative Measurement of Al³⁺ Concentration Detection->Result

Caption: Workflow from precursor to Al³⁺ detection.

Protocol 2: Synthesis of BTHB Fluorescent Probe
  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • To this solution, add a solution of 1 mmol of benzohydrazide in 15 mL of ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature. The resulting precipitate, the Schiff base probe BTHB, can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry it under a vacuum.

  • The purity of the synthesized probe can be confirmed using techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The BTHB probe, in its free form, is expected to exhibit weak fluorescence. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) or C=N isomerization.

Upon the addition of Al³⁺, the ion coordinates with the oxygen atom of the hydroxyl group, the nitrogen atom of the imine group, and the carbonyl oxygen of the hydrazide moiety. This chelation forms a rigid, planar complex.

G cluster_before Before Al³⁺ Addition cluster_after After Al³⁺ Addition Probe_Free Free BTHB Probe NonRad Non-Radiative Decay (e.g., C=N Isomerization, PET) Probe_Free->NonRad Rigid Formation of Rigid Complex (Inhibition of Non-Radiative Decay) LowFluor Weak Fluorescence NonRad->LowFluor Probe_Bound BTHB-Al³⁺ Complex Probe_Bound->Rigid HighFluor Strong Fluorescence ('Turn-On' Response) Rigid->HighFluor

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

This rigidification inhibits the non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield. This "turn-on" response allows for the sensitive detection of Al³⁺. The binding stoichiometry is typically 1:1, as has been demonstrated for similar salicylaldehyde-based probes.[4]

Protocol 3: Fluorometric Detection of Al³⁺
  • Stock Solutions: Prepare a stock solution of the BTHB probe (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol. Prepare a stock solution of Al³⁺ (e.g., 10 mM) from a salt like Al(NO₃)₃ in deionized water.

  • Working Solutions: In a series of cuvettes, place a fixed concentration of the BTHB probe (e.g., 10 µM) in a buffered aqueous solution (e.g., PBS/ethanol mixture, pH 7.4).

  • Titration: Add increasing concentrations of Al³⁺ to the cuvettes.

  • Measurement: After a short incubation period, record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the BTHB-Al³⁺ complex.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺. This will generate a calibration curve that can be used to determine the concentration of Al³⁺ in unknown samples. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Expected Spectroscopic Properties

While specific data for a probe derived from this compound is not extensively published, we can extrapolate from closely related structures. The following table presents hypothetical yet representative data for the BTHB probe.

PropertyBTHB Probe (Free)BTHB-Al³⁺ Complex
Absorption λmax ~350 nm~370 nm (Red-shifted)
Emission λmax ~450 nm (Weak)~480 nm (Strong)
Quantum Yield (Φ) < 0.05> 0.4 (Significant increase)
Appearance ColorlessYellow-Green Fluorescence
Binding Constant (Ka) -Expected to be in the range of 10⁴-10⁶ M⁻¹
Limit of Detection (LOD) -Expected in the nanomolar (nM) range

Conclusion and Future Perspectives

This compound serves as a highly promising and strategically designed precursor for the development of sophisticated fluorescent probes. The combination of its bulky tert-butyl group and electron-withdrawing bromine atom provides a unique platform for creating sensors with enhanced selectivity and sensitivity. The straightforward Schiff base condensation reaction allows for the facile incorporation of various recognition moieties, enabling the detection of a wide array of analytes beyond metal ions, including biologically relevant anions and small molecules.

For researchers and drug development professionals, this precursor offers a robust starting point for creating novel analytical tools for applications ranging from environmental monitoring to cellular imaging and diagnostics. Further exploration into the synthesis of probes derived from this precursor is warranted and is expected to yield a new generation of high-performance fluorescent sensors.

References

  • Shefket Dehari et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Su, H., et al. (2022). Two novel Al3+ fluorescent-on probes based on thiazole substituted salicylaldehyde and its applications. Supramolecular Chemistry, 34(3-4).
  • Salija, K., et al. (2024). Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. Food Chemistry, 441, 138362.
  • Das, D., et al. (2015). A New Fluorescent "Off-On" Sensor for Al(3+) Derived from L-alanine and Salicylaldehyde. Journal of Fluorescence, 25(5), 1537-42.
  • Samanta, S., et al. (2015). A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. Journal of Photochemistry and Photobiology A: Chemistry, 315.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375.
  • Bartocci, S., et al. (2017). Novel uranyl(VI) complexes incorporating ethynyl groups as potential halide chemosensors: an experimental and computational approach. Supramolecular Chemistry.
  • Li, Y., et al. (2026). A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al3+ Recognition. Journal of Fluorescence. Published online Jan 4, 2026.
  • Ghorpade, R., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure, 1257.
  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1).
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E, E67.
  • Hossain, M. A., et al. (2025).
  • Thangaraj, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • ResearchGate. (2025). Pd-Complex Catalyzed Suzuki Cross-Coupling Reaction of Brominated Salicylaldehyde with Pyridylboronic Acid.
  • PubChem. This compound. PubChem.
  • Rohit H. et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Salicylaldehyde Derivatives in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Substituted salicylaldehydes represent a promising class of compounds, exhibiting potent antibacterial and antifungal properties.[1][2][3] While the parent salicylaldehyde molecule shows minimal activity, the introduction of specific substituents can dramatically enhance its antimicrobial efficacy.[2][4] Halogenation and the incorporation of bulky alkyl groups are key strategies in this synthetic optimization.

This guide focuses on derivatives of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a scaffold designed to leverage several key structure-activity relationships:

  • The Salicylaldehyde Core: The ortho-hydroxy and aldehyde groups can form a stable intramolecular hydrogen bond, influencing the molecule's conformation and reactivity.[5] The aldehyde is crucial for forming derivatives, such as Schiff bases, which are known to possess a wide range of biological activities.[6][7]

  • Bromine Substitution (Position 5): The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the aromatic ring and potentially enhance interactions with biological targets. Halogenated salicylaldehydes have demonstrated particularly high activity against various microbes.[2][3]

  • Tert-butyl Group (Position 3): This bulky, lipophilic group increases the molecule's affinity for microbial lipid membranes, potentially facilitating cell entry and disruption.

This document provides a comprehensive framework for researchers, detailing the synthesis of the core compound and its derivatives, robust protocols for evaluating their antimicrobial activity, and a discussion of their potential mechanisms of action.

Synthesis and Characterization

The synthesis of active derivatives begins with the successful preparation and purification of the parent compound, this compound. Subsequently, this aldehyde can be readily converted into a variety of derivatives, most notably Schiff bases, through condensation with primary amines.

Protocol: Synthesis of this compound

This protocol is based on a modified Reimer-Tiemann reaction followed by bromination.[5][8][9] This approach first introduces the aldehyde group (formylation) to the substituted phenol, followed by selective bromination.

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware and heating mantle

Procedure:

  • Formylation: a. In a round-bottom flask, dissolve 60g of NaOH in 80 mL of deionized water. b. Add 15g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C with stirring.[5] c. Slowly add 30 mL of chloroform dropwise to the heated mixture. Caution: This reaction is exothermic and releases toxic fumes. Perform in a well-ventilated fume hood. d. Continue heating and stirring for approximately 1 hour, until a precipitate forms.[5] e. Separate the liquid layer, which contains the product 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.

  • Bromination: a. Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde from the previous step in glacial acetic acid. b. Slowly add a stoichiometric equivalent of liquid bromine to the solution while stirring. c. Allow the reaction to proceed until completion (monitor via Thin Layer Chromatography - TLC). d. Upon completion, pour the reaction mixture into ice water to precipitate the final product.

  • Purification: a. Filter the precipitate and wash thoroughly with cold water. b. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound. c. Confirm purity using TLC and determine the melting point.[6] Characterize the final structure using spectroscopic methods (IR, ¹H NMR).[10]

Protocol: General Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via a condensation reaction between the aldehyde group of the parent compound and a primary amine.[6] This protocol provides a general methodology.

Materials:

  • This compound

  • A selected primary amine (e.g., p-toluidine, aniline derivative, amino acid)[11]

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve a 1:1 molar ratio of this compound and the chosen primary amine in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress with TLC.

  • After the reaction is complete, reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the Schiff base product.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry.

  • Further purify the product by recrystallization if necessary.

  • Characterize the final Schiff base derivative by determining its melting point and using IR, ¹H NMR, and Mass Spectrometry.

Experimental Workflow for Antimicrobial Evaluation

A systematic approach is critical for accurately determining the antimicrobial profile of newly synthesized compounds. The workflow should progress from initial qualitative screening to quantitative determination of inhibitory concentrations.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Testing cluster_2 Data Analysis Synth_Parent Synthesis of Parent Aldehyde Synth_Deriv Synthesis of Derivatives (e.g., Schiff Bases) Synth_Parent->Synth_Deriv Characterize Structural Characterization (NMR, IR, MS) Synth_Deriv->Characterize Screening Qualitative Screening (Agar Disc Diffusion) Characterize->Screening Purified Compound MIC_Test Quantitative Testing (Broth Microdilution for MIC) Screening->MIC_Test MBC_Test Bactericidal/Fungicidal Testing (MBC/MFC) MIC_Test->MBC_Test Data_Analysis Data Interpretation & SAR Analysis MBC_Test->Data_Analysis MIC/MBC Values

Caption: Overall experimental workflow from synthesis to data analysis.

Protocols for Antimicrobial Susceptibility Testing

Standardized protocols are essential for generating reliable and reproducible data.[12][13] The following methods, Broth Microdilution and Agar Disc Diffusion, are fundamental techniques in antimicrobial research.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism and is considered a gold standard for quantitative susceptibility testing.[13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacteria or fungi)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or broth for dilutions

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[14] d. Dilute this adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15] This final dilution must be done within 15 minutes of standardization.[16]

  • Compound Dilution in Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a range of decreasing concentrations.

  • Inoculation and Controls: a. Add 100 µL of the final diluted microbial inoculum to each well from column 1 to 11. This brings the final volume to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL. b. Column 11 (Growth Control): Contains broth and inoculum but no test compound. c. Column 12 (Sterility Control): Contains 200 µL of sterile broth only. d. A positive control antibiotic should be run in parallel on the same or a separate plate.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours for most bacteria.[14][15] Incubation conditions may vary for different microorganisms.

  • MIC Determination: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[3][14][15]

Protocol: Agar Disc Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of a compound. It relies on the diffusion of the compound from a paper disc into an agar medium inoculated with the test microorganism.[13]

Materials:

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Test compound solution of a known concentration

  • Microbial inoculum prepared to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive and negative control discs (e.g., standard antibiotic and solvent-only disc)

Procedure:

  • Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland). b. Press the swab against the inside of the tube to remove excess liquid.[16] c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[16] d. Allow the plate to dry for 5-15 minutes.

  • Application of Discs: a. Impregnate sterile paper discs with a known volume (e.g., 20 µL) of the test compound solution. b. Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate. Ensure discs are pressed down firmly to make full contact with the agar. c. Place positive and negative control discs on the same plate, spaced sufficiently apart.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm).[16] The size of the zone correlates with the sensitivity of the microorganism to the compound.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of different derivatives and for structure-activity relationship (SAR) analysis.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data Summary
CompoundTest MicroorganismGram StainMIC (µg/mL)Positive ControlMIC (µg/mL) of Control
Parent Aldehyde Staphylococcus aureusGram-positiveCiprofloxacin
Escherichia coliGram-negativeCiprofloxacin
Candida albicansFungiFluconazole
Derivative 1 Staphylococcus aureusGram-positiveCiprofloxacin
Escherichia coliGram-negativeCiprofloxacin
Candida albicansFungiFluconazole
Derivative 2 Staphylococcus aureusGram-positiveCiprofloxacin
Escherichia coliGram-negativeCiprofloxacin
Candida albicansFungiFluconazole

Hypothesized Mechanism of Action

The precise mechanism of action for substituted salicylaldehydes is not fully elucidated but is likely multifactorial.[1][4] For Schiff base derivatives, the presence of the azomethine (-C=N-) group is considered critical for their biological activity.[17]

A plausible mechanism involves the following steps:

  • Membrane Interaction: The lipophilic tert-butyl group facilitates the compound's partitioning into the microbial cell membrane, disrupting its integrity and function.

  • Chelation of Metal Ions: The ortho-hydroxy group and the azomethine nitrogen in Schiff base derivatives can act as chelation sites for essential metal ions (e.g., Fe²⁺, Zn²⁺) within the cell. Depriving enzymes of these crucial cofactors can inhibit vital metabolic pathways.

  • Enzyme Inhibition: The electrophilic aldehyde or imine carbon can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential enzymes, leading to irreversible inhibition.

  • Proton Exchange Disruption: It has been suggested that for salicylaldehydes, a rapid proton exchange process involving the hydroxyl proton may be linked to antimicrobial activity, potentially by disrupting proton gradients across cellular membranes.[1]

G Compound Schiff Base Derivative Membrane Microbial Cell Membrane Compound->Membrane Lipophilic Interaction Cell Microbial Cell Compound->Cell Cellular Uptake Enzymes Essential Enzymes Compound->Enzymes Covalent Binding Metal Metal Ion Cofactors (Fe, Zn) Compound->Metal Forms Stable Complex Disruption Membrane Disruption Membrane->Disruption Cell->Enzymes Cell->Metal Inhibition Enzyme Inhibition Enzymes->Inhibition Chelation Metal Chelation Metal->Chelation Death Cell Death Disruption->Death Inhibition->Death Chelation->Death

Caption: Hypothesized multi-target mechanism of action for antimicrobial derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025).
  • Elo, H., Kuure, M., & Pelttari, E. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry.
  • Pelttari, E., & Elo, H. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds.
  • Pelttari, E., Karhumäki, E., Langshaw, J., & Elo, H. (2014). Carbohydrazones of Substituted Salicylaldehydes as Potential Lead Compounds for the Development of Narrow-Spectrum Antimicrobials.
  • Spencer, J. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
  • Jameel, A. A., et al. (n.d.). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Elo, H., & Pelttari, E. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • Simner, P. J., & Tamma, P. D. (2023). Antimicrobial Susceptibility Testing.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Al-Damen, M. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Drug Development.
  • International Journal of Modern Research in Science and Technology. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II).
  • ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • ResearchGate. (n.d.). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • Journal of Molecular Structure. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.

Sources

Application Notes and Protocols for Anticancer Research Using Schiff Bases of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Substituted Salicylaldehyde Schiff Bases in Oncology

Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a versatile class of organic compounds with significant potential in medicinal chemistry.[1][2] Their facile synthesis, structural flexibility, and potent coordination capabilities with metal ions have made them attractive scaffolds for drug design.[3] Within this class, derivatives of salicylaldehyde (2-hydroxybenzaldehyde) are of particular interest due to the intrinsic biological activities associated with the phenolic hydroxyl group, which can be finely tuned through aromatic ring substitution.

The specific precursor, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, offers a compelling molecular framework for anticancer drug discovery. The strategic placement of a bulky, lipophilic tert-butyl group and an electronegative bromine atom is hypothesized to enhance the therapeutic index of the resulting Schiff bases. The tert-butyl group can increase hydrophobicity, potentially improving cell membrane permeability, while the bromine atom may enhance biological activity through halogen bonding and other electronic effects.[4]

While direct experimental data on the anticancer activity of Schiff bases derived specifically from this compound is emerging, extensive research on structurally similar bromo- and methoxy-substituted salicylaldehyde Schiff bases provides a strong predictive foundation for their potential efficacy and mechanisms of action.[4][5][6] These analogs have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep-G2) cancers.[3][5] The primary mechanisms are believed to involve the induction of apoptosis, cell cycle arrest, and interaction with cellular macromolecules like DNA.[7][8][9]

These application notes provide a comprehensive guide for researchers investigating this promising class of compounds. We detail the synthesis of the core aldehyde and its subsequent conversion to Schiff base derivatives, followed by robust, field-proven protocols for evaluating their anticancer efficacy through cytotoxicity, apoptosis, and cell cycle analysis.

PART 1: Synthesis and Characterization

Protocol 1: Synthesis of this compound

The synthesis of the aldehyde precursor is a critical first step. The procedure involves the formylation of 4-tert-butylphenol followed by bromination.

Scientific Rationale: The Reimer-Tiemann reaction is a classic method for ortho-formylating phenols. The subsequent bromination is directed by the existing substituents on the aromatic ring. The purity of this precursor is paramount for the successful synthesis of the final Schiff base compounds.

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Liquid Bromine (Br₂)

  • Acetic Acid

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Dissolve 60g of NaOH in 80 mL of water.

  • Add 15g of 4-tert-butylphenol to the solution and heat to 60-65°C.

  • Carefully add 30 mL of chloroform dropwise to the heated mixture.

  • Reflux the reaction mixture for one hour. A precipitate will form.

  • Separate the liquid layer containing the product, 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.

  • Perform bromination of the resulting aldehyde using liquid bromine in acetic acid to yield the final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde.[6]

  • Verify the purity of the final product using Thin Layer Chromatography (TLC). The crystal structure of this compound has been previously characterized.[10]

Protocol 2: General Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between the synthesized aldehyde and a primary amine to form the Schiff base.

Scientific Rationale: The formation of the azomethine linkage is a nucleophilic addition-elimination reaction. A catalytic amount of acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the primary amine.

Materials:

  • This compound (from Protocol 1)

  • Selected primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.

  • To this solution, add 0.01 moles of the chosen primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress via TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with a small volume of cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.

PART 2: In Vitro Anticancer Evaluation

The following protocols are standard, robust methods for assessing the anticancer potential of newly synthesized compounds.

Representative Anticancer Activity of Structurally Similar Salicylaldehyde Schiff Bases

While specific IC₅₀ values for Schiff bases of this compound are yet to be widely published, the data from structurally related compounds provide valuable benchmarks and highlight the potential of this class. The presence of a bromo-substituent has been shown to enhance cytotoxicity.[5]

Compound TypeCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Cu(II) Complex of Salicylaldehyde Schiff BaseMCF-7 (Breast)29.63 ± 0.54Cisplatin13.01 ± 0.44
Cu(II) Complex of Salicylaldehyde Schiff BaseHeLa (Cervical)39.65 ± 0.44Cisplatin16.13 ± 0.16
5-Bromosalicylaldehyde HydrazoneHL-60 (Leukemia)3.14--
Phenolic Schiff Base (Methanesulfonamide)MCF-7 (Breast)Potent GI >90%ImatinibGI 11-100%

Data is compiled from studies on structurally related salicylaldehyde Schiff bases and their metal complexes to provide a predictive framework.[5][6][12]

Protocol 3: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Scientific Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay plate Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) plate->incubate1 treat Add serial dilutions of Schiff base incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Flow cytometry workflow for apoptosis detection.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Schiff base compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Scientific Rationale: The cell cycle has distinct phases (G0/G1, S, G2/M) characterized by different amounts of DNA. Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. [8]Flow cytometry can then quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests cell cycle arrest.

Workflow for Cell Cycle Analysis

CellCycle_Workflow start Seed and treat cells (e.g., 24h) harvest Harvest cells start->harvest wash Wash with PBS harvest->wash fix Fix cells in cold 70% Ethanol wash->fix rehydrate Rehydrate and wash with PBS fix->rehydrate rnase Treat with RNase A (removes RNA signal) rehydrate->rnase pi_stain Stain with Propidium Iodide (PI) rnase->pi_stain analyze Analyze by Flow Cytometry pi_stain->analyze

Caption: General workflow for cell cycle analysis using PI staining.

Procedure:

  • Cell Treatment: Seed cells and treat with the Schiff base compound as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove residual ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to ensure only DNA is stained.

  • PI Staining: Add Propidium Iodide solution (final concentration 50 µg/mL) and incubate for 15-30 minutes in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA. [8]

PART 3: Concluding Remarks and Future Directions

The application notes provided herein offer a robust framework for the synthesis and systematic evaluation of Schiff bases derived from this compound as potential anticancer agents. The structural features of this aldehyde—a bulky lipophilic group and a halogen substituent—are hallmarks of many biologically active molecules. Data from closely related bromo-substituted salicylaldehyde Schiff bases strongly suggest that these novel compounds will exhibit significant cytotoxicity, likely through the induction of apoptosis and perturbation of the cell cycle. [5][6][8] Researchers utilizing these protocols will be well-equipped to determine the IC₅₀ values, elucidate the primary mode of cell death, and identify any cell cycle-specific effects of their synthesized compounds. Future work should focus on expanding the library of Schiff bases by varying the primary amine component to establish a clear structure-activity relationship (SAR). Furthermore, investigating the activity of corresponding metal complexes is a logical next step, as chelation often enhances the biological efficacy of Schiff base ligands. [5]

References

  • Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (n.d.). Taylor & Francis.
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2023). PubMed Central.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021). PubMed Central.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2024). MDPI.
  • Exploring Anticancer Activity and DNA Binding of Metal (II) Salicylaldehyde Schiff Base Complexes: A Convergence of Experimental and Computational Perspectives. (n.d.). University of Johannesburg.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). PubMed.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2025). Preprints.org.
  • Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties. (2021). MDPI.
  • IC 50 values (μg/ml) for Schiff base and Pt (II) complex tested against Helacells and PC3 cells. (n.d.). ResearchGate.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). PubMed.
  • Cytotoxic activity of bis-biphenyl salicylaldehyde Schiff base derivatives against (MDA-MB-231) breast cancer cell line. (n.d.). ResearchGate.
  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (2018). NIH.
  • Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022). MDPI.
  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). PubMed.
  • SSi6 promotes cell death by apoptosis through cell cycle arrest and inhibits migration and invasion of MDA-MB-231 human breast cancer cells. (2020). PubMed.
  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). ResearchGate.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. (2025). link.springer.com.
  • Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis. (2024). Semantic Scholar.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021). PubMed Central.
  • (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. (n.d.). ResearchGate.

Sources

Catalytic Applications of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential catalytic applications of metal complexes derived from the Schiff base of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. While direct catalytic applications of this specific ligand are emerging, this document synthesizes established principles from closely related Schiff base metal complexes to provide robust, field-proven protocols and insights.

Introduction: The Versatility of Schiff Base Metal Complexes in Catalysis

Schiff bases, characterized by the azomethine (-C=N-) group, are a privileged class of ligands in coordination chemistry due to their straightforward synthesis and ability to form stable complexes with a wide array of metal ions.[1][2][3] When derived from substituted salicylaldehydes like this compound, these ligands offer a unique electronic and steric environment that can be finely tuned to modulate the catalytic activity of the central metal ion. The presence of a bulky tert-butyl group and an electron-withdrawing bromo substituent can significantly influence the stability, solubility, and reactivity of the resulting metal complexes.

These complexes have demonstrated remarkable efficacy as catalysts in a variety of organic transformations, including oxidation, reduction, polymerization, and various cross-coupling reactions.[1][2][4] The catalytic activity is often enhanced upon complexation of the Schiff base to a metal ion.[2] The high thermal and moisture stability of many of these complexes makes them suitable for reactions requiring elevated temperatures.[1][2]

Part 1: Synthesis and Characterization

The foundation of exploring the catalytic potential of these complexes lies in their synthesis and rigorous characterization. The following protocols are based on well-established methods for similar salicylaldehyde-based Schiff base metal complexes.

Protocol 1: Synthesis of the Schiff Base Ligand

This protocol details the condensation reaction to form a representative Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution while stirring continuously at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The formation of a precipitate indicates the product.

  • Collect the solid Schiff base ligand by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II)) of the synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff Base Ligand (2.0 mmol)

  • Metal(II) Salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O) (1.0 mmol)

  • Absolute Ethanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 mmol of the Schiff base ligand in 30 mL of hot absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 20 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate are typically observed.

  • Attach a reflux condenser and reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature to allow for complete precipitation of the metal complex.

  • Collect the solid complex by vacuum filtration.

  • Wash the complex sequentially with ethanol and diethyl ether to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

Workflow for Synthesis of Schiff Base and Metal Complex

SynthesisWorkflow Aldehyde 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Reflux1 Reflux (3-4h) Aldehyde->Reflux1 Amine Primary Amine (e.g., Aniline) Amine->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 Catalyst Glacial Acetic Acid Catalyst->Reflux1 SchiffBase Schiff Base Ligand Reflux1->SchiffBase Condensation Reflux2 Reflux (4-6h) SchiffBase->Reflux2 MetalSalt Metal(II) Salt MetalSalt->Reflux2 Solvent2 Ethanol Solvent2->Reflux2 MetalComplex Metal Complex Reflux2->MetalComplex Complexation

Caption: General workflow for the synthesis of the Schiff base ligand and its subsequent metal complexation.

Characterization Techniques
  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching vibration band (typically around 1600-1630 cm⁻¹). Upon complexation, this band often shifts to a lower frequency, indicating coordination of the imine nitrogen to the metal center. The disappearance of the phenolic -OH band (around 3200-3400 cm⁻¹) in the complex suggests deprotonation and coordination of the phenolic oxygen.

  • UV-Visible Spectroscopy: The electronic spectra of the Schiff base and its metal complexes provide information about the electronic transitions. New bands in the visible region for the metal complexes, which are absent in the free ligand, can be attributed to d-d transitions of the metal ion, providing insights into the coordination geometry.

  • ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Ni(II) square planar), ¹H NMR can confirm the structure. The disappearance of the phenolic -OH proton signal upon complexation is a key indicator. Shifts in the aromatic and azomethine proton signals also provide evidence of coordination.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared with the calculated values for the proposed molecular formula of the complex.

Part 2: Catalytic Applications and Protocols

Metal complexes of substituted salicylaldehyde Schiff bases are known to catalyze a range of important organic reactions.[1][2][4] The following protocols are based on these established applications and are proposed as high-potential starting points for investigating the catalytic activity of this compound metal complexes.

Application Note 1: Catalytic Oxidation of Alcohols

Background: The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Schiff base complexes of metals like copper, cobalt, and nickel have been shown to be effective catalysts for this reaction, often using environmentally benign oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP).[5] The steric bulk of the tert-butyl group and the electronic influence of the bromo substituent may enhance selectivity and catalytic turnover.

Proposed Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Synthesized Metal Complex Catalyst (e.g., Cu(II) complex) (0.01 mmol)

  • Benzyl Alcohol (1.0 mmol)

  • tert-Butyl Hydroperoxide (TBHP, 70% in water) (1.2 mmol)

  • Solvent (e.g., Acetonitrile or DMF) (5 mL)

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the metal complex catalyst (0.01 mmol), benzyl alcohol (1.0 mmol), and the solvent (5 mL).

  • Add the internal standard for quantitative analysis.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C).

  • Slowly add TBHP (1.2 mmol) to the reaction mixture over 10 minutes.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Upon completion or after a set time (e.g., 6-24 hours), cool the reaction mixture to room temperature.

  • Analyze the final mixture by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Causality and Optimization:

  • Choice of Metal: The redox potential of the metal center (Cu, Co, Ni) is crucial. Different metals may exhibit varying activities and selectivities.

  • Solvent: The choice of solvent can influence the solubility of the catalyst and reactants, as well as the reaction rate.

  • Oxidant: While TBHP is effective, other oxidants like H₂O₂ can be explored.[5] The catalyst-to-oxidant ratio should be optimized to maximize conversion while minimizing side reactions.

  • Temperature: Higher temperatures generally increase the reaction rate, but may also lead to catalyst decomposition or reduced selectivity.

Representative Catalytic Cycle for Alcohol Oxidation

CatalyticCycle Catalyst [L-M(II)] Intermediate1 [L-M(II)-ROH] Catalyst->Intermediate1 + RCH₂OH Intermediate2 [L-M(IV)=O] Intermediate1->Intermediate2 + Oxidant - t-BuOH Intermediate3 [L-M(II)-H₂O] Intermediate2->Intermediate3 + RCH₂OH - Aldehyde Product Aldehyde Intermediate3->Catalyst - H₂O Substrate Alcohol (RCH₂OH) Oxidant Oxidant (e.g., TBHP) Byproduct t-BuOH Water H₂O

Caption: A plausible catalytic cycle for the oxidation of an alcohol by a Schiff base metal complex.

Application Note 2: Catalytic Transfer Hydrogenation of Ketones

Background: Transfer hydrogenation is a valuable method for the reduction of ketones to secondary alcohols, using a hydrogen donor like isopropanol in place of high-pressure H₂ gas. Ruthenium(II) complexes of Schiff bases derived from 5-bromosalicylaldehyde have shown excellent catalytic activity in this transformation.[6][7] The protocol below is adapted from these findings.

Proposed Protocol: Reduction of Acetophenone to 1-Phenylethanol

Materials:

  • Synthesized Ru(II) Schiff Base Complex (0.01 mmol)

  • Acetophenone (1.0 mmol)

  • Isopropanol (as both solvent and hydrogen donor) (10 mL)

  • Base (e.g., KOH or t-BuOK) (0.1 mmol)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the Ru(II) complex (0.01 mmol) and the base (0.1 mmol).

  • Add isopropanol (10 mL) and stir the mixture for 10-15 minutes at room temperature.

  • Add acetophenone (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 82 °C) with continuous stirring.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a few drops of dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analyze the crude product by GC or ¹H NMR to determine conversion and yield.

Causality and Optimization:

  • The Role of the Base: The base is crucial for the deprotonation of isopropanol, facilitating the formation of the active ruthenium-hydride species.

  • Hydrogen Donor: While isopropanol is common, other secondary alcohols can be used.

  • Catalyst Loading: The catalyst loading can often be reduced to optimize turnover number (TON) and turnover frequency (TOF).

  • Substrate Scope: The effectiveness of the catalyst should be tested against a range of aromatic and aliphatic ketones to determine its substrate scope and selectivity.

Quantitative Data Summary (Based on Analogous Systems)

The following table summarizes typical performance data for catalytic reactions using Schiff base metal complexes structurally similar to those derived from this compound. This data serves as a benchmark for evaluating newly synthesized catalysts.

Catalytic ReactionCatalyst TypeSubstrateOxidant/H-DonorTemp (°C)Time (h)Conversion/Yield (%)Reference
Alcohol OxidationNi(II) Schiff BaseBenzyl AlcoholTBHP90195% Conversion
Transfer HydrogenationRu(II) Schiff BaseKetonesIsopropanol821-8>90% Yield[6]

Conclusion and Future Outlook

The metal complexes of Schiff bases derived from this compound represent a promising, yet underexplored, class of catalysts. The synthetic protocols and application notes provided herein offer a solid foundation for their investigation. By leveraging the established catalytic prowess of related Schiff base complexes, researchers can systematically explore and optimize their performance in crucial organic transformations. The unique steric and electronic properties conferred by the tert-butyl and bromo substituents are expected to yield catalysts with novel activity and selectivity, contributing to the advancement of sustainable chemical synthesis.

References

  • (PDF) Applications of metal complexes of Schiff bases-A review - ResearchGate.
  • A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC - PubMed Central.
  • A short review on chemistry of schiff base metal complexes and their catalytic application - International Journal of Chemical Studies.
  • Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone - IJCRT.org.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Synthesis, Characterization And Catalytic Activity Of Salicylaldehyde Schiff Base Ni-Ln Complexes - Globe Thesis.
  • Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde - Semantic Scholar.
  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review - Biointerface Research in Applied Chemistry.
  • This compound - PubChem.
  • Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates - MDPI.
  • Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde - DergiPark.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Modern Research

Schiff bases, distinguished by their characteristic azomethine or imine (-C=N-) functional group, represent a cornerstone in the edifice of synthetic chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3] Their remarkable versatility stems from their straightforward synthesis, structural flexibility, and the diverse electronic properties conferred by various substituents.[1][2]

The starting material, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, is a particularly valuable precursor for the synthesis of novel Schiff bases. The presence of a hydroxyl group facilitates the formation of stable six-membered rings through intramolecular hydrogen bonding with the imine nitrogen, a feature known to enhance the stability and biological activity of the resulting compounds. The electron-withdrawing bromine atom and the bulky, electron-donating tert-butyl group introduce unique steric and electronic effects that can fine-tune the pharmacological and physicochemical properties of the final Schiff base derivatives.[4]

Schiff bases derived from substituted salicylaldehydes and their metal complexes are at the forefront of research in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[5][6][7] This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Schiff bases using this compound, intended for researchers, scientists, and professionals in the field of drug development.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, often catalyzed by a small amount of acid.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is typically the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (water).

The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the Schiff base product.

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline). The molar ratio of reactants is typically 1:1.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (50 or 100 mL)
Primary amine (e.g., Aniline)Reflux condenser
Absolute Ethanol (or Methanol)Magnetic stirrer and stir bar
Glacial Acetic Acid (catalyst, optional)Heating mantle or oil bath
Büchner funnel and filter paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) apparatus
Recrystallization solvent (e.g., ethanol)
Desiccator
Step-by-Step Procedure
  • Dissolution of Aldehyde: In a 50 mL round-bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol. Gentle warming with a heating mantle may be necessary to achieve complete dissolution.

  • Addition of Amine: To the stirred solution of the aldehyde, add a stoichiometric equivalent (0.01 moles) of the primary amine (e.g., aniline) dissolved in a minimal amount of absolute ethanol. The addition can be done dropwise or in one portion.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst, accelerating the rate of the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction time can vary from 2 to 6 hours.[8]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate, using an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the completion of the reaction.

  • Isolation of the Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a colored solid. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

Purification: The Key to High-Purity Schiff Bases

Recrystallization is the most common and effective method for purifying solid Schiff bases.[9]

  • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice for this class of compounds.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to dissolve it completely.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The Schiff base will crystallize out as the solution cools. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a moderate temperature.

Synthesis_Workflow Start Dissolve Aldehyde in Ethanol AddAmine Add Primary Amine Solution Start->AddAmine Catalyst Add Catalytic Acetic Acid AddAmine->Catalyst Reflux Reflux for 2-6 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter Crude Product Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize Dry Dry the Purified Schiff Base Recrystallize->Dry Characterize Characterize Product (NMR, IR, M.P.) Dry->Characterize

Caption: Experimental workflow for the synthesis and purification of Schiff bases.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.

Spectroscopic Analysis
Technique Expected Observations Rationale
FT-IR Spectroscopy - Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹).- Appearance of a strong C=N (imine) stretching band (around 1600-1650 cm⁻¹).[10][11]- Broad O-H stretching band (around 3100-3500 cm⁻¹).Confirms the formation of the imine bond and the presence of the hydroxyl group.
¹H NMR Spectroscopy - Disappearance of the aldehydic proton signal (-CHO) of the starting material (around 9.5-10.5 ppm).- Appearance of a new singlet for the azomethine proton (-CH=N-) (typically between 8.0-9.0 ppm).[1][12]- Signals corresponding to the aromatic protons and the tert-butyl group.Provides definitive evidence of Schiff base formation and allows for detailed structural elucidation.
¹³C NMR Spectroscopy - Disappearance of the carbonyl carbon signal of the aldehyde (around 190-200 ppm).- Appearance of a new signal for the imine carbon (-C=N-) (around 160-170 ppm).[8]Confirms the formation of the carbon-nitrogen double bond.
Physicochemical Properties
  • Melting Point: A sharp and well-defined melting point is indicative of a pure compound.

  • Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the expected molecular formula.

Applications and Future Directions

The Schiff bases synthesized from this compound are promising candidates for a variety of applications, particularly in the development of novel therapeutic agents. Their potential biological activities include:

  • Antimicrobial and Antifungal Activity: The presence of the halogen and phenolic hydroxyl group can enhance their efficacy against a range of pathogens.[5][6]

  • Anticancer Activity: Many Schiff bases exhibit cytotoxicity against various cancer cell lines, and the specific substituents on the aromatic rings can modulate this activity.[7]

  • Antioxidant Properties: The phenolic group can act as a radical scavenger, conferring antioxidant properties to the molecule.[2]

Further research into the metal complexes of these Schiff bases could unlock even greater potential, as coordination with metal ions often enhances their biological activity.[3][5]

References

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.).
  • Dehari, S., Dehari, D., Shehabi, M., & Jusufi, S. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • Biological activities of Schiff bases and their complexes. (n.d.). SciSpace.
  • Gueye, A., Tamboura, F. B., Sy, A., Gaye, M., Gruber, N., & Jouati, A. (2019). Six New Transition Metal Mononuclear Complexes Of N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide Schiff Base. Synthesis, Spectroscopic Characterization And X-ray structure Determination of the Zinc(II) Complex. IOSR Journal of Applied Chemistry, 12(4), 49-59.
  • GSC Biological and Pharmaceutical Sciences, 2022, 21(03), 203–215. (2022). Biological applications of Schiff bases: An overview.
  • Bosica, G., Vella, R., & Axiak, S. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 1, e7.
  • Arulmurugan, S., Kavitha, H. P., & Venkatraman, B. R. (2010). Biological Activities of Schiff Base and Its Complexes: A Review. Rasayan Journal of Chemistry, 3(3), 385-410.
  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). International Journal of Scientific Research in Engineering and Management, 7(5).
  • Meenukutty, M. S., Mohan, A. P., Vidya, V. G., & Kumar, V. G. V. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Heliyon, 8(6), e09600.
  • Kuddushi, M. M. Y., & Patel, R. H. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Recent Scientific Research, 9(4), 26027-26030.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal.
  • This compound. (n.d.). PubChem.
  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). Heliyon, 8(6), e09600.
  • Balasubramani, V., Thangaraj, V., Gopi, S., & Srinivasan, N. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375.
  • Preparation of Enantioenriched Homoallylic Primary Amines. (n.d.). Organic Syntheses.
  • Vijiyalakshmi, M. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Journal of Pharmaceutical Sciences and Research, 11(3), 936-941.
  • IR bands of Schiff base ligands and their complexes. (n.d.). ResearchGate.
  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2021). Revista de la Sociedad Química de México, 65(4), 534-543.
  • Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. (n.d.). PrepChem.

Sources

Application Notes & Protocols: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile and valuable precursor in organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, a directing hydroxyl group, a sterically influential tert-butyl group, and an electronically modifying bromo substituent—provides a powerful platform for constructing complex molecular architectures.

The presence of an intramolecular hydrogen bond between the hydroxyl proton and the aldehyde oxygen stabilizes the molecule's conformation.[1][2] This structural feature, combined with the steric hindrance imparted by the bulky tert-butyl group, influences the regioselectivity of its subsequent reactions. The electron-withdrawing nature of the bromine atom further modulates the reactivity of the aromatic ring and the aldehyde. These characteristics make it a preferred starting material for the synthesis of Schiff bases, intricate ligands for metal complexes, and precursors to various biologically active compounds.

This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights tailored for researchers in synthetic chemistry and drug development.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 153759-58-1[3]
Molecular Formula C₁₁H₁₃BrO₂[3][4]
Molecular Weight 257.12 g/mol [3][4]
Appearance Solid
Purity ≥98% (Typical)[3]
Storage 4°C[3]

Core Application I: Synthesis of Schiff Base Ligands

The most prominent application of this compound is in the synthesis of Schiff bases (or imines). The aldehyde group undergoes a facile condensation reaction with primary amines. The resulting Schiff bases are not merely synthetic intermediates but often constitute the final target molecule, prized for their roles as ligands in coordination chemistry and for their diverse biological activities.[5][6][7]

Causality of the Reaction: The reaction is typically catalyzed by a few drops of acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step is driven by the formation of a stable, conjugated imine bond. The tert-butyl group provides steric bulk that can influence the geometry and stability of the final ligand.

Schiff_Base_Formation Start 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Mix Mix Reactants in Solvent Start->Mix Amine Primary Amine (R-NH₂) Amine->Mix Solvent Ethanol Solvent->Mix Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Mix Reflux Reflux for 3-6 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Collect Solid Dry Dry Product Wash->Dry Product Schiff Base Ligand Dry->Product

Caption: Workflow for Schiff Base Synthesis.

Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol describes a generalized procedure for the condensation reaction to form a Schiff base.

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline, β-alanine, nicotinohydrazide) (1 equivalent)[7][8]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in an appropriate volume of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 1 equivalent of the chosen primary amine in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

  • Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.[5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.[9]

  • Recrystallize the crude product from hot ethanol if further purification is needed.

  • Dry the purified Schiff base product in a desiccator or vacuum oven.

Core Application II: Precursor to Bioactive Metal Complexes

Schiff bases derived from salicylaldehydes are exceptional ligands due to the presence of the phenolic oxygen and the imine nitrogen, which can act as a bidentate chelater. The Schiff bases from 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde are frequently used to synthesize transition metal complexes with Cu(II), Ni(II), Co(II), Zn(II), and others.[5][10] These complexes are of significant interest due to their potential applications in catalysis and their notable biological activities, including antimicrobial and anticancer properties.[5][8][11]

Rationale for Complexation: The deprotonated phenolic oxygen and the imine nitrogen form a stable chelate ring with the metal ion. This coordination alters the electronic properties and steric profile of the ligand, often enhancing its biological activity compared to the free ligand. The specific geometry of the complex (e.g., tetrahedral, square planar) depends on the metal ion and the stoichiometry of the reaction.[10]

Metal_Complex_Formation Ligand Schiff Base Ligand (from Protocol 1) Process Ligand Coordination Ligand->Process Hot Ethanolic Solution MetalSalt Metal(II) Salt Solution (e.g., CuCl₂, NiCl₂ in Ethanol) MetalSalt->Process Add Dropwise & Reflux Complex Metal(II) Schiff Base Complex Process->Complex Precipitation & Isolation

Caption: Ligand coordination to form a metal complex.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol outlines the synthesis of a metal complex from the Schiff base ligand prepared in Protocol 1.

Materials:

  • Synthesized Schiff base ligand (2 equivalents)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, NiCl₂·6H₂O) (1 equivalent)

  • Absolute Ethanol or Methanol

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2 equivalents of the Schiff base ligand in hot absolute ethanol to form a clear solution.[12]

  • In a separate beaker, dissolve 1 equivalent of the selected metal(II) salt in a minimum amount of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous, vigorous stirring.[5]

  • A color change or the immediate formation of a precipitate often indicates complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours to ensure complete complexation.[9]

  • After cooling the mixture to room temperature, collect the solid metal complex by vacuum filtration.

  • Wash the precipitate sequentially with ethanol and then diethyl ether to remove any unreacted ligand or metal salt.[9]

  • Dry the final product in a desiccator. The resulting complex can be characterized by techniques such as FT-IR, UV-Vis, and elemental analysis.[5][10]

Synthetic Protocol for the Starting Material

For laboratories where the title compound is not commercially available, it can be synthesized from 4-tert-butyl phenol. The procedure involves a formylation step followed by bromination.

Protocol 3: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][13]

Part A: Formylation of 4-tert-butyl phenol (Modified Reimer-Tiemann Reaction)

  • In a large flask, dissolve 60g of sodium hydroxide in 80 mL of water.

  • Add 15g of 4-tert-butyl phenol and heat the mixture to 60-65°C with stirring.

  • Add 30 mL of chloroform dropwise to the mixture while maintaining the temperature.

  • After the addition is complete, continue heating for one hour. A precipitate will form.

  • Separate the liquid layer, which contains the product 5-tert-butyl-2-hydroxybenzaldehyde.

Part B: Bromination

  • Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde from Part A in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine dissolved in acetic acid dropwise with stirring.

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Safety and Handling

Hazard Identification:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
  • Patel, R. H., & Patel, M. Y. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Research in Engineering and Technology, 7(6), 26026-26031. [Link]
  • Singh, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1286, 135547. [Link]
  • Jayaprakash, J., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. Journal of Molecular Structure, 1257, 132612. [Link]
  • Tchoukoua, A., et al. (2019). Six New Transition Metal Mononuclear Complexes Of N'-(5- bromo-2-hydroxybenzylidene)nicotinohydrazide Schiff Base. Synthesis, Sp. IOSR Journal of Applied Chemistry, 12(4), 25-36. [Link]
  • Gesher Chemical. (2026). Exploring Applications: 5-tert-Butyl-2-hydroxybenzaldehyde in Chemical Synthesis. [Link]
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • PubChem. This compound.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • Singh, R., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure, 1286, 135547. [Link]
  • Organic Syntheses. (2011). Oxidative Amination of Aromatic Aldehydes with Secondary Amines. [Link]
  • Nikolova, V., et al. (2022). Gallium(III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Molecules, 27(17), 5519. [Link]
  • ResearchGate. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • IJCRT. (2023). “Metal complexes of schiff base: preparation. Characterization and biological activity”: a review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reimer-Tiemann Reaction for Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the ortho-formylation of substituted phenols. Here, we move beyond basic protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, field-proven insights to enhance your synthetic outcomes.

Foundational Principles: The "Why" Behind the Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, yielding valuable salicylaldehyde derivatives that are precursors to pharmaceuticals, agrochemicals, and dyes.[1][2] Its primary advantage is the ability to perform formylation without requiring harsh acidic or anhydrous conditions, setting it apart from methods like the Gattermann or Vilsmeier-Haack reactions.[3][4]

The reaction proceeds via an electrophilic aromatic substitution mechanism.[5] Understanding this pathway is critical for effective troubleshooting.

  • Dichlorocarbene Generation : A strong base, typically aqueous sodium or potassium hydroxide, deprotonates chloroform (CHCl₃) to form a trichloromethyl anion. This unstable intermediate undergoes rapid alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[3][6]

  • Phenoxide Formation : The base also deprotonates the phenol, creating a phenoxide ion. The resulting negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity and making it susceptible to electrophilic attack.[2][6]

  • Electrophilic Attack : The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is predominantly directed to the ortho position, a key feature of this reaction.[1][3]

  • Hydrolysis : The intermediate, a dichloromethyl-substituted phenol, undergoes hydrolysis in the basic medium, followed by an acidic workup, to yield the final hydroxybenzaldehyde product.[1][7]

The nature and position of substituents on the phenolic ring profoundly influence the ring's nucleophilicity and steric environment, directly impacting reaction efficiency and regioselectivity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Reimer-Tiemann reaction in a practical question-and-answer format.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I fix this?

Low yield is the most frequent complaint. The root cause often lies in one of three areas: carbene generation, phase mixing, or thermal control.

  • Cause A: Inefficient Dichlorocarbene Generation or Stability.

    • Explanation: Dichlorocarbene is an unstable intermediate. Its steady-state concentration must be sufficient for the reaction to proceed. The base concentration is crucial; it must be strong enough to deprotonate chloroform effectively.

    • Solution:

      • Base Concentration: Use a concentrated aqueous solution of NaOH or KOH (typically 10-40%).[5]

      • Stoichiometry: Ensure at least 3-4 equivalents of base are used relative to the phenol. The base is consumed in deprotonating both the phenol and chloroform, and in the final hydrolysis step.

      • Reagent Quality: Use fresh, high-purity chloroform, as older stock can contain decomposition products that inhibit the reaction.

  • Cause B: Poor Inter-Phase Mixing.

    • Explanation: The reaction is typically biphasic because aqueous hydroxides are not readily soluble in chloroform.[3][6] The phenoxide resides in the aqueous phase while the carbene is generated at the interface or in the organic phase. Without efficient mixing, the reactive species never encounter each other.

    • Solutions:

      • Vigorous Stirring: Employ high-speed mechanical stirring (800+ RPM) to create a fine emulsion and maximize the interfacial area.

      • Phase-Transfer Catalysts (PTCs): While quaternary ammonium salts have shown limited activity, tertiary amines can sometimes improve reaction rates.[8] The use of crown ethers has also been reported to improve yields in specific cases.[9]

      • Co-Solvents: Adding a solvent like 1,4-dioxane can act as an emulsifying agent, improving the miscibility of the two phases.[3][4]

  • Cause C: Thermal Runaway and Product Decomposition.

    • Explanation: The Reimer-Tiemann reaction requires initial heating to start, but it can become highly exothermic once initiated.[4][6] Uncontrolled temperature spikes can lead to the formation of tar-like polymers and decomposition of both the reactant and product.

    • Solutions:

      • Controlled Heating: Heat the mixture gently (typically 60-70 °C) to initiate the reaction.

      • Vigilant Monitoring: Once the reaction starts (often indicated by a color change and refluxing of chloroform), immediately reduce or remove the external heating.

      • Cooling System: Have an ice bath ready to manage the exotherm and maintain the target temperature.

Q2: How can I control the ortho vs. para regioselectivity? My reaction gives a mixture of isomers.

While the Reimer-Tiemann reaction has a strong preference for ortho-formylation, achieving high selectivity can be challenging.[5][10][11]

  • Explanation of Ortho-Selectivity: The preference for the ortho position is largely attributed to the coordination between the alkali metal cation (e.g., Na⁺ from NaOH), the phenoxide oxygen, and the incoming dichlorocarbene. This coordination pre-organizes the transition state, favoring attack at the nearby ortho position.[10]

  • Strategies to Influence Selectivity:

    • Steric Hindrance: If your phenol has a bulky substituent at one or both ortho positions, formylation will be directed to the para position.[5]

    • Blocking Ortho Positions: For substrates where para-formylation is desired, complexing agents can be employed. The use of polyethylene glycol, for example, can complex the phenolate and sterically shield the ortho positions, thereby increasing the yield of the para isomer.[12]

    • Substituent Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and generally favor ortho-formylation. Strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring so severely that the reaction may fail entirely.

Factor Effect on Ortho/Para Ratio Causality
Alkali Metal Cation K⁺ may give slightly different ratios than Na⁺The size and coordinating ability of the cation influence the transition state geometry.
Steric Bulk at Ortho Position Increases para-product formationDirect steric hindrance prevents the dichlorocarbene from approaching the ortho carbon.
Solvent Polarity Less polar, aprotic solvents can enhance ortho-selectivityFavors tighter ion pairing between the phenoxide and the cation, strengthening the ortho-directing effect.
Complexing Agents (e.g., PEG) Increases para-product formationThe agent physically blocks the ortho positions, forcing the carbene to attack the para position.[12]

Q3: My reaction mixture turned dark and I isolated a resin-like tar. What went wrong?

Tar formation is a sign of side reactions, often caused by excessive temperatures or incorrect stoichiometry.

  • Explanation: The "abnormal" Reimer-Tiemann reaction can lead to the formation of dichloromethyl-substituted cyclohexadienones, which are known byproducts.[13] At high temperatures, phenols and aldehydes can also polymerize under strongly basic conditions.

  • Solutions:

    • Strict Temperature Control: This is the most critical factor. Avoid exceeding 70 °C unless empirical data for your specific substrate suggests otherwise.

    • Optimize Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor by TLC and quench the reaction once the starting material is consumed.

    • Controlled Reagent Addition: Adding the chloroform dropwise to the heated phenol-base mixture can help manage the exotherm and minimize local high concentrations of the carbene, reducing byproduct formation.

Q4: Can I use carbon tetrachloride instead of chloroform?

Yes, this is a known variation of the reaction. Using carbon tetrachloride (CCl₄) under similar conditions will introduce a carboxylic acid group instead of a formyl group, yielding a salicylic acid derivative.[3][4] This occurs because the intermediate formed is a trichloromethyl group, which hydrolyzes to a carboxylic acid.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues with the Reimer-Tiemann reaction.

ReimerTiemann_Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity (Ortho/Para Mixture) start->poor_selectivity tar_formation Tar / Byproduct Formation start->tar_formation cause_carbene Cause: Inefficient :CCl₂ Generation low_yield->cause_carbene cause_mixing Cause: Poor Phase Mixing low_yield->cause_mixing cause_temp Cause: Poor Temperature Control low_yield->cause_temp cause_sterics Cause: Substrate Sterics/ Electronics poor_selectivity->cause_sterics cause_coordination Cause: Weak Cation Coordination poor_selectivity->cause_coordination tar_formation->cause_temp sol_base Solution: • Check base conc. (10-40%) • Use 3-4 eq. base • Use fresh CHCl₃ cause_carbene->sol_base sol_mixing Solution: • Vigorous mechanical stirring • Add co-solvent (dioxane) • Consider PTC cause_mixing->sol_mixing sol_temp Solution: • Gentle initial heating (60-70°C) • Monitor exotherm • Use cooling bath cause_temp:f0->sol_temp sol_selectivity Solution: • Block ortho positions (PEG) • Utilize bulky ortho groups to favor para cause_sterics->sol_selectivity sol_cation Solution: • Use Na⁺ or K⁺ base • Consider less polar solvent to enhance ion-pairing cause_coordination->sol_cation

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Optimized Experimental Protocol: Ortho-Formylation of 4-Methylphenol

This protocol provides a self-validating methodology for the synthesis of 2-hydroxy-5-methylbenzaldehyde. The principles described are broadly applicable to other electron-rich phenols.

Materials:

  • 4-Methylphenol (p-cresol)

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Diethyl Ether (or Ethyl Acetate)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

Procedure:

  • Base Preparation: In the 500 mL flask, dissolve sodium hydroxide (20 g, 0.5 mol) in deionized water (50 mL). The dissolution is exothermic; allow the solution to cool to near room temperature.

    • Causality: A concentrated base solution is required for efficient deprotonation of both the phenol and chloroform.

  • Phenol Addition: Add 4-methylphenol (10.8 g, 0.1 mol) to the NaOH solution. Equip the flask with the mechanical stirrer, reflux condenser, and dropping funnel. Begin vigorous stirring to ensure the formation of the sodium phenoxide salt.

  • Initiation and Chloroform Addition: Gently heat the mixture to 60-65 °C using the heating mantle. Once the temperature is stable, add chloroform (18 mL, ~26.9 g, 0.225 mol) dropwise via the dropping funnel over a period of 45-60 minutes.

    • Causality: The reaction requires initial heat to start. Slow, controlled addition of chloroform is critical to manage the subsequent exotherm and prevent a thermal runaway, which would lead to byproduct formation.

  • Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 65-70 °C for an additional 1.5-2 hours. The mixture will typically darken and maintain a gentle reflux.

    • Causality: This period ensures the reaction proceeds to completion. Monitor the reaction's progress via TLC if desired.

  • Work-up - Chloroform Removal: Cool the reaction mixture to room temperature. Set up for simple distillation and carefully distill off the excess chloroform. This step is crucial for safety and to simplify the subsequent extraction.

  • Work-up - Acidification: Cool the remaining dark, viscous mixture in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl until the pH is ~2-3. A precipitate or oil will form.

    • Causality: Acidification protonates the phenoxide to the hydroxyl group and neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Causality: The product is organic-soluble and will move from the aqueous phase to the organic solvent.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

References

  • Wikipedia. Reimer–Tiemann reaction. [Link]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Thoer, A., Fuchsová, A., & Klasinc, L. (1988). Exploring the Reimer-Tiemann Reaction: History and Scope.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
  • Allen Career Institute.
  • Chemistry Stack Exchange. ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]
  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. [Link]
  • Sasson, Y., & Yonovich, M. (1979). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. Tetrahedron Letters, 20(39), 3753-3756.
  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
  • ResearchG
  • Neumann, R., & Sasson, Y. (1983). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Tetrahedron Letters, 24(5), 569-570.
  • Chemistry Learners. (2023).

Sources

Technical Support Center: Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and reproducible outcome.

I. Synthesis Overview: A Two-Step Approach

The synthesis of this compound is typically achieved in a two-step process starting from 4-tert-butylphenol. The first step involves the ortho-formylation of 4-tert-butylphenol to yield 3-(tert-butyl)-2-hydroxy-5-bromobenzaldehyde. The second step is the regioselective bromination of this intermediate to afford the final product.

Herein, we will delve into the intricacies of each step, potential side reactions, and purification strategies.

Diagram of the Synthetic Pathway

Synthesis_Pathway 4-tert-butylphenol 4-tert-butylphenol 3-(tert-butyl)-2-hydroxybenzaldehyde 3-(tert-butyl)-2-hydroxybenzaldehyde 4-tert-butylphenol->3-(tert-butyl)-2-hydroxybenzaldehyde Formylation (e.g., Duff or Reimer-Tiemann) This compound This compound 3-(tert-butyl)-2-hydroxybenzaldehyde->this compound Bromination (e.g., Br2 in Acetic Acid)

Caption: Synthetic route to this compound.

II. Step 1: Formylation of 4-tert-butylphenol

The introduction of a formyl group (-CHO) onto the phenol ring is a critical first step. Two common methods for ortho-formylation of phenols are the Duff reaction and the Reimer-Tiemann reaction.[1][2]

Frequently Asked Questions (FAQs) - Formylation

Q1: I'm getting a mixture of ortho and para isomers during the formylation of 4-tert-butylphenol. How can I improve ortho-selectivity?

A1: Achieving high ortho-selectivity is a common challenge in electrophilic aromatic substitution of phenols. The choice of reaction and its conditions are paramount.

  • Duff Reaction: This reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium (commonly glycerol or acetic acid), generally favors ortho-formylation.[1][3][4] The mechanism is believed to involve an initial aminomethylation at the ortho position, followed by hydrolysis to the aldehyde. The bulky tert-butyl group at the para position also sterically hinders para-substitution, further favoring the ortho product.

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[2][5][6][7] While it can produce the desired ortho-aldehyde, it is notorious for yielding a mixture of ortho and para isomers.[5] The ortho-selectivity is attributed to the interaction between the hydroxyl group of the phenol and the dichlorocarbene intermediate.[8] To enhance ortho-selectivity, consider using a phase-transfer catalyst to facilitate the reaction at the interface of the aqueous and organic phases.

Troubleshooting Isomer Formation:

ParameterRecommendation for Ortho-SelectivityRationale
Reaction Choice Prioritize the Duff Reaction.Generally provides higher ortho-selectivity for phenols.[1]
Solvent (Duff) Use glycerol or trifluoroacetic acid (TFA).These solvents can chelate with the phenolic hydroxyl group, directing the electrophile to the ortho position.
Temperature Maintain moderate temperatures (e.g., 150-160°C for Duff in glycerol).Higher temperatures can sometimes lead to decreased selectivity and increased side product formation.

Q2: My formylation reaction is producing a significant amount of a dark, tarry substance. What is it and how can I prevent it?

A2: The formation of a dark, resinous material is a strong indicator of phenol-formaldehyde resin formation.[8] This is a common side reaction, especially under conditions that promote polymerization.

Preventative Measures for Resin Formation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of the formylating agent can lead to multiple formylations and subsequent polymerization. In the Duff reaction, using a molar ratio of HMTA to phenol of around 1.2:1 is a good starting point.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate the polymerization process.[8] Monitor the reaction temperature closely and ensure even heating.

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the progress by Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed or the desired product concentration is maximized.

Diagram of Potential Formylation Side Products

Formylation_Side_Products cluster_main Main Reaction cluster_side Side Reactions 4-tert-butylphenol 4-tert-butylphenol 3-(tert-butyl)-2-hydroxybenzaldehyde 3-(tert-butyl)-2-hydroxybenzaldehyde 4-tert-butylphenol->3-(tert-butyl)-2-hydroxybenzaldehyde Ortho-Formylation (Desired) Para-Isomer Para-Isomer 4-tert-butylphenol->Para-Isomer Para-Formylation Di-formylated Product Di-formylated Product 4-tert-butylphenol->Di-formylated Product Di-formylation Phenol-Formaldehyde Resin Phenol-Formaldehyde Resin 4-tert-butylphenol->Phenol-Formaldehyde Resin Polymerization

Caption: Common side products in the formylation of 4-tert-butylphenol.

III. Step 2: Bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde

The second step involves the electrophilic bromination of the formylated intermediate. The directing effects of the hydroxyl, tert-butyl, and aldehyde groups will influence the position of bromination.

Frequently Asked Questions (FAQs) - Bromination

Q1: I am observing the formation of multiple brominated products. How can I ensure regioselective bromination at the 5-position?

A1: The hydroxyl group is a strong activating group and an ortho-, para-director. The aldehyde group is a deactivating group and a meta-director. The tert-butyl group is a weak activating group and an ortho-, para-director. The combined directing effects favor electrophilic substitution at the position para to the hydroxyl group and ortho to the tert-butyl group, which is the desired 5-position.

To achieve high regioselectivity:

  • Brominating Agent: A solution of bromine in a suitable solvent like acetic acid or chloroform is a common choice.[9][10] Using N-bromosuccinimide (NBS) can sometimes offer milder reaction conditions and improved selectivity.

  • Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize the formation of over-brominated products.

  • Slow Addition: Add the brominating agent dropwise to the solution of the aldehyde. This helps to maintain a low concentration of the electrophile and favors mono-substitution.

Q2: My final product is contaminated with a dibrominated species. How can I identify and remove it?

A2: The formation of a dibrominated product, likely 3,5-dibromo-2-hydroxybenzaldehyde, can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

Identification and Purification:

TechniqueObservation/Procedure
TLC The dibrominated product will likely have a different Rf value than the desired mono-brominated product. Use a suitable solvent system (e.g., hexane/ethyl acetate) to resolve the spots.
NMR Spectroscopy ¹H NMR will show a difference in the aromatic region. The desired product will have two aromatic protons, while the dibrominated product will have only one.
Column Chromatography This is the most effective method for separating the mono- and di-brominated products. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
Recrystallization If the difference in solubility between the two compounds is significant, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for purification.[10]
Diagram of Potential Bromination Side Products

Bromination_Side_Products cluster_main_bromination Main Reaction cluster_side_bromination Side Reactions 3-(tert-butyl)-2-hydroxybenzaldehyde 3-(tert-butyl)-2-hydroxybenzaldehyde This compound This compound 3-(tert-butyl)-2-hydroxybenzaldehyde->this compound Mono-bromination (Desired) Dibrominated Product Dibrominated Product 3-(tert-butyl)-2-hydroxybenzaldehyde->Dibrominated Product Di-bromination Other Isomers Other Isomers 3-(tert-butyl)-2-hydroxybenzaldehyde->Other Isomers Alternative Bromination

Caption: Potential side products during the bromination step.

IV. Troubleshooting Guide: General Issues

Q1: My starting material, 4-tert-butylphenol, appears discolored. Is it still usable?

A1: 4-tert-butylphenol is generally a stable, white crystalline solid.[11][12][13] Discoloration (e.g., pink or brown) can indicate oxidation or the presence of impurities. While it may still be usable for some applications, it is highly recommended to purify it before use, for example, by recrystallization from a suitable solvent like heptane or toluene. Using impure starting material can lead to the formation of colored impurities in your final product, making purification more challenging.

Q2: I am having difficulty with the final purification of this compound. What are the best practices?

A2: The final product is a solid.[14] Purification can typically be achieved through recrystallization.

Recommended Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, is often effective.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot alcohol (ethanol or methanol).

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of the alcohol back into the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

V. References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction. [Link]

  • Thangaraj, V., Gopi, S., Srinivasan, N., & Asthagiri, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]

  • PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. [Link]

  • Loba Chemie. (2016, May 13). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS. [Link]

  • Shabrova, E. S., Ivashkina, E. N., & Gyul'maliev, A. M. (2020). Thermal Stability Study of 4-tert-Butylphenol. Russian Journal of Physical Chemistry B, 14(7), 1045–1051. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • chemeurope.com. (n.d.). Duff reaction. [Link]

  • Unknown. (n.d.). Duff Reaction. [Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Masurier, N., Moreau, E., Lartigue, C., Gaumet, V., Chezal, J. M., Heitz, A., ... & Chavignon, O. (2008). New opportunities with the Duff reaction. The Journal of organic chemistry, 73(15), 6058–6061. [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Ramos-Tomillero, I., Paradís-Bas, M., de Pinho e Melo, T. M. V. D., & Albericio, F. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. The Journal of organic chemistry, 80(7), 3636–3645. [Link]

  • GeeksforGeeks. (2024, July 23). Reimer Tiemann Reaction Mechanism. [Link]

  • Jackson, A., & Meth-Cohn, O. (2003). Formylation of phenols using formamidine acetate. Organic & biomolecular chemistry, 1(15), 2694–2697. [Link]

  • Carter, C. B. (1925). U.S. Patent No. 1,566,820. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.). 2-Bromo-4-tert-butylphenol. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]

  • Thangaraj, V., Gopi, S., Srinivasan, N., & Asthagiri, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]

  • Szelwicka, A., & Voelkel, A. (2023). Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids as an Active Ingredient in Latent Curing Formulations with Ethylene Glycol for DGEBA. Materials, 16(2), 743. [Link]

  • LookChem. (n.d.). 2,6-DIBROMO-4-TERT-BUTYL-PHENOL. [Link]

  • Jinan University. (2017). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. CN107417641A.

  • Maruoka, K., & Yamamoto, H. (1990). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, 69, 1. [Link]

  • PubChem. (n.d.). 2-Bromo-4,6-di-tert-butylphenol. [Link]

  • FAO/WHO Expert Committee on Food Additives. (2004). Hexamethylenetetramine. [Link]

  • PubChem. (n.d.). Hexamethylenetetramine. [Link]

  • Thangaraj, V., Gopi, S., Srinivasan, N., & Asthagiri, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we provide insights grounded in chemical principles and field-tested experience to help you improve your yield and purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The primary synthetic route involves the electrophilic bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde. The powerful activating effect of the hydroxyl group and the directing effects of the substituents make this reaction sensitive to conditions, which can lead to challenges with yield and purity.

Q1: My final yield is critically low. What are the most likely causes and how can I fix them?

A low yield is a common issue that can stem from several factors, from reaction setup to purification. A systematic diagnosis is key. A yield of 83% has been reported for a similar bromination reaction, which can serve as a benchmark.[1][2]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Diagnosis: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside the starting material. The disappearance of the starting material spot indicates completion.

    • Solution: If the reaction has stalled, ensure the stoichiometry of your brominating agent is correct. A slight excess (1.05-1.1 equivalents) may be necessary. Gentle heating can sometimes drive the reaction to completion, but must be done cautiously to avoid side-product formation.

  • Sub-optimal Reaction Conditions: Temperature and reagent concentration are critical.

    • Diagnosis: Review your experimental setup. Was the temperature maintained consistently? Was the brominating agent added too quickly?

    • Solution: Perform the reaction at a controlled, low temperature (e.g., 0-5 °C) to moderate the reactivity of the system. Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise over a prolonged period (e.g., 30-60 minutes) to maintain a low instantaneous concentration, which suppresses side reactions.[3]

  • Product Loss During Work-up & Purification: Significant amounts of product can be lost during extraction and recrystallization.

    • Diagnosis: Check the pH of your aqueous layer during extraction; your product is phenolic and may be deprotonated and lost to the aqueous layer if conditions are too basic. Analyze your mother liquor after recrystallization by TLC to see if a large amount of product remains.

    • Solution: Ensure the aqueous phase is acidic before extraction. For recrystallization, optimize the solvent system and cooling process. Cooling the filtrate slowly can lead to larger crystals and better recovery. If significant product remains in the mother liquor, a second crop of crystals can be obtained by concentrating the solvent.

Q2: My product is impure. TLC and NMR show the presence of a major byproduct. How can I improve purity?

The most common byproduct in this reaction is the dibrominated species, 3,5-dibromo-(tert-butyl)-2-hydroxybenzaldehyde, due to the strong activation of the aromatic ring by the hydroxyl group.

Strategies to Enhance Selectivity:

  • Choice of Brominating Agent: Elemental bromine (Br₂) is highly reactive and can lead to over-bromination.

    • Solution: Consider using a milder, more selective brominating agent like N-Bromosuccinimide (NBS) . NBS provides a low, constant concentration of electrophilic bromine, which greatly favors mono-bromination. It is also safer and easier to handle than liquid bromine.

  • Strict Stoichiometric Control: Using excess bromine is a primary cause of dibromination.

    • Solution: Use the brominating agent as the limiting reagent, starting with approximately 0.95-1.0 equivalents relative to the starting aldehyde. Titrate the starting material to completion by monitoring with TLC.

  • Solvent Effects: The solvent plays a role in modulating bromine's reactivity.

    • Solution: Glacial acetic acid is a standard and effective solvent.[1][3] Its protic nature can help stabilize the reaction intermediates. Less polar solvents like dichloromethane (DCM) can also be used, particularly with NBS.

Troubleshooting Flowchart for Low Yield

This decision tree can help diagnose the root cause of a low yield.

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_product Troubleshoot Side Reactions cluster_purification Optimize Purification start Low Yield Observed check_tlc Analyze reaction mixture by TLC. Is starting material (SM) present? start->check_tlc workup_issue Check aqueous layer pH. Analyze mother liquor. check_tlc->workup_issue No incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes side_product Major side product observed? workup_issue->side_product Yes, side product is major component purification_loss High Purification Loss workup_issue->purification_loss No, product is clean but recovery is low sol_incomplete1 1. Check reagent stoichiometry and purity. sol_side1 1. Lower reaction temperature to 0°C. sol_purify1 1. Ensure aqueous phase is acidic before extraction. sol_incomplete2 2. Increase reaction time or gently warm. sol_incomplete3 3. Add slight excess of brominating agent. sol_side2 2. Add brominating agent dropwise. sol_side3 3. Switch to a milder agent (e.g., NBS). sol_purify2 2. Optimize recrystallization solvent system. sol_purify3 3. Concentrate mother liquor for a second crop.

Caption: A decision tree for diagnosing the cause of low product yield.

Frequently Asked Questions (FAQs)
Q3: Which brominating agent is better: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both reagents can be effective, but they offer a trade-off between reactivity, selectivity, cost, and safety. The choice depends on your specific experimental goals and constraints.

FeatureElemental Bromine (Br₂) N-Bromosuccinimide (NBS)
Reactivity Very high; can easily lead to over-bromination.Mild; provides a low, steady concentration of Br⁺.
Selectivity Lower; careful control of conditions is required.High; excellent for selective mono-bromination of activated rings.
Handling Highly corrosive and toxic liquid/gas. Requires a fume hood and specialized handling.Crystalline solid; easier and safer to weigh and handle.
Byproducts HBr is generated, making the reaction mixture highly acidic.Succinimide is the main byproduct, which is typically easier to remove.
Cost Relatively inexpensive.More expensive than Br₂.
Recommendation Suitable for large-scale synthesis where cost is a primary concern and conditions are well-optimized.Highly recommended for lab-scale synthesis where yield, purity, and safety are prioritized.
Q4: How should I properly store the starting material and the final product?

Aromatic aldehydes, especially those with hydroxyl groups, can be susceptible to degradation.[4]

  • Storage Conditions: Store both the starting material (3-(tert-butyl)-2-hydroxybenzaldehyde) and the final product in tightly sealed, amber glass containers to protect them from light and air.

  • Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon is recommended to prevent oxidation.[4]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is ideal.

  • Signs of Degradation: A noticeable darkening of the material (e.g., from off-white to yellow or brown) can indicate oxidation and impurity formation.[4] If degradation is suspected, it is best to purify the material before use.

Q5: What is the recommended step-by-step protocol for purification by recrystallization?

Recrystallization is an effective method for purifying the final product, and a procedure using aqueous ethanol has been reported for a similar compound.[3]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G reagents 1. Reagent Prep - Dissolve SM in Acetic Acid - Prepare Bromine Solution reaction 2. Controlled Bromination - Cool reactor to 0-5°C - Add Bromine dropwise - Monitor by TLC reagents->reaction workup 3. Work-up - Quench excess Br2 - Extract with organic solvent - Wash & Dry reaction->workup purification 4. Purification - Concentrate crude product - Recrystallize or perform column chromatography workup->purification analysis 5. Final Analysis - Check purity (TLC, NMR) - Determine final yield purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

References
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
  • PrepChem. (2017). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • ResearchGate. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Shaheer, M., Garg, N., Siddiqui, N., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. BMC Chemistry.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • Google Patents. (n.d.). Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Troubleshooting the Bromination of Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of salicylaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The electrophilic aromatic substitution of salicylaldehyde is a nuanced process, governed by the interplay of powerful directing groups and sensitive functionalities. This resource provides in-depth, experience-driven answers to common challenges, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of 3-bromo-, 5-bromo-, and 3,5-dibromosalicylaldehyde. How can I control the regioselectivity?

A1: This is the most common challenge and stems from the powerful activating nature of the hydroxyl group.

The salicylaldehyde ring has two substituents influencing the position of incoming electrophiles: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

  • Hydroxyl (-OH) Group: A strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[1][2]

  • Aldehyde (-CHO) Group: A deactivating, meta-director.

The activating effect of the hydroxyl group overwhelmingly dominates, directing the bromination to the positions ortho and para to it (C3, C5, and C7/aldehyde position). Since the C7 position is occupied by the aldehyde, substitution occurs at C3 and C5. The key to controlling selectivity is to modulate the reactivity of your brominating agent and the reaction conditions.

Caption: A logical workflow for diagnosing low-yield reactions.

Detailed Troubleshooting Steps:

  • Reagent Purity:

    • N-Bromosuccinimide (NBS): NBS can decompose over time, especially if exposed to light and moisture, turning yellow or brown due to the formation of Br₂. [3]Impure NBS is a common cause of failed reactions. It can be purified by recrystallization from hot water. [4] * Molecular Bromine (Br₂): Ensure you are using a fresh, properly stored source. While stable, improper handling can lead to concentration errors.

  • Reaction Conditions:

    • Anhydrous Conditions: For reactions using radical initiators with NBS (Wohl-Ziegler type, though less common for aromatic substitution), water can hydrolyze the product. [3][4]For standard electrophilic substitution, this is less critical, but excess water can alter solvent polarity.

    • Temperature: While low temperatures are used to control selectivity, the reaction may be too slow. If no product is forming at 0 °C, allow the reaction to warm slowly to room temperature and monitor by TLC.

  • In-situ Generation of Bromine: For safety and reactivity, consider generating bromine in situ. This avoids handling liquid bromine and provides a controlled release of the electrophile. [5][6] Protocol: In-situ Bromine Generation for Monobromination This protocol is adapted from methods using an oxidant with a bromide salt. [6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) and potassium bromide (KBr, 1.1 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq) dropwise over 30 minutes with vigorous stirring. The active brominating species (HOBr or Br₂) will form in the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the salicylaldehyde spot indicates completion.

  • Workup: Once complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with sodium thiosulfate solution (to quench excess bromine), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Q3: My main product is correct, but I'm getting a significant amount of a byproduct that seems to be an oxidation product. How can I prevent this?

A3: Both the phenol and aldehyde functionalities are susceptible to oxidation, especially under harsh conditions or with certain brominating reagents.

Molecular bromine (Br₂) is a strong oxidizing agent. In some cases, particularly if the reaction is heated or run for extended periods, it can oxidize the aldehyde group to a carboxylic acid (forming bromosalicylic acid) or degrade the aromatic ring.

Preventative Measures:

  • Use NBS: NBS is primarily a brominating agent and a much weaker oxidizing agent than Br₂. [7]It is the reagent of choice to minimize oxidative side reactions.

  • Avoid Excess Reagent: Use a precise stoichiometry (1.0-1.1 equivalents for monobromination). A large excess of the brominating agent increases the chance of side reactions.

  • Control Temperature: Avoid heating the reaction unless absolutely necessary. Most brominations of activated rings like salicylaldehyde are exothermic and proceed readily at or below room temperature. [8]* Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC and quench the reaction as soon as the starting material is consumed.

Q4: Purification is proving difficult. My desired monobrominated product co-elutes with the starting material and the dibrominated byproduct. What are some effective purification strategies?

A4: Chromatographic separation of compounds with similar polarities is a classic challenge. A multi-step purification strategy is often required.

  • Optimize Column Chromatography:

    • Solvent System: Use a shallow gradient and a less polar solvent system (e.g., Hexane:Ethyl Acetate or Hexane:DCM). A system that gives your desired product an Rf of ~0.25-0.3 is ideal for achieving good separation.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a mass ratio of at least 50:1 silica:crude product is a good starting point).

  • Acid-Base Extraction: This technique can be used to remove unreacted salicylaldehyde.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The phenolic proton of salicylaldehyde is acidic enough to be deprotonated, moving it into the aqueous layer as the sodium salt. The brominated products are less acidic and will remain in the organic layer.

    • Caution: This may not work perfectly as the brominated products are also phenolic, but differences in pKa can sometimes be exploited.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities.

    • Screen various solvents (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find a system where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Chemical Derivatization/Precipitation: An older but effective method involves selective precipitation. A patent describes a method for purifying salicylaldehyde from phenol by precipitating it as an alkaline earth metal salt. [9]A similar principle could be tested to separate the brominated derivatives based on differential salt formation and solubility.

References
  • Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases. ResearchGate.
  • Treatment of salicylaldehyde (2-hydroxybenzaldehyde) with bromine in glacial - Filo. Filo.
  • Treatment of salicylaldehyde (2-hydroxybenzaldehyde) with bromine in glacial acetic acid at 0 degree C gives a compound with the molecular formula C7H4Br2O2, which is used as a topical fungicide and antibacterial agent. Propose a structural formula for th. Homework.Study.com.
  • Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases. ResearchGate.
  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing).
  • N-Bromosuccinimide. Wikipedia.
  • Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. ResearchGate.
  • Why do phenols are very reactive towards electrophilic aromatic substitution? Quora.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Bromination of Phenols (video). Khan Academy.
  • (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate.
  • Salicylaldehyde purification - US2190607A. Google Patents.

Sources

Technical Support Center: Purification of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in organic synthesis. However, its preparation, typically involving the formylation of a substituted phenol followed by bromination, can lead to a mixture of products and impurities that are often challenging to separate due to their similar polarities and chemical properties. The primary challenges in purifying this compound stem from:

  • Regioisomeric Impurities: Bromination of the parent salicylaldehyde can result in the formation of different isomers.

  • Unreacted Starting Materials: Incomplete formylation or bromination reactions can leave residual starting materials in the crude product.

  • Byproducts from Side Reactions: Over-bromination or other side reactions can introduce additional impurities.

This guide provides a systematic approach to tackling these challenges, ensuring the integrity of your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Product is contaminated with a less polar impurity (higher Rf on silica TLC).
  • Possible Cause: This is often the unbrominated precursor, 3-(tert-butyl)-2-hydroxybenzaldehyde, or the starting phenol (e.g., 2-tert-butylphenol).

  • Recommended Action:

    • Column Chromatography: A well-packed silica gel column is highly effective. Start with a non-polar eluent system, such as hexane/ethyl acetate (e.g., 95:5), and gradually increase the polarity. The less polar impurity will elute first.

    • Recrystallization: If the impurity is present in a small amount, recrystallization from a suitable solvent system like aqueous ethanol or a hexane/ethyl acetate mixture may be effective. The desired product is generally more polar and will crystallize out upon cooling, leaving the less polar impurity in the mother liquor.

Problem 2: Product is contaminated with an impurity of very similar polarity (co-elution on TLC).
  • Possible Cause: This is likely a regioisomer formed during the bromination step. The directing effects of the hydroxyl and aldehyde groups can lead to bromination at different positions on the aromatic ring.

  • Recommended Action:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems. Sometimes, a three-component system (e.g., hexane/dichloromethane/ethyl acetate) can provide better separation of isomers.

      • Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina, which can offer different selectivity.

    • Preparative HPLC: For high-purity requirements and small-scale purifications, reverse-phase preparative HPLC is a powerful tool for separating isomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[1]

    • Chemical Derivatization: In challenging cases, consider derivatizing the aldehyde mixture (e.g., to a Schiff base), separating the derivatives, and then hydrolyzing the desired derivative back to the pure aldehyde. This is a more involved approach but can be effective when chromatographic methods fail.[2]

Problem 3: The purified product is a yellowish or brownish solid, not the expected off-white to pale yellow crystals.
  • Possible Cause: The aldehyde group is susceptible to air oxidation, especially when exposed to light and elevated temperatures, forming the corresponding carboxylic acid (5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acid).[3] This impurity is more polar and can impart color.

  • Recommended Action:

    • Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and at refrigerated temperatures to minimize oxidation.

    • Purification: The carboxylic acid impurity can be removed by column chromatography, as it will have a significantly lower Rf value than the aldehyde. Alternatively, washing an ethereal or ethyl acetate solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can extract the acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: A common synthetic route is the formylation of 2-tert-butylphenol to give 3-(tert-butyl)-2-hydroxybenzaldehyde, followed by electrophilic bromination. Another possibility is the bromination of 4-tert-butylphenol followed by a Reimer-Tiemann reaction.[4] Based on these routes, the expected impurities include:

  • Unreacted 2-tert-butylphenol or 4-tert-butylphenol.

  • The intermediate, 3-(tert-butyl)-2-hydroxybenzaldehyde.

  • Regioisomers such as 3-Bromo-5-(tert-butyl)-2-hydroxybenzaldehyde.

  • Di-brominated byproducts.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a silica gel plate and an appropriate eluent system (e.g., 10-20% ethyl acetate in hexane). Visualize the spots under UV light (254 nm). The product should have a distinct Rf value from the starting materials and major byproducts.

Q3: What are the recommended storage conditions for the purified compound?

A3: this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration under an inert atmosphere is recommended to prevent oxidation of the aldehyde group.

Q4: Can I use recrystallization as the sole purification method?

A4: Recrystallization can be effective if the crude product is relatively pure (>90%) and the impurities have significantly different solubilities from the desired product. However, for complex mixtures containing isomers, column chromatography is generally required for effective separation.

Q5: What analytical techniques are recommended for assessing the final purity?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • 1H and 13C NMR: To confirm the structure and identify any isomeric or organic impurities.

  • HPLC: To quantify the purity and detect trace impurities. A reverse-phase C18 column with a UV detector is suitable.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate in a chamber with a hexane/ethyl acetate (e.g., 9:1 or 8:2) eluent system to determine the Rf values of the components.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica gel to pack evenly, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 98:2 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the desired product.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying a crude product that is already of moderate purity.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesLimitations
Column Chromatography Differential adsorption onto a stationary phaseHigh resolution, suitable for complex mixtures and isomer separationCan be time-consuming and requires larger volumes of solvent
Recrystallization Differential solubility at different temperaturesSimple, cost-effective, good for removing small amounts of impurities with different polaritiesNot effective for separating isomers with similar solubilities, potential for product loss in the mother liquor
Preparative HPLC Differential partitioning between a stationary and a liquid mobile phase under high pressureExcellent separation of isomers, high purity achievableExpensive, limited to smaller sample sizes

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Impurity Profile Column Column Chromatography TLC->Column Complex Mixture Recrystal Recrystallization TLC->Recrystal Relatively Pure Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Analysis (NMR, HPLC) Pure->Analysis

Caption: A logical workflow for the purification and analysis of this compound.

Impurity Relationship Diagram

ImpurityRelationship cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-tert-butylphenol 2-tert-butylphenol 3-tert-butyl-2-hydroxybenzaldehyde 3-tert-butyl-2-hydroxybenzaldehyde 2-tert-butylphenol->3-tert-butyl-2-hydroxybenzaldehyde Formylation This compound This compound 3-tert-butyl-2-hydroxybenzaldehyde->this compound Bromination Oxidized Product Oxidized Product This compound->Oxidized Product Air Oxidation Unreacted Phenol Unreacted Phenol Unbrominated Aldehyde Unbrominated Aldehyde Isomeric Byproduct Isomeric Byproduct

Caption: Relationship between the synthetic pathway and potential impurities.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]
  • PubChem Compound Summary for CID 797006, this compound.
  • SIELC Technologies. Separation of 5-Bromosalicylaldehyde on Newcrom R1 HPLC column. [Link]
  • ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting and purification protocols drawn from established chemical principles and field-proven methodologies. Our goal is to empower you to overcome common experimental hurdles and achieve the high purity required for your sensitive applications.

Introduction: Why Purification is Critical

This compound is a valuable substituted salicylaldehyde derivative used in the synthesis of complex organic molecules, including ligands for coordination chemistry and intermediates for pharmaceuticals. The purity of this reagent is paramount, as even minor impurities can lead to significant side reactions, low yields, and difficulties in the characterization of downstream products.

Crude this compound, whether from commercial sources or direct synthesis, often contains a variety of impurities. This guide provides a logical framework for identifying these contaminants and implementing robust purification strategies.

Section 1: Compound Profile and Potential Impurities

Before initiating purification, it is essential to understand the compound's properties and the likely impurities you may encounter.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[1][2]
Molecular Weight 257.12 g/mol [1][2]
Appearance Solid[3]
Purity (Typical Commercial) ~95%[3][4]
Storage Temperature Refrigerator (2-8 °C)[2][3]
Common Impurities and Their Origins
  • Unreacted Starting Materials: The synthesis of the title compound may involve the bromination of 3-tert-butyl-2-hydroxybenzaldehyde or a multi-step process starting from 4-tert-butyl phenol.[5] Incomplete reactions can leave these precursors in the final product.

  • Isomeric Byproducts: During the electrophilic bromination of the aromatic ring, positional isomers can form, leading to contamination that is often difficult to separate due to similar polarities.[6]

  • Di-brominated Species: Harsh reaction conditions or an excess of the brominating agent can lead to the formation of di-brominated benzaldehydes.[6]

  • Oxidation Product: Like many benzaldehydes, the aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acid), especially upon prolonged exposure to air.[7][8] This is a common cause of product discoloration and degradation.

Section 2: Core Purification Protocols

The choice of purification method depends on the nature of the impurities, the required scale, and the desired final purity. Below are two primary, validated protocols.

Workflow: General Purification Strategy

Purification_Workflow General Purification Strategy Crude Crude Product (5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde) Aqueous_Wash Optional: Aqueous Wash (e.g., NaHCO3 solution to remove acidic impurities) Crude->Aqueous_Wash Decision Select Primary Purification Method Crude->Decision Aqueous_Wash->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization For crystalline solids with different solubility profiles from impurities Chromatography Protocol 2: Column Chromatography Decision->Chromatography For complex mixtures or non-crystalline solids Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Analysis->Decision Impure Pure_Product High-Purity Product Analysis->Pure_Product Purity ≥98%? Storage Store at 2-8°C under inert gas Pure_Product->Storage

Caption: Decision workflow for purifying crude this compound.

Protocol 1: Purification by Recrystallization

This method is highly effective for removing impurities that have significantly different solubility profiles from the desired product. The key is selecting a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing solvent systems. A common starting point for substituted phenols is an alcohol/water mixture (e.g., ethanol/water) or a hydrocarbon/ether mixture (e.g., hexanes/ethyl acetate).[6][10] The ideal solvent will dissolve the crude product when hot but yield clean crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material. Maintaining a saturated solution is crucial for maximizing yield.[9]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a rapid gravity filtration of the hot solution to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum precipitation of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Chromatography is the preferred method for separating complex mixtures, particularly isomers or impurities with polarities similar to the product.[6][7]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

  • Loading: Carefully load the prepared sample onto the top of the packed silica gel column.[11]

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15) to elute compounds of increasing polarity.[7] The less polar compounds will typically elute first.

  • Fraction Collection & Analysis: Collect the eluent in small fractions. Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[11]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart Troubleshooting Common Purification Issues Start Start: Post-Purification Analysis Shows Impurity TLC_Check Does TLC show multiple spots? Start->TLC_Check Low_Yield Is the final yield unexpectedly low? TLC_Check->Low_Yield No Adjust_Eluent Solution: Adjust eluent polarity for better separation in chromatography. Try a different solvent system for recrystallization. TLC_Check->Adjust_Eluent Yes Color_Issue Is the product discolored (yellow/brown)? Low_Yield->Color_Issue No Recrystall_Yield Solution: - Ensure minimum hot solvent was used. - Allow for slow cooling. - Use an ice bath to maximize precipitation. - Wash crystals with ice-cold solvent. Low_Yield->Recrystall_Yield Yes Oxidation_Check Cause: Likely oxidation to carboxylic acid. Solution: - Wash product solution with NaHCO3. - Store final product under N2/Ar at 2-8°C. - Protect from light. Color_Issue->Oxidation_Check Yes Degradation_Check Did the issue occur during column chromatography? Color_Issue->Degradation_Check No Final_Product Purity Issue Resolved Adjust_Eluent->Final_Product Recrystall_Yield->Final_Product Oxidation_Check->Final_Product Degradation_Check->Final_Product No Deactivate_Silica Solution: - Deactivate silica with triethylamine. - Run the column faster/colder. - Consider using alumina. Degradation_Check->Deactivate_Silica Yes Deactivate_Silica->Final_Product

Caption: A logical flowchart for diagnosing and solving common purification problems.

Q1: My final product is a pale yellow or brownish solid, not white. What is the likely cause and how can I fix it?

A1: A yellow or brown discoloration is a classic indicator of degradation, most commonly the oxidation of the aldehyde to the corresponding carboxylic acid.[7][8] This can be exacerbated by exposure to air and light.

  • Causality: The aldehyde functional group is susceptible to autoxidation. The resulting carboxylic acid and other degradation byproducts are often colored.

  • Solution: If the impurity is acidic, it can be removed with an aqueous wash. Dissolve the product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer.[7] Follow this with a brine wash, dry the organic layer, and remove the solvent. For future prevention, always store the purified product under an inert atmosphere (Nitrogen or Argon) in a refrigerator and protected from light.[7][8]

Q2: My TLC plate shows two or more spots that are very close together after column chromatography. How can I improve the separation?

A2: Poor separation on TLC indicates that the chosen eluent system is not optimal for resolving the components of your mixture, which are likely isomers with very similar polarities.

  • Causality: The separation of compounds on silica gel is based on differences in their polarity. If the polarity of the eluent is too high, all compounds will travel up the plate quickly with little separation (high R_f values). If it's too low, they will remain at the baseline.

  • Solution: The key is to adjust the polarity of the mobile phase to maximize the difference in R_f values (ΔR_f). If your spots are clustered at a high R_f, decrease the eluent's polarity (e.g., move from 80:20 hexanes:ethyl acetate to 90:10). If they are clustered at the baseline, increase the polarity.[12] Testing a range of solvent systems is often necessary. For very challenging separations, consider using a different stationary phase, such as alumina, or employing high-performance liquid chromatography (HPLC).

Q3: I experienced a significant loss of material during recrystallization, resulting in a very low yield. What went wrong?

A3: Low yield in recrystallization is typically due to one of two issues: using too much solvent during the dissolution step or premature crystallization during a hot filtration.

  • Causality: The goal of recrystallization is to create a saturated solution at a high temperature. If an excessive amount of hot solvent is added, the solution will not be saturated, and a large portion of the product will remain dissolved even after cooling, thus reducing the yield.[9]

  • Solution: Always use the absolute minimum amount of hot solvent needed to dissolve the crude solid. Add the solvent in small portions to the heated solid until everything just dissolves. To maximize crystal recovery, ensure the solution cools slowly to room temperature before moving it to an ice bath.[9] Finally, when washing the collected crystals, use only a small amount of ice-cold solvent to avoid re-dissolving your product.

Q4: I suspect my compound is decomposing on the silica gel column. What are the signs and what can be done?

A4: Benzaldehydes, especially those with hydroxyl groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation observed as streaking on TLC or the appearance of new, unexpected spots in later fractions.[7]

  • Causality: The surface of silica gel is populated with acidic silanol (Si-OH) groups. These can catalyze decomposition reactions for sensitive compounds.

  • Solution:

    • Deactivate the Silica: Before preparing the column, you can treat the silica gel with a small amount of a base, like triethylamine (e.g., ~1% in the eluent), to neutralize the acidic sites.

    • Run the Column "Fast": Minimize the time the compound spends on the column by using flash chromatography techniques (applying pressure to speed up the flow rate).

    • Use an Alternative Stationary Phase: Consider using a less acidic support, such as neutral alumina, for your chromatography.

Section 4: Safe Handling and Long-Term Storage

Proper handling and storage are critical for maintaining the integrity of the compound and ensuring user safety.

  • Safety Precautions: this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][3][4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage Conditions: To prevent degradation via oxidation and other pathways, the purified solid should be stored in a tightly sealed container, with the headspace purged with an inert gas (e.g., nitrogen or argon). Store the container in a refrigerator (2-8 °C) and protect it from light.[3][7][8]

References
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 797006, this compound.
  • ChemSrc (2025). 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE Product Page.
  • PrepChem. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.
  • Organic Syntheses. Procedure for Flash Column Chromatography.
  • SciSupplies. This compound, 95.0%, 5g.

Sources

Technical Support Center: HPLC Method Development for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for HPLC method development focused on substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these compounds. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust, reliable, and efficient HPLC methods.

Section 1: Foundational Method Development

The key to a successful HPLC analysis is a well-developed method. For substituted benzaldehydes, which can vary significantly in polarity and reactivity, a systematic approach is crucial.[1]

Initial Parameter Selection: Where to Begin?

Question: I am starting method development for a new substituted benzaldehyde. What are the most critical initial parameters to consider?

Answer:

Your starting point should be a comprehensive understanding of your analyte's physicochemical properties. For substituted benzaldehydes, the nature and position of the substituent group(s) will dictate polarity, solubility, and potential interactions with the stationary phase.

Step-by-Step Initial Method Setup:

  • Column Selection: Begin with a modern, high-quality reversed-phase C18 column.[2] These columns are versatile and provide a good starting point for a wide range of aromatic compounds. Consider a column with dimensions such as 150 mm x 4.6 mm and a 5 µm particle size for initial screening.

  • Mobile Phase Selection: A simple binary mobile phase of methanol/water or acetonitrile/water is a common and effective starting point.[3] Acetonitrile often provides lower viscosity and better UV transparency.[4] Start with an isocratic elution using a 50:50 mixture and adjust based on the initial chromatogram.

  • Detector Wavelength: Substituted benzaldehydes generally have strong UV absorbance due to the aromatic ring. A photodiode array (PDA) detector is ideal for scanning across a range of wavelengths to find the absorbance maximum (λmax). If a PDA is unavailable, start with a wavelength around 254 nm, a common setting for aromatic compounds.[5]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[6] Maintaining a consistent column temperature, for instance at 30°C, is crucial for reproducible retention times.[7]

dot graph TD { A[Analyte Properties (Polarity, pKa)] --> B(Column Selection e.g., C18); A --> C(Mobile Phase Selection e.g., ACN/Water); B --> D{Initial HPLC Run}; C --> D; E[Detector Wavelength (e.g., 254 nm)] --> D; F[Flow Rate & Temperature (1 mL/min, 30°C)] --> D; D --> G(Evaluate Chromatogram Retention, Resolution, Peak Shape); G --> H(Method Optimization);

} Initial HPLC Method Development Workflow.

Optimizing the Mobile Phase

Question: My initial run shows poor separation or long run times. How should I approach mobile phase optimization?

Answer:

Mobile phase optimization is a powerful tool to improve your separation.[1][8] The goal is to find a composition that provides adequate resolution in a reasonable amount of time.[6]

Strategies for Mobile Phase Optimization:

  • Adjusting Organic Solvent Percentage:

    • If peaks elute too quickly (low retention): Decrease the percentage of the organic solvent (methanol or acetonitrile). This increases the polarity of the mobile phase, leading to stronger interactions with the C18 stationary phase and longer retention times.

    • If peaks elute too slowly (high retention): Increase the percentage of the organic solvent. This decreases mobile phase polarity, weakening analyte-stationary phase interactions and shortening retention times.

  • Switching Organic Solvents: If you are using methanol and still face resolution challenges, switching to acetonitrile can alter the selectivity of the separation due to different solvent-analyte interactions.

  • pH Control for Ionizable Substituents: If your benzaldehyde has ionizable substituents (e.g., -OH, -COOH, -NH2), the pH of the mobile phase is critical.[4][8]

    • Protocol: Adjust the pH of the aqueous portion of your mobile phase using a buffer. A good practice is to adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state (either fully ionized or fully unionized).[4] This minimizes peak tailing and improves peak shape.[9]

  • Gradient Elution: For samples containing a mixture of benzaldehydes with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition changes over time, can provide better resolution for all components.[4][6]

    • Typical Gradient: Start with a higher percentage of the aqueous phase and gradually increase the organic solvent percentage. This will allow the more polar compounds to elute first, followed by the less polar compounds.[7]

ParameterEffect on ChromatogramRecommendation for Benzaldehydes
Organic Solvent % Primarily affects retention time.Adjust in 5% increments to achieve a retention factor (k') between 2 and 10.
pH of Aqueous Phase Affects retention and peak shape of ionizable compounds.Buffer the mobile phase if substituents are acidic or basic.
Buffer Concentration Influences buffering capacity and can affect peak shape.Start with a low concentration (e.g., 10-25 mM) to avoid salt precipitation.
Solvent Type Can change selectivity and resolution.Try both methanol and acetonitrile to see which provides better separation.

Section 2: Troubleshooting Common Issues

Even with a well-designed method, problems can arise. This section addresses some of the most common issues encountered when analyzing substituted benzaldehydes.[10][11]

dot graph TD { A[Problem Identification] --> B{Isolate the Cause}; B --> C[Systematic Troubleshooting]; C --> D(Implement Solution); D --> E(Verify Resolution);

} A systematic approach to HPLC troubleshooting.

Peak Tailing

Question: My benzaldehyde peak is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with compounds that can interact with the stationary phase in multiple ways.[12] For substituted benzaldehydes, particularly those with basic substituents, interactions with residual silanol groups on the silica-based stationary phase are a primary cause of tailing.[9]

Causes and Solutions for Peak Tailing:

  • Secondary Silanol Interactions:

    • Explanation: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can be acidic and interact strongly with basic analytes, causing tailing.[12]

    • Solution 1: Mobile Phase pH Adjustment: For basic analytes, lowering the mobile phase pH (e.g., to pH 3) will protonate the basic functional groups and also suppress the ionization of the silanol groups, reducing these unwanted interactions.

    • Solution 2: Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to minimize these interactions.[9]

    • Solution 3: Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Extra-Column Volume:

    • Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[9]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

Poor Resolution or Co-elution

Question: I have two substituted benzaldehyde isomers that are co-eluting. How can I improve their separation?

Answer:

Separating isomers can be challenging. Improving resolution requires manipulating the efficiency, selectivity, or retention of your chromatographic system.[14]

Strategies to Improve Resolution:

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[15]

    • Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the interactions between the analytes, mobile phase, and stationary phase, often leading to changes in elution order and improved separation.

    • Adjust Mobile Phase pH: For ionizable isomers, a small change in pH can significantly impact their retention times and improve separation.

    • Try a Different Stationary Phase: If a C18 column doesn't provide adequate selectivity, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) column, which can offer different types of interactions (e.g., π-π interactions with the phenyl column).[15]

  • Increase Efficiency (N):

    • Use a Longer Column: A longer column provides more theoretical plates, which can improve the separation of closely eluting peaks.

    • Decrease Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) are more efficient and provide sharper peaks, which can lead to better resolution. Be aware that smaller particles will result in higher backpressure.[16]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, but it will also increase the analysis time.[13]

  • Increase Retention Factor (k'):

    • Decrease the Organic Solvent Strength: By reducing the percentage of organic solvent in the mobile phase, you can increase the retention time of your analytes, which can sometimes provide enough separation for closely eluting peaks.

Retention Time Drift

Question: The retention times for my standards are shifting between injections. What could be causing this instability?

Answer:

Consistent retention times are critical for reliable identification and quantification. Drifting retention times usually point to a problem with the mobile phase, the pump, or the column temperature.[10]

Troubleshooting Retention Time Drift:

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention times.[10] If using a buffer, make sure it is fully dissolved and stable.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analysis.[10] If you are running a gradient, ensure the column is properly re-equilibrated between runs.

  • Pump Performance: Check for leaks in the pump and ensure the flow rate is consistent.[17] Pressure fluctuations can indicate a problem with the pump seals or check valves.[11]

  • Column Temperature: Inconsistent column temperature can cause retention time shifts.[13] Use a column oven to maintain a stable temperature.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I perform a forced degradation study for a substituted benzaldehyde?

A1: Forced degradation studies are essential for developing stability-indicating methods.[18] They involve subjecting the analyte to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[19][20] A typical protocol involves dissolving the benzaldehyde in a suitable solvent and exposing it to conditions such as 0.1 M HCl, 0.1 M NaOH, and 3% H2O2. The resulting solutions are then analyzed by HPLC to ensure the method can separate the parent compound from all degradation products.[21]

Q2: What is a system suitability test and why is it important?

A2: A system suitability test is a series of checks to ensure your HPLC system is performing correctly before you analyze your samples. It typically involves injecting a standard solution multiple times and evaluating parameters like retention time precision (RSD < 1%), peak area precision, tailing factor (typically < 2), and theoretical plates.[22] This verifies that your system is suitable for the intended analysis.

Q3: Can I use the same method for different substituted benzaldehydes?

A3: It depends on the nature of the substituents. If the benzaldehydes have similar polarities, a single isocratic method may work. However, for a mixture with a wide range of polarities, a gradient method will likely be necessary.[4] It is always best to validate the method for each specific compound or mixture you are analyzing.[23][24]

Q4: My baseline is noisy. What should I do?

A4: A noisy baseline can be caused by several factors.[11] Start by checking for air bubbles in the system and ensure your mobile phase is properly degassed.[25] Contaminated solvents or old detector lamps can also be a source of noise. Flushing the system with a strong solvent like isopropanol can help clean the flow path.

References

  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Advances.
  • RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. (n.d.). Journal of Liquid Chromatography & Related Technologies.
  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent.
  • HPLC Column Selection Guide. (n.d.). SCION Instruments.
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
  • Using a Solvent Triangle to Optimize an HPLC Separation. (2013). Analytical Sciences Digital Library.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Chromatography Forum.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • How to Select the Optimum HPLC Column. (2024). LCGC International.
  • How to choose the right HPLC column. (2021). YouTube.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate.
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.
  • Factors Affecting Resolution in HPLC. (n.d.). Sigma-Aldrich.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate.
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). Acta Pharmaceutica Hungarica.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc..
  • High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium and its Related Substances and Pseudoephedrine Hydrochloride and its Related Substances in a Combination Tablet Formulation. (n.d.).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • Separation of Benzaldehyde, 2-hydroxy-5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • How to do HPLC method validation. (2022). YouTube.
  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Aldehyde HPLC Validation. (n.d.). Scribd.
  • VALIDATION OF HPLC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. (2004). Pharmaceutical Chemistry Journal.
  • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024). Journal for ReAttach Therapy and Developmental Diversities.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis.

Sources

Technical Support Center: Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this synthesis from the lab bench to larger-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Question: My yield dropped significantly when scaling up the initial formylation of 4-tert-butylphenol using the Reimer-Tiemann reaction. What are the most likely causes?

Answer: A drop in yield during the scale-up of a Reimer-Tiemann reaction is a common issue, often rooted in physical and engineering challenges rather than purely chemical ones. The reaction is notoriously exothermic and operates in a biphasic system, both of which are difficult to manage at scale[1].

Core Areas to Investigate:

  • Inefficient Heat Transfer: The reaction can be highly exothermic once initiated[1]. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation difficult. Localized "hot spots" can form, leading to the decomposition of reagents and the formation of tar-like byproducts.

    • Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely and control the addition rate of chloroform to manage the exotherm. For multi-liter scales, consider a reactor with a cooling jacket and an internal cooling coil.

  • Poor Agitation and Mass Transfer: The reaction occurs at the interface between the aqueous sodium hydroxide solution and the organic chloroform phase[1]. Inadequate mixing starves the reaction of one of the reagents.

    • Solution: Simple magnetic stirring is insufficient for large volumes. Use a powerful overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to create a vortex and ensure a fine emulsion between the two phases. The use of a phase-transfer catalyst can also improve interfacial reactions, though this requires additional optimization.

  • Incomplete Dichlorocarbene Formation/Reaction: Dichlorocarbene (:CCl₂) is the reactive electrophile, formed by the alpha-elimination from the chloroform carbanion[1][2]. Its formation and subsequent reaction with the phenoxide are highly dependent on the conditions at the phase interface.

    • Solution: Maintain a high concentration of hydroxide in the aqueous phase. The literature describes using a significant excess of sodium hydroxide to drive the reaction[3][4]. Ensure the temperature is maintained within the optimal range of 60-65°C to facilitate carbene formation without promoting side reactions[3][4].

Below is a troubleshooting workflow to diagnose low-yield issues in this step.

G start Low Yield in Reimer-Tiemann Step q1 Is the internal temperature stable? start->q1 sol1 Improve Heat Exchange: - Reduce chloroform addition rate - Increase coolant flow - Check reactor suitability q1->sol1 No q2 Is agitation creating a fine emulsion? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Enhance Mixing: - Increase stirrer RPM - Use mechanical overhead stirrer - Check impeller design q2->sol2 No q3 Are reagent ratios and concentrations correct? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Verify Stoichiometry: - Confirm NaOH concentration - Check purity of 4-tert-butylphenol - Ensure correct chloroform volume q3->sol3 No end_node Yield should improve. If not, consider side reactions. q3->end_node Yes a3_yes Yes a3_no No sol3->q3 G cluster_0 Step 1: Carbene Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 :CCl2 CCl3-->:CCl2 - Cl- Phenoxide Phenoxide Intermediate Intermediate Phenoxide->Intermediate + :CCl2 (ortho attack) Dichloromethyl_Phenol Dichloromethyl_Phenol Intermediate->Dichloromethyl_Phenol Tautomerization Product Salicylaldehyde Derivative Dichloromethyl_Phenol->Product + H2O, H+

Sources

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction: The Chemistry of a Versatile Building Block

This compound is a substituted salicylaldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its reactivity is dominated by the interplay of three key functional groups: the aldehyde, the hydroxyl group, and the bromine atom, all attached to a sterically hindered aromatic ring. A crucial feature of its structure is the intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. This interaction imparts a degree of conformational rigidity and influences the compound's overall stability and reactivity.[1][2]

However, like many substituted aromatic aldehydes, this compound is susceptible to degradation under various conditions. Understanding these degradation pathways and how to mitigate them is critical for its effective use. This guide will provide a comprehensive overview of the stability and degradation issues associated with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator, protected from light.[3] For solutions, it is highly recommended to prepare them fresh for each use. If short-term storage of a solution is unavoidable, it should be kept in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C for no longer than a month.[4]

Q2: What are the visible signs of degradation?

A2: The primary indicator of degradation is a change in the physical appearance of the compound. As a pure solid, it is typically a white to off-white or pale yellow crystalline powder. A significant darkening of the color to yellow or brown suggests that degradation, likely oxidation, has occurred.[4] For solutions, the appearance of a precipitate or a noticeable color change can also indicate instability and degradation.[4]

Q3: What is the primary degradation pathway for this compound?

A3: The most common degradation pathway for salicylaldehyde derivatives is the autoxidation of the aldehyde group to a carboxylic acid.[4] This process is often initiated by exposure to air (oxygen) and can be accelerated by light and heat. The primary degradation product would therefore be 5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acid.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of pharmaceutical compounds in solution is often pH-dependent.[5] For this compound, strong basic conditions should be avoided. The phenolic hydroxyl group is acidic and will be deprotonated by strong bases, which can affect the compound's stability and reactivity.[4] While specific data on its stability across a wide pH range is limited, it is advisable to maintain neutral or slightly acidic conditions for solutions whenever possible.

Q6: What substances are incompatible with this compound?

A6: This compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions, primarily through the oxidation of the aldehyde group.[4] It is also advisable to avoid strong bases, as they can deprotonate the phenolic hydroxyl group, potentially leading to undesired side reactions or degradation.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound has darkened in color (solid or solution) 1. Oxidation: Prolonged exposure to air (oxygen). 2. Light Exposure: Storage in a transparent container or in a brightly lit area. 3. Heat Exposure: Storage at elevated temperatures.1. Assess Purity: Before use, verify the purity of the compound using an appropriate analytical technique such as HPLC or NMR. 2. Purification: If purity is compromised, consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). 3. Proper Storage: If purification is not feasible, discard the degraded material and obtain a fresh batch. Ensure future storage is in a dark, refrigerated, and tightly sealed container.[4]
Inconsistent or unexpected reaction outcomes 1. Degraded Starting Material: Use of a partially degraded compound can lead to lower yields and the formation of impurities. 2. Contamination: The compound may have been contaminated during handling.1. Verify Purity of Starting Material: Always check the purity of the starting material before initiating a reaction. 2. Use Freshly Opened or Purified Material: For critical reactions, use a freshly opened bottle or repurify the existing stock. 3. Review Handling Procedures: Ensure that clean, dry spatulas and glassware are used to prevent cross-contamination.
Difficulty in dissolving the compound 1. Incorrect Solvent Choice: The compound may have limited solubility in the chosen solvent. 2. Presence of Degradation Products: The primary oxidation product, a carboxylic acid, will have different solubility characteristics.1. Verify Solubility: this compound is generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. 2. Check for Degradation: Analyze the material for signs of degradation as described above. If the material is partially degraded, the presence of the more polar carboxylic acid may affect solubility.
Formation of a new, unidentified peak in HPLC analysis during a reaction 1. Formation of the Carboxylic Acid: The aldehyde group may be oxidizing under the reaction conditions. 2. Side Reaction: The compound may be undergoing an unexpected reaction with other reagents or intermediates.1. Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like LC-MS or NMR to confirm if it is the oxidized product. 2. Modify Reaction Conditions: Consider running the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. If the reaction involves basic conditions, consider alternative, milder bases.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its degradation. The following is a general protocol that can be adapted and validated for specific laboratory instrumentation.

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products, particularly the corresponding carboxylic acid.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility).

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient elution may be necessary to separate the parent compound from its more polar degradation products. A starting point could be:

      • 70% Mobile Phase A / 30% Mobile Phase B, hold for 2 minutes.

      • Linear gradient to 10% Mobile Phase A / 90% Mobile Phase B over 10 minutes.

      • Hold at 10% Mobile Phase A / 90% Mobile Phase B for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).

  • Method Optimization:

    • Adjust the gradient profile and mobile phase composition to achieve optimal separation between the parent peak and any impurity peaks.

    • Forced degradation studies can be performed to generate degradation products and confirm that they are well-separated from the main peak.[6][7]

Protocol 2: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound under controlled, stressful conditions to identify potential degradation products and pathways.[8][9]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in 50% aqueous acetonitrile. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50% aqueous acetonitrile. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.

  • Analysis: Analyze the stressed samples by the developed stability-indicating HPLC method to identify and quantify any degradation products.

Visualizing Degradation and Workflows

Degradation Pathway

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Testing

G Start Receive/Synthesize Compound Purity_Check Initial Purity Analysis (HPLC, NMR) Start->Purity_Check Storage Store under recommended conditions (Refrigerated, Dark, Sealed) Purity_Check->Storage Sampling Sample at Time Points (T=0, 1, 3, 6 months) Storage->Sampling Analysis Analyze by Stability-Indicating HPLC Sampling->Analysis Data Compare data to T=0 Analysis->Data Decision Assess Stability Data->Decision Pass Compound is Stable Decision->Pass No significant change Fail Compound is Degrading (Purify or Discard) Decision->Fail Significant degradation

Caption: Workflow for long-term stability assessment.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, Volume 11, Issue 6.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Alsante, K. M., et al. (2007). Forced Degradation: A Review. Pharmaceutical Technology, 31(3), 60-72.
  • SIELC Technologies. Separation of Salicylaldehyde on Newcrom R1 HPLC column.
  • Shaheer, M., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 17(1), 1-22.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.
  • PubChem. This compound.
  • ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.

Sources

Avoiding di-bromination in the synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, particularly the prevention of di-brominated byproducts. Our goal is to empower you with the technical knowledge to optimize your reaction for high yield and purity.

Introduction: The Challenge of Selective Bromination

The synthesis of this compound involves an electrophilic aromatic substitution on the 3-(tert-butyl)-2-hydroxybenzaldehyde starting material. The core challenge arises from the chemical nature of the substrate itself. The hydroxyl (-OH) group is a powerful activating group, making the aromatic ring highly electron-rich and thus extremely susceptible to electrophilic attack.[1][2][3] This high reactivity, while facilitating the desired bromination, also paves the way for a common side reaction: the addition of a second bromine atom to the ring, yielding an unwanted di-bromo impurity. This guide will focus on controlling this reactivity to achieve selective mono-bromination.

Troubleshooting Guide: Controlling Di-bromination

This section addresses the most critical issue encountered during the synthesis: the formation of the di-brominated impurity.

Q1: My reaction is producing a significant amount of a di-brominated byproduct alongside my target compound. What are the primary causes?

A1: The formation of a di-brominated species is a direct consequence of the high reactivity of the phenol ring system. If you are observing significant amounts of this byproduct, it is likely due to one or more of the following factors:

  • Aggressive Brominating Agent: Using elemental bromine (Br₂) in a polar solvent is a classic method for phenol bromination, but it is often too reactive for substrates that are already highly activated, leading to polybromination.[2][4]

  • Reaction Temperature: Electrophilic bromination is an exothermic process. Elevated temperatures increase the reaction rate indiscriminately, providing enough energy to overcome the activation barrier for the second bromination, which may be higher than the first.

  • High Reagent Concentration: Adding the brominating agent too quickly or using a highly concentrated solution creates localized "hotspots" where the electrophile concentration is high, promoting multiple substitutions on a single molecule before the reagent has dispersed.

  • Solvent Choice: Polar protic solvents (like water or methanol) can stabilize the charged intermediates in the reaction pathway and polarize the brominating agent, increasing its electrophilicity and leading to over-reaction.[4]

Q2: How can I modify my experimental protocol to suppress the formation of the di-bromo byproduct and favor mono-bromination?

A2: To achieve high selectivity for the desired 5-bromo product, you must moderate the reactivity of the system. The following adjustments are recommended, ordered from most impactful to finest-tuning:

  • Switch to a Milder Brominating Agent: The single most effective change is to replace elemental bromine (Br₂) with N-Bromosuccinimide (NBS) .[5][6] NBS serves as a source for a low, steady concentration of electrophilic bromine (Br+), which allows for a more controlled reaction.[7][8] This prevents the rapid, often uncontrollable reaction seen with liquid bromine.

  • Strict Temperature Control: Maintain a low reaction temperature. Start the reaction at 0 °C using an ice bath. This reduces the overall reaction rate, allowing the more favorable mono-bromination to proceed selectively while disfavoring the subsequent di-bromination.[8]

  • Control Stoichiometry and Addition Rate: Use a precise molar equivalent of your brominating agent. Start with 1.0 to 1.05 equivalents of NBS . Do not add the NBS all at once. Instead, add it portion-wise over a period of 15-30 minutes, or as a solution in the reaction solvent added dropwise. This ensures the concentration of the electrophile remains low and uniform throughout the reaction.

  • Optimize Your Solvent: Use a solvent of low to moderate polarity. Glacial acetic acid is an excellent choice as it can facilitate the reaction without being overly activating.[9] Dichloromethane (DCM) or chloroform (CHCl₃) are also effective alternatives.[2]

  • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. The goal is to quench the reaction as soon as the starting material spot has disappeared to prevent the product from reacting further.

The following diagram illustrates the desired reaction pathway versus the competing side reaction.

Bromination_Pathway Start 3-(tert-butyl)-2- hydroxybenzaldehyde Reagent + Brominating Agent (e.g., NBS) Start->Reagent Mono 5-Bromo-3-(tert-butyl)-2- hydroxybenzaldehyde (Desired Product) ExcessReagent + Excess Brominating Agent / Harsh Conditions Mono->ExcessReagent Di 3,5-Dibromo-2-hydroxy- benzaldehyde Derivative (Undesired Byproduct) Reagent->Mono Controlled Conditions (Low Temp, NBS, Stoichiometry) ExcessReagent->Di Uncontrolled Reaction

Caption: Reaction pathway for the bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What specifically makes the starting material so prone to over-bromination?

A1: The susceptibility to over-bromination is rooted in the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group on the benzene ring is a very strong electron-donating group. It enriches the ring with electron density, particularly at the positions ortho and para to it, making the molecule highly "activated" towards electrophiles like Br+.[1][3] After the first bromine atom adds at the C5 position (para to the -OH), the product, this compound, is still an activated phenol. While the added bromine is weakly deactivating, the powerful activating influence of the -OH group can still direct a second bromination if the reaction conditions are too harsh.

Q2: I've implemented the suggested changes, but my reaction is now extremely slow or appears stalled. What should I do?

A2: This indicates that the reaction conditions have become too mild. You can make incremental adjustments to increase the rate while still maintaining control:

  • Allow for Gradual Warming: After adding the NBS at 0 °C, allow the reaction mixture to slowly warm to room temperature. Continue to monitor progress by TLC.

  • Increase Reaction Time: Some reactions simply require more time at a lower temperature to proceed to completion selectively. Let the reaction stir for several hours or even overnight at room temperature, checking its progress periodically.

  • Consider a Catalyst (with caution): In some cases, a catalytic amount of a mild acid, such as p-toluenesulfonic acid (pTsOH), can promote the reaction without significantly increasing di-bromination, but this should be your last resort.[10]

Q3: How can I effectively separate the desired mono-bromo product from the di-bromo impurity if it still forms?

A3: The two compounds have different polarities and molecular weights, making them separable by standard laboratory techniques.

  • Column Chromatography: This is the most reliable method. The di-brominated product is typically less polar than the mono-brominated product. Using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow for a clean separation.

  • Recrystallization: You may be able to selectively recrystallize the desired product. A common method involves using aqueous ethanol.[11] The solubility differences between the mono- and di-bromo compounds may allow one to crystallize out while the other remains in the mother liquor. This often requires some optimization.

This workflow diagram can help guide your troubleshooting process.

Troubleshooting_Workflow Start Experiment Start: Bromination Reaction CheckTLC Analyze crude product by TLC. See significant di-bromo spot? Start->CheckTLC Yes Yes CheckTLC->Yes Yes No No CheckTLC->No No CheckReagent Are you using Br₂? Yes->CheckReagent SwitchToNBS Action: Switch to NBS (1.05 eq). Rationale: Milder, more controlled Br+ source. CheckReagent->SwitchToNBS Yes CheckTemp Is temperature > 10 °C? CheckReagent->CheckTemp No SwitchToNBS->CheckTemp LowerTemp Action: Run reaction at 0 °C. Rationale: Slows kinetics, improves selectivity. CheckTemp->LowerTemp Yes CheckAddition Was reagent added all at once? CheckTemp->CheckAddition No LowerTemp->CheckAddition SlowAddition Action: Add NBS portion-wise or dropwise. Rationale: Maintains low [Br+]. CheckAddition->SlowAddition Yes Success Success! Proceed to work-up and purification. CheckAddition->Success No, all conditions optimal No->Success

Caption: A workflow for troubleshooting and optimizing the selective mono-bromination.

Recommended Experimental Protocol

This protocol is designed to maximize the yield of the mono-brominated product while minimizing di-bromination.

Materials:

  • 3-(tert-butyl)-2-hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel (optional)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(tert-butyl)-2-hydroxybenzaldehyde in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to near 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in small portions over 20-30 minutes. Ensure the temperature does not rise above 5-10 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring its progress by TLC every 30 minutes. Once the starting material is consumed (typically 1-3 hours), proceed to the work-up. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 10 volumes relative to the acetic acid). A precipitate should form.

  • Work-up:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with:

      • 10% sodium thiosulfate solution (to quench any remaining bromine).

      • Saturated sodium bicarbonate solution (to neutralize the acetic acid).

      • Brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate eluent system or by recrystallization from aqueous ethanol.[11]

Comparative Data on Bromination Conditions

ParameterMethod A: Aggressive BrominationMethod B: Controlled Bromination (Recommended)Rationale for Preference
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS provides a slow, controlled release of Br+, minimizing over-reaction.[6]
Solvent Polar (e.g., Water, Methanol)Non-polar / Weakly Polar (e.g., Acetic Acid)Non-polar solvents do not excessively activate the brominating agent.[2][4]
Temperature Room Temp. or Reflux0 °C to Room Temp.Lower temperature reduces reaction rate and enhances selectivity for the desired product.[8]
Stoichiometry Often >1.1 eq. or excess1.0 - 1.05 eq.Precise stoichiometry prevents excess electrophile from causing side reactions.
Expected Selectivity Poor (significant di-bromination)Excellent (primarily mono-bromination)The combination of mild conditions favors the kinetically preferred mono-substitution.

References

  • Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375.
  • Zheng, M., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13539-13563.
  • Khan Academy. Bromination of Phenols | Electrophilic aromatic substitution. (2022). YouTube.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • BYJU'S. Electrophilic Substitution Reactions of Phenols.
  • Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(32), 17796-17803.
  • The Organic Chemistry Tutor. Bromination of Phenol Mechanism. (2021). YouTube.
  • Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. ResearchGate.
  • Ma, X., et al. (2019). Mild and Regioselective Bromination of Phenols with TMSBr. ChemistryViews.
  • Maurya, M. R. (2017). Oxidative Bromination in Organic Synthesis. ResearchGate.
  • Pathigoolla, A., et al. (2021). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 26(18), 5650.
  • Nguyen, T. V., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. ResearchGate.
  • PrepChem. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. (2023).

Sources

Technical Support Center: Optimizing Schiff Base Formation with 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. We will explore common challenges, troubleshoot experimental hurdles, and provide robust protocols to optimize your reaction conditions, with a specific focus on the critical role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the condensation of this compound with a primary amine?

For initial attempts, alcohols like methanol or ethanol are excellent starting points.[1][2] They generally provide good solubility for the salicylaldehyde reactant and the amine at room or elevated temperatures. In many cases, the resulting Schiff base product has lower solubility in the alcohol upon cooling, which facilitates isolation via precipitation and filtration.[1] This offers a simple and effective route for both reaction and initial purification.

Q2: Is a catalyst necessary for this Schiff base formation?

While the reaction can proceed without a catalyst, it is often slow. Schiff base formation is an equilibrium-limited reaction, and its rate is highly pH-dependent.[3] The addition of a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid, is highly recommended to accelerate the reaction.[4][5] The acid catalyzes the dehydration of the hemiaminal intermediate, which is typically the rate-limiting step. However, be cautious: using a strong acid or an excessive amount can protonate the primary amine, rendering it non-nucleophilic and halting the reaction.[3]

Q3: My reaction stalls, and I always have starting materials left over. How can I drive it to completion?

The presence of starting materials in your final product is a classic sign of an incomplete reaction, which is common for this reversible process.[3] The reaction produces water as a byproduct, and according to Le Chatelier's principle, the accumulation of water can push the equilibrium back towards the reactants.[3] To achieve high yields, this water must be removed as it forms. Effective strategies include:

  • Using a Dehydrating Agent: Adding molecular sieves (4 Å) or anhydrous sodium/magnesium sulfate directly to the reaction mixture is a simple and effective method, particularly when using alcohol solvents.[3][4]

  • Azeotropic Distillation: If you are using a solvent that forms an azeotrope with water, such as toluene or benzene, a Dean-Stark apparatus can be used to continuously remove water from the refluxing system.[4]

Q4: The Schiff base product is not precipitating from the reaction mixture. How should I isolate it?

If the product is highly soluble in the reaction solvent, precipitation will not occur. First, try cooling the reaction mixture in an ice bath to maximize crystal formation.[3] If it remains in solution, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified by recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography.[3]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield
  • Possible Cause: The reaction equilibrium is unfavorable under the current conditions, or the activation energy is too high.[4]

  • Expert Analysis & Solution: Schiff base formation is a delicate balance. The bulky tert-butyl group on the aldehyde may introduce steric hindrance, slowing the reaction rate.

    • Solution A (Thermodynamic Control): Focus on aggressively removing the water byproduct. If you are using ethanol, add activated 4 Å molecular sieves to the reaction flask.[3] If solubility allows, switch the solvent to toluene and reflux with a Dean-Stark apparatus to physically remove water.[4]

    • Solution B (Kinetic Control): Increase the reaction temperature by refluxing the mixture.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). Some sterically hindered reactions may require extended reaction times (up to 24 hours).[4]

    • Solution C (Catalysis): Ensure you have added a catalytic amount (e.g., 1-2 drops) of glacial acetic acid. The mildly acidic pH is crucial for speeding up the dehydration step.[5]

Problem 2: Product Decomposes During Workup or Purification
  • Possible Cause: The imine bond of the Schiff base is hydrolyzing back to the starting aldehyde and amine.[3]

  • Expert Analysis & Solution: The C=N bond is susceptible to cleavage by water, a process that is the reverse of its formation.[3] This instability can be exacerbated by the presence of silica gel during column chromatography.

    • Solution A (Anhydrous Conditions): Use dry solvents for your workup and purification steps. When performing extractions, ensure the organic layer is thoroughly dried with a drying agent like anhydrous Na₂SO₄ before solvent evaporation.[3]

    • Solution B (Avoid Aqueous Workup): If the product precipitates directly from the reaction, simple filtration followed by washing with a cold, non-polar solvent (like cold ethanol or hexane) can be sufficient, avoiding an aqueous workup entirely.[4]

    • Solution C (Storage): Store the purified Schiff base in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.[4] For particularly unstable compounds, it is best to use them immediately in the next synthetic step.[4]

Problem 3: Formation of an Intractable Oil Instead of a Crystalline Solid
  • Possible Cause: The product is impure, or its molecular structure inhibits efficient crystal lattice formation.

  • Expert Analysis & Solution: The presence of unreacted starting materials or solvent impurities can disrupt crystallization. The bulky and somewhat flexible nature of the tert-butyl group can also make crystallization challenging.

    • Solution A (Purification First): Remove the reaction solvent completely. Attempt to purify the resulting oil using flash column chromatography to remove impurities. The purified product may then be more amenable to crystallization.

    • Solution B (Trituration): Add a small amount of a non-solvent in which the product is expected to be insoluble (e.g., cold hexane) to the oil. Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the product to solidify.

    • Solution C (Recrystallization Screening): Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to promote crystal growth.

Data Presentation & Visualization
Table 1: Solvent Selection Guide for Schiff Base Synthesis
SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics & Use Case
Methanol 33.064.7Protic. Good starting solvent; often allows product to precipitate upon cooling.[1]
Ethanol 24.378.4Protic. Similar to methanol, widely used. Can be used with molecular sieves.[2][6]
Toluene 2.4110.6Aprotic. Excellent for water removal via azeotropic distillation with a Dean-Stark apparatus.[7]
Tetrahydrofuran (THF) 7.666.0Aprotic. Good dissolving power for a range of reactants.[7]
Acetonitrile 37.581.6Polar Aprotic. Can be useful, especially in metal-complex catalysis studies.[8]
Dimethylformamide (DMF) 36.7153.0Polar Aprotic. Use when reactants have poor solubility in other solvents; high boiling point.[7]
Diagrams

SchiffBaseMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_CHO 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Hemiaminal Hemiaminal R_CHO->Hemiaminal Nucleophilic Attack R_NH2 Primary Amine (R'-NH₂) R_NH2->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase Dehydration (-H₂O, Acid Catalyzed) Water Water (H₂O) TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckWater Is water being actively removed? Start->CheckWater CheckCatalyst Is an acid catalyst present? CheckWater->CheckCatalyst Yes AddDehydrant Action: Add molecular sieves or use Dean-Stark. CheckWater->AddDehydrant No CheckConditions Are Temp/Time sufficient? CheckCatalyst->CheckConditions Yes AddCatalyst Action: Add catalytic amount of acetic acid. CheckCatalyst->AddCatalyst No IncreaseConditions Action: Increase reflux time and/or temperature. Monitor by TLC. CheckConditions->IncreaseConditions No Reevaluate Re-evaluate solvent choice and reactant stoichiometry. CheckConditions->Reevaluate Yes AddDehydrant->CheckCatalyst AddCatalyst->CheckConditions End Improved Yield IncreaseConditions->End Reevaluate->End

Caption: Troubleshooting workflow for optimizing Schiff base yield.

Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base in Ethanol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2-0.5 M concentration).

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, add it dropwise.

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed (typically 2-6 hours).

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the resulting solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove any soluble impurities. [4]7. Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. [3]

Protocol 2: Parallel Solvent Screening Experiment
  • Setup: Arrange a set of identical small reaction vials, each with a small magnetic stir bar.

  • Reagent Stock: Prepare a stock solution of your primary amine in a volatile solvent (e.g., dichloromethane) to ensure accurate dispensing.

  • Dispensing: To each vial, add an identical, pre-weighed amount of this compound (e.g., 25.7 mg, 0.1 mmol).

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent to be tested (e.g., Vial 1: Methanol, Vial 2: Ethanol, Vial 3: Toluene, Vial 4: THF).

  • Reaction Initiation: Add an identical molar equivalent of the primary amine and one drop of a dilute acetic acid solution in the same solvent to each vial.

  • Reaction Conditions: Seal the vials and place them in a heating block set to a consistent temperature (e.g., 60°C). Stir for a set period (e.g., 4 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute it, and spot on a TLC plate to visually compare the consumption of starting material and the formation of the product. For a more quantitative comparison, the crude reaction mixtures can be analyzed by ¹H NMR.

References
  • BenchChem. (n.d.). Troubleshooting low purity in Schiff base condensation reactions.
  • BenchChem. (n.d.). Schiff Base Condensation Reactions: A Technical Support Center.
  • IOSR Journal. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • STM Journals. (n.d.). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach.
  • ResearchGate. (n.d.). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?
  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278.
  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde.
  • ResearchGate. (2016). Suitable solvent for Schiff base reaction?
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • International Journal of Recent Scientific Research. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media.
  • NIH. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine.

Sources

Improving the solubility of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. Here, we provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers often encounter difficulties in dissolving this compound to achieve the desired concentration for their reactions. This section provides a systematic approach to addressing these challenges.

Question: My this compound is not dissolving in my chosen reaction solvent. What steps can I take?

Answer:

Poor solubility can hinder reaction kinetics and lead to incomplete conversions. The bulky tert-butyl group and the bromine atom contribute to the molecule's lipophilicity, which can make solvent selection challenging. Here is a workflow to address this issue:

Solvent Selection Workflow

start Initial Observation: Compound is insoluble solvent_check Is the solvent appropriate? Consult solubility table. start->solvent_check heating Gently heat the mixture (e.g., 40-50 °C). Monitor for dissolution. solvent_check->heating Yes failure Re-evaluate solvent choice or consider alternative strategies. solvent_check->failure No sonication Apply sonication to break up solid aggregates. heating->sonication Still insoluble success Proceed with reaction. heating->success Dissolved cosolvent Introduce a co-solvent (e.g., a small amount of DMSO or DMF). sonication->cosolvent Still insoluble sonication->success Dissolved cosolvent->success Dissolved cosolvent->failure Still insoluble

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

In-depth Explanation of Troubleshooting Steps:

  • Consult the Solubility Table: The first step is to ensure you are using an appropriate solvent. Based on its chemical structure and available data for analogous compounds, a general solubility profile has been compiled.

    SolventTypePredicted SolubilityRationale & Expert Insights
    Dichloromethane (DCM) ChlorinatedSolubleThe polarity and non-protic nature of DCM are well-suited for dissolving many organic compounds, including substituted benzaldehydes.
    Chloroform ChlorinatedSolubleSimilar to DCM, chloroform is an excellent solvent for this class of compounds and has been used in the synthesis of the target molecule.[1]
    Ethyl Acetate EsterSolubleA moderately polar aprotic solvent that is effective for dissolving a wide range of organic molecules.
    Tetrahydrofuran (THF) EtherSolubleOften used in reactions with organometallic reagents and for dissolving moderately polar compounds.
    Acetone KetoneSolubleA polar aprotic solvent that can dissolve many organic solids.
    Ethanol Polar ProticSparingly SolubleThe hydroxyl group can interact with the aldehyde and hydroxyl moieties of the solute, but the bulky nonpolar groups may limit solubility. Gentle heating may be required.
    Methanol Polar ProticSparingly SolubleSimilar to ethanol, its high polarity may not be ideal for the nonpolar regions of the molecule.
    Toluene AromaticSparingly SolubleThe nonpolar nature of toluene may not be sufficient to dissolve the polar functional groups of the molecule without heating.
    Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA powerful solvent capable of dissolving a wide array of organic compounds. Use sparingly as a co-solvent due to its high boiling point and potential to complicate product isolation.
    N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is a strong polar aprotic solvent that can be used to enhance solubility.
    Water Polar ProticInsolubleThe hydrophobic nature of the tert-butyl group and the brominated aromatic ring makes this compound virtually insoluble in water.
  • Gentle Heating: For solvents where the compound is sparingly soluble, gentle heating to 40-50 °C can significantly improve solubility. Always monitor the solution to prevent decomposition, although substituted benzaldehydes are generally stable at these temperatures.

  • Sonication: If heating is not desirable or ineffective, sonication can be a useful technique. The high-frequency sound waves can help to break down solid aggregates and facilitate the dissolution process.

  • Use of a Co-solvent: If the compound remains insoluble, the addition of a small amount of a stronger, miscible co-solvent can be effective. For example, adding 5-10% (v/v) of DMSO or DMF to a solvent like THF or ethyl acetate can dramatically increase the solvating power of the mixture. Be mindful that the co-solvent may influence the reaction and should be chosen carefully.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving this compound?

A1: Dichloromethane (DCM) and chloroform are excellent starting points for many reactions due to their ability to readily dissolve the compound at room temperature.[1] Tetrahydrofuran (THF) is also a good choice, particularly for reactions involving organometallic reagents.

Q2: I am running a reaction with a sensitive reagent that is not compatible with chlorinated solvents. What are my options?

A2: In such cases, ethyl acetate or THF are suitable alternatives. If solubility is still an issue, consider using a minimal amount of a strong aprotic co-solvent like DMF.

Q3: Can I use protic solvents like ethanol or methanol?

A3: While the compound is sparingly soluble in these solvents, they can be used, especially if the reaction requires a protic environment (e.g., reductive amination with sodium borohydride). Gentle heating will likely be necessary to achieve complete dissolution.

Q4: How does the solubility of this compound compare to similar molecules?

A4: The presence of the tert-butyl group generally decreases aqueous solubility compared to less substituted analogs like 5-bromosalicylaldehyde. However, it can improve solubility in less polar organic solvents. The solubility profile is comparable to other substituted bromohydroxybenzaldehydes.[2]

Q5: Are there any known incompatibilities I should be aware of when choosing a solvent?

A5: this compound is generally stable. However, as with most aldehydes, it is susceptible to oxidation, especially at elevated temperatures in the presence of air. It is also incompatible with strong oxidizing agents. When performing reactions that are sensitive to air or moisture, using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Protocols

The following is a representative protocol for a common reaction type involving this compound, illustrating how to manage its solubility in a practical setting.

Reaction: Synthesis of a Schiff Base

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base. This class of reactions is fundamental in the synthesis of ligands for metal complexes and other advanced intermediates.

Schiff Base Formation Workflow

start Dissolve 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde in DCM. add_amine Add primary amine (1.0 eq.) to the solution. start->add_amine stir Stir at room temperature. Monitor by TLC. add_amine->stir workup Reaction complete. Proceed to workup. stir->workup concentrate Wash with water and brine. Dry over Na2SO4. workup->concentrate purify Concentrate in vacuo. Purify by recrystallization or column chromatography. concentrate->purify product Obtain pure Schiff base. purify->product

Caption: A step-by-step workflow for the synthesis of a Schiff base from this compound.

Detailed Protocol:

  • Dissolution of the Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Stir at room temperature until all the solid has dissolved.

  • Addition of the Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. These reactions are often complete within 2-4 hours.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure Schiff base.

This technical support guide provides a comprehensive overview of the solubility characteristics of this compound and practical strategies to overcome challenges in its use. By understanding the principles of solvent selection and applying the troubleshooting techniques described, researchers can improve the efficiency and success of their chemical reactions.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information.

Sources

Characterization of unexpected byproducts in 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, identify unexpected byproducts, and optimize their reaction outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound typically involves a two-stage process:

  • Formylation: Introduction of a formyl (-CHO) group onto the 4-bromo-2-(tert-butyl)phenol starting material. Common methods for this electrophilic aromatic substitution include the Reimer-Tiemann and Duff reactions.[1][2][3] The regioselectivity of this step is critical and is dictated by the strong ortho-directing effect of the hydroxyl group and the steric hindrance imposed by the bulky tert-butyl group.

  • Bromination: Subsequent electrophilic substitution of a bromine atom onto the 3-(tert-butyl)-2-hydroxybenzaldehyde intermediate. The position of bromination is directed by the existing activating groups on the ring.

This guide will address common pitfalls and unexpected outcomes in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is better for this synthesis, Reimer-Tiemann or Duff?

A1: Both reactions can be used, but they have different advantages and disadvantages.

  • Reimer-Tiemann Reaction: Uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene as the electrophile.[2][3][4] It is a classic method for ortho-formylation of phenols. However, it often suffers from moderate yields and the biphasic reaction conditions can sometimes be difficult to control.[2][4]

  • Duff Reaction: Employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., acetic or trifluoroacetic acid).[1][5][6] It is also ortho-selective for phenols.[1][6] The reaction mechanism involves an iminium ion electrophile.[5] Yields can be variable, and careful control of reaction conditions is necessary to achieve selective mono-formylation.[7][8]

The choice often depends on substrate tolerance, available reagents, and optimization experiments. For substrates sensitive to strong bases, the Duff reaction might be preferable.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Regioselectivity is governed by the principles of electrophilic aromatic substitution (EAS). The starting phenol has two activating groups: a hydroxyl (-OH) and a tert-butyl group.

  • The hydroxyl group is a powerful activating, ortho, para-director.

  • The tert-butyl group is a weaker activating, ortho, para-director. During formylation, the electrophile is strongly directed to the positions ortho to the hydroxyl group. Since one ortho position is blocked by the tert-butyl group, formylation preferentially occurs at the other ortho position, yielding the desired salicylaldehyde intermediate. However, minor para-formylation can occur. During the subsequent bromination step, the ring is highly activated by three groups (-OH, -tBu, -CHO), which can lead to substitution at multiple positions if conditions are not carefully controlled.

Q3: What are the most common analytical techniques for identifying byproducts in this reaction?

A3: A combination of spectroscopic and chromatographic methods is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation of the main product and any isolable byproducts.[9][10] The chemical shift of the aldehyde proton (~10 ppm) is characteristic, and the substitution pattern on the aromatic ring can be determined by analyzing the coupling constants and chemical shifts of the aromatic protons.[10][11]

  • Mass Spectrometry (MS): Crucial for determining the molecular weight of impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key signature to look for. For example, a di-brominated byproduct will show a distinctive M, M+2, M+4 pattern.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating complex mixtures and quantifying the purity of the product and the relative amounts of byproducts.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities, unreacted starting materials, and some byproducts.[12]

Troubleshooting Guide: From Low Yields to Mystery Peaks

Issue 1: Low or No Yield of the Desired Product
Potential Cause Proposed Solution & Verification
Poor Reagent Quality Starting materials like 4-bromo-2-(tert-butyl)phenol can degrade over time. Ensure the purity of your starting material using NMR or GC. Use fresh, anhydrous solvents, as moisture can deactivate reagents, especially in the Duff reaction.
Inefficient Formylation For Reimer-Tiemann: Vigorous stirring is essential to ensure proper mixing of the biphasic system.[4] Ensure the base is sufficiently concentrated. For Duff Reaction: Anhydrous conditions are often critical. The reaction can be sensitive to the acid used (acetic vs. trifluoroacetic acid); TFA can improve yields but may also lead to different byproducts.[8] Consider optimizing the reaction temperature and time.
Sub-optimal Bromination Ensure the bromine solution is active. Use an appropriate solvent; glacial acetic acid is common.[14] The reaction temperature should be controlled to prevent runaway reactions and the formation of multiple byproducts.
Product Loss During Workup The product is a phenol and can be deprotonated and lost to the aqueous layer if the pH is too high during extraction. Ensure the aqueous layer is acidified to a neutral or slightly acidic pH before extracting with an organic solvent. Salicylaldehydes can sometimes be purified by precipitation of their metal salts from a crude mixture containing phenol.[15]
Issue 2: Complex Product Mixture & Unexpected Isomers

The formation of multiple spots on a TLC plate or numerous peaks in an HPLC/GC chromatogram points to a lack of selectivity.

Workflow for Isomer & Byproduct Identification

cluster_analysis Spectroscopic Analysis cluster_byproducts Potential Byproduct Structures start Complex Mixture Observed (TLC, HPLC, GC) isolate Isolate Byproducts (Column Chromatography, Prep-HPLC) start->isolate analyze Characterize Fractions (NMR, MS) isolate->analyze ms Mass Spectrometry (MS) - Determine MW - Check Br Isotope Pattern analyze->ms nmr ¹H & ¹³C NMR - Check Aldehyde Proton (~10 ppm) - Analyze Aromatic Region - Confirm -tBu Signal (~1.3-1.4 ppm) analyze->nmr b1 Di-brominated Product - MW increases by 79/81 - One less aromatic proton in ¹H NMR ms->b1 Compare Data b2 Positional Isomer - Same MW - Different aromatic splitting in ¹H NMR ms->b2 Compare Data b3 Oxidized Product (Carboxylic Acid) - MW increases by 16 - Aldehyde proton absent, broad OH appears - Carbonyl shift changes in ¹³C NMR ms->b3 Compare Data b4 De-formylation/De-bromination - Lower MW - Simpler ¹H NMR spectrum ms->b4 Compare Data nmr->b1 Compare Data nmr->b2 Compare Data nmr->b3 Compare Data nmr->b4 Compare Data

Caption: Workflow for identifying unexpected byproducts.

Table 1: Characterization of Potential Byproducts

Compound NameStructureMolecular Weight (for ⁷⁹Br)Key ¹H NMR FeaturesKey MS Features
Target Product: this compoundC₁₁H₁₃BrO₂272.0Aldehyde H (~9.8 ppm), 2 aromatic H (doublets), -tBu H (~1.4 ppm)M/M+2 pattern
Di-brominated Byproduct C₁₁H₁₂Br₂O₂350.9Aldehyde H, 1 aromatic H (singlet), -tBu HM/M+2/M+4 pattern
Isomeric Byproduct: 3-Bromo-5-(tert-butyl)-4-hydroxybenzaldehydeC₁₁H₁₃BrO₂272.0Aldehyde H, 2 aromatic H (doublets), -tBu H (different aromatic shifts than target)M/M+2 pattern
Oxidation Byproduct: 5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acidC₁₁H₁₃BrO₃288.0No aldehyde H, broad carboxylic acid H (>10 ppm), 2 aromatic HM/M+2 pattern
Formylation Intermediate: 3-(tert-butyl)-2-hydroxybenzaldehydeC₁₁H₁₄O₂178.2Aldehyde H, 3 aromatic H (complex splitting), -tBu HNo Br pattern
Issue 3: My reaction yields a byproduct resulting from substitution of the formyl group.

This is an uncommon but documented side reaction for certain activated 4-formyl phenols.

  • Potential Cause: Under certain conditions, particularly with active alkyl halides, the formyl group itself can be displaced in an electrophilic aromatic substitution reaction.[16][17] While your synthesis uses bromination, a highly reactive electrophile under harsh conditions could potentially lead to ipso-substitution at the carbon bearing the formyl group.

  • Proposed Solution & Verification:

    • Milder Conditions: Reduce the reaction temperature and use a less aggressive brominating agent if possible (e.g., N-Bromosuccinimide instead of Br₂).

    • Characterization: The resulting byproduct would lack the aldehyde group entirely. In ¹H NMR, the characteristic peak around 10 ppm would be absent.[11] Mass spectrometry would show a molecular weight corresponding to the aromatic ring with a bromine atom in place of the CHO group.

Experimental Protocols

Protocol 1: General ¹H NMR Sample Preparation for Impurity Analysis

This protocol provides a standardized method for preparing samples for NMR analysis to ensure reproducibility.[9][10]

  • Weighing: Accurately weigh approximately 5-10 mg of your crude or purified product into a clean, dry vial.

  • Dissolution: Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for many benzaldehydes.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if it is not already present in the solvent. TMS provides a reference peak at 0.0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the magnet's temperature. Perform standard locking and shimming procedures to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all proton signals, including the potentially slowly relaxing aldehyde proton.

Diagram: Directing Effects in the Bromination Step

Caption: Directing effects on the salicylaldehyde intermediate.

References

  • chemeurope.com. Duff reaction. [Link]
  • Wikipedia. Duff reaction. [Link]
  • Balasubramani, V., et al. (2012). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Grokipedia. Duff reaction. [Link]
  • Veeprho.
  • YouTube. Duff Reaction Mechanism | Organic Chemistry. [Link]
  • Scribd. Advancements in Duff Reaction Mechanism. [Link]
  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. [Link]
  • MDPI.
  • YouTube. Electrophilic Aromatic Substitution - Common Problems. [Link]
  • Pharmaffili
  • National Center for Biotechnology Information.
  • PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [Link]
  • Wikipedia. Reimer–Tiemann reaction. [Link]
  • Master Organic Chemistry.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
  • Estonian Academy Publishers. Uncommon reaction in 4-formyl phenols – substitution of the formyl group. [Link]
  • ResearchGate. Uncommon reaction in 4-formyl phenols – substitution of the formyl group. [Link]
  • ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(7), 1029-1032. [Link]
  • Google Patents.
  • Jasperse, J.
  • Google Patents.
  • YouTube. Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. [Link]
  • Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism. [Link]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
  • Chemistry Stack Exchange. Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]
  • Chemistry LibreTexts. 18.
  • ResearchGate.
  • ResearchGate.
  • ACS Publications.
  • PubMed.
  • MDPI.
  • ResearchGate. *Oxidative bromination products of salicylaldehyde (major product). [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.

Sources

Technical Support Center: Enhancing the Fluorescence of Probes Derived from 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Probe Development

Welcome to the technical support center for fluorescent probes derived from the 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde scaffold. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these versatile molecules in their work. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary to overcome common experimental hurdles and maximize the performance of your fluorescent probes.

Section 1: Foundational Principles of Your Fluorescent Probe

Probes synthesized from this compound are typically Schiff bases, formed via a condensation reaction with a primary amine. This creates a core structure with an imine (C=N) bond and a hydroxyl group (-OH) in close proximity, a system ripe with unique photophysical properties. The bulky tert-butyl group and the electron-withdrawing bromine atom are critical substituents that modulate the electronic landscape and steric environment of the probe, influencing its solubility, binding affinity, and spectral characteristics.

The inherent fluorescence of these Schiff bases is often weak in dilute solutions. This is not a failure of the probe, but a characteristic feature. The C=N bond has rotational freedom, and C=N isomerization provides an efficient non-radiative pathway for the excited state to decay, meaning the energy is lost as heat rather than emitted as light.[1][2] The key to unlocking brilliant fluorescence lies in understanding and controlling the mechanisms that restrict this rotation.

cluster_0 Probe Synthesis Start 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Reaction Condensation Reaction (-H2O) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Probe Schiff Base Probe (Weakly Fluorescent) Reaction->Probe

Caption: General synthesis of a Schiff base probe.

Section 2: Core Mechanisms for Fluorescence Enhancement

Understanding why your probe's fluorescence changes is critical for experimental design and troubleshooting. The following mechanisms are most common for this class of compounds.

Q: Why is my probe's fluorescence so weak in a good solvent like THF or DMSO, but brightens dramatically when I add water?

A: You are likely observing Aggregation-Induced Emission (AIE).

This is a hallmark of many Schiff base probes.[1][3][4] In a good solvent (e.g., THF, DMSO), the probe molecules are well-dissolved and individual molecules can freely rotate, quenching fluorescence. When a poor solvent (like water) is introduced, the probe molecules are driven to aggregate. In these aggregated states, the physical packing and intermolecular interactions severely restrict the intramolecular rotations of the C=N bond. This "locks" the molecule in a conformation that closes the non-radiative decay channel, forcing the excited state to decay by emitting a photon, resulting in a dramatic increase in fluorescence intensity.[5][6][7]

Caption: Aggregation-Induced Emission (AIE) mechanism.

Q: My probe is designed to detect a metal ion. Why does fluorescence increase upon binding?

A: This is likely due to Chelation-Enhanced Fluorescence (CHEF).

Your probe has nitrogen and oxygen atoms (from the imine and hydroxyl groups) positioned perfectly to act as a chelating agent for metal ions. When a target metal ion like Al³⁺ or Zn²⁺ is introduced, it coordinates with these atoms.[8][9] This coordination rigidly holds the molecular structure, preventing C=N isomerization just as effectively as aggregation.[2] This chelation event blocks the non-radiative decay pathway, causing a "turn-on" fluorescent response that is proportional to the concentration of the metal ion.

CHEF_Mechanism Probe Probe (Flexible, Low Fluorescence) Complex Probe-Metal Complex (Rigid, High Fluorescence) Probe->Complex Analyte Metal Ion (Mⁿ⁺) Analyte->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) workflow.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during experimentation.

Problem: Weak or No Fluorescence Signal

Q: I've synthesized and purified my probe, but the fluorescence signal is barely above baseline. What are my first troubleshooting steps?

A: This is a frequent issue, often stemming from environmental factors rather than a faulty probe. Follow this logical workflow to diagnose the problem.

  • Confirm Probe Integrity: First, ensure the probe is structurally correct and pure using standard analytical methods (NMR, Mass Spectrometry). Impurities can act as quenchers.

  • Evaluate the Solvent System: As discussed, these probes are often non-emissive in pure organic solvents. If you are using a solvent like DMSO, acetonitrile, or THF, the lack of signal may be expected.

  • Induce Aggregation (Test for AIE): Perform a solvent fraction experiment. Prepare a stock solution of your probe in THF or DMSO and measure its fluorescence. Then, titrate in water (a poor solvent) in increments (e.g., 10%, 20%,... up to 90% water) and measure the fluorescence at each step. If the probe is an AIE-gen, you will see a dramatic increase in fluorescence intensity at higher water fractions.[7]

  • Check the pH: The protonation state of the phenolic hydroxyl group and the imine nitrogen is critical.[10] An incorrect pH can prevent fluorescence or analyte binding. Perform a pH titration from ~3 to 11 to find the optimal pH range for your probe's fluorescence.[7] For salicylaldehyde-based sensors, an optimal pH is often slightly basic, around 8.5.[11][12]

  • Introduce the Target Analyte (for CHEF sensors): If your probe is designed for analyte detection, the fluorescence will only appear in its presence. Titrate the target analyte into the probe solution under optimal solvent and pH conditions.

Troubleshooting_Workflow Start Start: Weak/No Signal CheckPurity 1. Confirm Probe Purity (NMR, MS) Start->CheckPurity SolventSystem 2. Are you in a pure organic solvent? CheckPurity->SolventSystem TestAIE 3. Perform Solvent/Water Fraction Experiment SolventSystem->TestAIE Yes CheckpH 4. Perform pH Titration (Find Optimal Range) SolventSystem->CheckpH No TestAIE->CheckpH Success Problem Solved: Signal Enhanced TestAIE->Success Fluorescence Increases? TestAnalyte 5. Titrate Target Analyte (for CHEF sensors) CheckpH->TestAnalyte CheckpH->Success Fluorescence Increases? TestAnalyte->Success Fluorescence Increases? Fail Consult Further: Re-evaluate Probe Design TestAnalyte->Fail No Change

Caption: Workflow for troubleshooting a weak fluorescence signal.

Problem: Signal Instability and Photobleaching

Q: My signal looks great initially, but it decays quickly when I expose it to the excitation light. How can I get a stable reading?

A: This is characteristic of photobleaching, where the fluorophore is photochemically destroyed by the excitation source.

  • Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the time the sample is exposed to light. Use faster acquisition settings on your fluorometer or microscope.

  • Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium.[13] For plate reader or cuvette-based assays, ensure your buffer is freshly prepared and deoxygenated if possible, as reactive oxygen species can accelerate photobleaching.

  • Check for Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially at very low or high pH.[7] If your signal decay occurs over a longer timescale (minutes to hours) even without light exposure, confirm the stability of your probe at the working pH.

Problem: Poor Selectivity in Sensing Applications

Q: My probe responds to my target metal ion, but it also responds to several other interfering ions. How can I improve selectivity?

A: Selectivity is paramount for a reliable sensor.

  • Optimize pH: Different metal ions have different optimal pH ranges for complexation. Fine-tuning the pH of your assay buffer can often favor binding to your target ion while disfavoring others.

  • Masking Agents: Consider adding a masking agent that selectively binds to and "hides" interfering ions without affecting your target analyte. For example, cyanide can be used to mask Cu²⁺ in some systems. This requires careful validation.

  • Re-evaluate Probe Design: If optimization fails, the binding pocket of the probe itself may not be selective enough. The substituents on the amine portion of the Schiff base play a crucial role in defining the size and electronic nature of the binding pocket. A different amine precursor may be required to achieve the desired selectivity.

Section 4: FAQs and Experimental Protocols

Quantitative Data Summary: Solvent Effects

The choice of solvent is a critical experimental parameter. The following table summarizes key properties of common solvents used in fluorescence spectroscopy.

SolventPolarity IndexDielectric Constant (ε)Viscosity (cP, 20°C)Typical Use Case
Water 10.280.11.002"Poor" solvent to induce aggregation (AIE)
DMSO 7.246.72.00High-polarity "good" solvent for stock solutions
Acetonitrile 5.837.50.369Medium-polarity "good" solvent
Ethanol 4.324.51.074Protic solvent, often used in solvent mixtures
THF 4.07.60.48Low-polarity "good" solvent for stock solutions
Protocol 1: Screening for Aggregation-Induced Emission (AIE)

This protocol is designed to determine if your probe's fluorescence is enhanced by aggregation.

  • Prepare Stock Solution: Prepare a concentrated stock solution of your probe (e.g., 1 mM) in a "good" solvent where it is highly soluble, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Prepare Sample Series: In a series of cuvettes or wells in a microplate, prepare 1 mL samples by mixing the stock solution with water to achieve final water fractions (fₒ) ranging from 0% to 90%. Keep the final probe concentration constant in all samples (e.g., 10 µM).

    • Example for 10% water: 10 µL of 1 mM stock + 100 µL water + 890 µL THF.

    • Example for 90% water: 10 µL of 1 mM stock + 900 µL water + 90 µL THF.

  • Equilibration: Gently mix and allow the samples to equilibrate for 5-10 minutes.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample using a fixed excitation wavelength (determined from an initial absorbance scan).

  • Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (%). A significant increase in intensity at higher water fractions is a strong indicator of AIE properties.[7]

Protocol 2: General Procedure for pH Optimization

This protocol helps identify the optimal pH range for your probe's fluorescence or its response to an analyte.

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 11). Use buffers with minimal intrinsic fluorescence (e.g., citrate for acidic, phosphate or Tris for neutral/basic).

  • Prepare Samples: In separate cuvettes, add your probe (at a fixed final concentration) to each buffer. If testing an analyte response, prepare two sets of samples: one with the probe only, and one with the probe and a fixed concentration of the target analyte.

  • Equilibration: Allow the samples to equilibrate for 10-15 minutes.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the pH value. The pH at which the highest intensity (or the largest "turn-on" ratio for a sensor) is observed is the optimal pH for your experiment.

References

  • Wang, J., Meng, Q., Yang, Y., Zhong, S., Zhang, R., Fang, Y., & Cui, X. (2022). Schiff Base Aggregation-Induced Emission Luminogens for Sensing Applications: A Review. ACS Sensors. [Link][1][3][14]
  • Wang, J., Meng, Q., et al. (2022). Schiff Base Aggregation-Induced Emission Luminogens for Sensing Applications: A Review. Semantic Scholar. [Link][5]
  • The Schiff Base Probe With J-aggregation Induced Emission for Selective Detection of Cu. Semantic Scholar. [Link][6]
  • Balamurugan, R., & Chang, C. J. (2009). Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution.
  • Balamurugan, R., & Chang, C. J. (2009). Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. PubMed. [Link][12]
  • Prasad, K. R., et al. (2020). New salicylaldehyde azine esters: Structural, aggregation induced fluorescence, electrochemical and theoretical studies. Manipal Research Portal. [Link][15]
  • Li, Y., et al. (2020). Fluorescence staining of salicylaldehyde azine, and applications in the determination of potassium tert-butoxide. RSC Publishing. [Link][4]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. National Institutes of Health (NIH). [Link][16]
  • Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). [Link][8]
  • Liu, X., et al. (2021). A Simple Turn-off Schiff Base Fluorescent Sensor for Copper (II)
  • Zhang, X., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. [Link][2]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 797006, this compound. PubChem. [Link][18]
  • Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing). DOI:10.1039/D3SD00110E. [Link][9]
  • Bhakta, V., et al. (2023). Fluorescence detection of Al3+ ion in aqueous medium and live cell imaging by ESIPT probe (E)-N'-(5-bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. PubMed. [Link][19]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde vs. Key Brominated Salicylaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Salicylaldehyde and its derivatives are foundational building blocks in organic and coordination chemistry, prized for their role in synthesizing Schiff bases, ligands for catalysis, and biologically active molecules. The strategic placement of substituents on the aromatic ring profoundly alters the steric and electronic properties of the aldehyde, dictating its reactivity and the ultimate function of its derivatives. This guide provides an in-depth comparison of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde with other common brominated salicylaldehydes, such as 5-Bromosalicylaldehyde and 3,5-Dibromosalicylaldehyde. By examining their structural nuances, physicochemical properties, and reactivity, particularly in Schiff base formation, this document aims to equip researchers with the insights needed to select the optimal reagent for their specific application, be it in catalysis, materials science, or drug development.

Introduction: The Strategic Importance of Substitution

The reactivity of salicylaldehydes is governed by the interplay between the hydroxyl (-OH) and aldehyde (-CHO) groups. An intramolecular hydrogen bond between these groups influences the molecule's conformation and the electrophilicity of the carbonyl carbon.[1] Introducing substituents, such as a bromine atom or a bulky alkyl group, provides a powerful tool to fine-tune these properties.

  • Electronic Effects: Halogens like bromine are electron-withdrawing groups (EWGs) that increase the electrophilicity of the aldehyde's carbonyl carbon, often accelerating nucleophilic attack.[2]

  • Steric Effects: Bulky groups, such as the tert-butyl group, can sterically hinder the approach of nucleophiles or influence the geometry and stability of resulting metal complexes.[3]

This guide focuses on this compound, a reagent whose unique combination of steric bulk adjacent to the hydroxyl group and an electron-withdrawing group at the para-position to the hydroxyl offers distinct advantages in specific synthetic contexts.

Molecular Overview: A Structural Comparison

To understand the functional differences, we must first appreciate the structural distinctions between our target molecule and its common analogues.

DOT Script for Structural Comparison

G cluster_0 This compound cluster_1 5-Bromosalicylaldehyde cluster_2 3,5-Dibromosalicylaldehyde node_A node_A node_B node_B node_C node_C G cluster_workflow Workflow: Schiff Base Ligand Synthesis & Metal Complexation A 1. Dissolve Salicylaldehyde in Ethanol C 3. Mix & Reflux (Catalytic Acetic Acid) A->C Add Amine Solution B 2. Dissolve Diamine in Ethanol B->C D 4. Isolate & Purify Schiff Base Ligand C->D Cool & Filter E 5. Dissolve Ligand in Solvent D->E G 7. Reflux Reaction E->G Add Metal Salt F 6. Add Metal Salt Solution (e.g., Ni(OAc)₂) F->G H 8. Isolate, Wash & Dry Final Metal Complex G->H Cool & Filter

Caption: Generalized workflow for synthesizing a metal complex from a salicylaldehyde.

Experimental Protocol: Synthesis of a Ni(II) Complex

This protocol provides a self-validating system for synthesizing a nickel(II) complex from a substituted salicylaldehyde. The color changes and precipitation provide clear indicators of reaction progress.

Objective: To synthesize [N,N'-bis(5-bromo-3-tert-butylsalicylidene)ethylenediamine]nickel(II).

Materials:

  • This compound (2 eq.)

  • Ethylenediamine (1 eq.)

  • Nickel(II) Acetate Tetrahydrate (1 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Methodology:

  • Ligand Synthesis: a. In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of warm absolute ethanol. b. In a separate beaker, dissolve 1.0 mmol of ethylenediamine in 10 mL of absolute ethanol. c. Slowly add the ethylenediamine solution to the aldehyde solution with constant stirring. A color change to bright yellow is expected. d. Add 2-3 drops of glacial acetic acid to catalyze the imine formation. e. Attach a reflux condenser and heat the mixture to reflux for 2 hours. The progress can be monitored by TLC. f. Causality Check: The reflux provides the necessary activation energy for the condensation reaction, which involves the formation and elimination of water. [4]The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity.

  • Complexation: a. While the ligand solution is still warm, dissolve 1.0 mmol of Nickel(II) Acetate Tetrahydrate in 15 mL of ethanol (warming may be required). b. Add the green nickel(II) solution dropwise to the refluxing yellow ligand solution. A rapid color change and the formation of a precipitate are indicative of complex formation. c. Continue refluxing for an additional hour to ensure complete complexation. d. Causality Check: The Schiff base ligand, with its N₂O₂ donor set, acts as a tetradentate chelating agent. The deprotonation of the phenolic hydroxyl groups and coordination with the Ni(II) ion drives the formation of the stable, often square-planar, complex. [5]3. Isolation and Purification: a. Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. b. Collect the solid product by vacuum filtration. c. Wash the solid sequentially with cold ethanol and then a small amount of diethyl ether to remove unreacted starting materials and impurities. d. Dry the resulting solid complex in a vacuum oven.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its analogues is not a matter of inherent superiority but of strategic application.

  • Choose this compound when:

    • Steric bulk is required to create a defined catalytic pocket.

    • High solubility of the resulting complex in non-polar organic solvents is desired.

    • You need to prevent intermolecular interactions or dimerization of the final complex.

  • Choose 5-Bromosalicylaldehyde when:

    • A simple, sterically unhindered ligand is needed to study the electronic effects of the bromo substituent.

    • The synthesis of simple Schiff bases for colorimetric sensors or basic coordination studies is the goal. [6]

  • Choose 3,5-Dibromosalicylaldehyde when:

    • Maximum electronic activation of the aromatic ring is required.

    • The resulting ligands are intended for applications where strong metal-ligand bonds are paramount, as the two EWGs enhance the acidity of the phenol and the coordinating ability of the resulting phenolate. [7][8] By understanding the distinct structural and electronic contributions of the tert-butyl and bromo substituents, researchers can make informed decisions, leading to more efficient syntheses and the development of more effective molecules for their target applications.

References

  • Pharmaffiliates. (n.d.). 5-Bromosalicylaldehyde | CAS No: 1761-61-1.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 5-Bromosalicylaldehyde.
  • Gajda, T., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry.
  • Gajda, T., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC.
  • Boulechfar, C., et al. (n.d.). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. ScienceDirect.
  • Gajda, T., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ResearchGate.
  • PubChem. (n.d.). This compound.
  • Ottokemi. (n.d.). 5-Bromosalicylaldehyde, 98%.
  • Cheméo. (n.d.). 3,5-Dibromosalicylaldehyde (CAS 90-59-5) - Chemical & Physical Properties.
  • PubChem. (n.d.). 3,5-Dibromosalicylaldehyde.
  • Balasubramani, V., et al. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PMC - NIH.
  • Kessissoglou, D. P., et al. (2024). Coordination Compounds of Nickel(II) with 3,5–Dibromo–Salicylaldehyde: Structure and Interaction with Biomolecules. MDPI.
  • IOSR Journal. (n.d.). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate.
  • IJCRT.org. (2021). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone.
  • Semantic Scholar. (2019). Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde.
  • Kingston University London. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity.
  • Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
  • ResearchGate. (n.d.). *Oxidative bromination products of salicylaldehyde (major product).
  • PubMed. (2006). Copper(II) complexes of salen analogues with two differently substituted (push-pull) salicylaldehyde moieties. A study on the modulation of electronic asymmetry and nonlinear optical properties. Inorganic Chemistry.
  • ResearchGate. (n.d.). Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II).
  • PubMed Central. (n.d.). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile.

Sources

A Senior Application Scientist's Guide to Phenol Formylation: Comparing Reimer-Tiemann and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the regioselective introduction of a formyl group onto a phenolic ring is a cornerstone transformation. The resulting hydroxybenzaldehydes, particularly salicylaldehydes (ortho-hydroxybenzaldehydes), are pivotal intermediates in the production of pharmaceuticals, fragrances, agrochemicals, and specialized polymers.[1][2] While the classical Reimer-Tiemann reaction is often a go-to method taught in introductory organic chemistry, a nuanced understanding of its performance relative to other formylation techniques is crucial for optimizing yield, purity, and process scalability.

This guide provides an in-depth, objective comparison of the Reimer-Tiemann reaction with other key formylation methods, including the Duff, Vilsmeier-Haack, and Gattermann reactions, as well as a modern, highly selective ortho-formylation protocol. By examining the underlying mechanisms, experimental data, and practical considerations, this document aims to equip you with the field-proven insights necessary to select the most appropriate method for your specific synthetic challenge.

The Importance of Ortho-Formylation and Regioselectivity

The position of the newly introduced formyl group on the phenolic ring dramatically influences the properties and subsequent reactivity of the resulting aldehyde. Ortho-formylation is frequently the desired outcome, as the proximity of the hydroxyl and aldehyde groups in salicylaldehydes allows for intramolecular hydrogen bonding and the formation of stable six-membered chelate rings with metal ions. This structural feature is fundamental to their use as ligands and in the synthesis of heterocyclic compounds like coumarins.[2] Consequently, the regioselectivity of a formylation method is a critical performance metric.

Comparative Analysis of Phenol Formylation Methods

The choice of formylation method depends on a variety of factors, including the electronic nature of the phenol substrate, the desired regioselectivity, and tolerance to specific reaction conditions. Below is a comparative overview of the most common techniques.

The Reimer-Tiemann Reaction

This well-known reaction involves the treatment of a phenol with chloroform (CHCl₃) in a strong aqueous base, such as sodium hydroxide.[3] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile.[4]

Mechanism Insight: The phenoxide ion, formed under the basic conditions, is a highly activated nucleophile. The delocalization of the negative charge into the aromatic ring increases its electron density, facilitating the attack on the dichlorocarbene. The ortho-position is generally favored due to a stabilizing interaction between the phenolic oxygen and the incoming electrophile.[3]

Performance:

  • Regioselectivity: Predominantly ortho-formylation, but often yields a mixture of ortho and para isomers, complicating purification.[5]

  • Yields: Generally low to moderate.[1]

  • Substrate Scope: Tolerant to various substituents on the phenol ring, but can be unsuitable for substrates sensitive to strong bases and high temperatures.[3]

  • Limitations: The biphasic nature of the reaction can lead to mass transfer issues, and the reaction can be highly exothermic and prone to thermal runaway.[4][6] The formation of side products is also a significant drawback.[7]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[8]

Mechanism Insight: The reaction is believed to proceed through a Mannich-type mechanism where a protonated and ring-opened HMTA species acts as the electrophile, leading to an aminomethylation of the phenol at the ortho position. Subsequent intramolecular redox reactions and hydrolysis yield the aldehyde.[8]

Performance:

  • Regioselectivity: Generally good ortho-selectivity, especially with substrates that can form a strong hydrogen bond to direct the incoming electrophile.

  • Yields: Can be moderate, but often higher than the Reimer-Tiemann reaction for certain substrates.[9]

  • Substrate Scope: Requires electron-donating groups on the aromatic ring.[8]

  • Limitations: The reaction often requires high temperatures, and di-formylation can be a competing side reaction if both ortho positions are available.[5]

The Vilsmeier-Haack Reaction

This method employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10]

Mechanism Insight: The Vilsmeier reagent is a chloroiminium ion, which is a relatively mild electrophile.[11] It reacts with electron-rich aromatic rings in an electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt to the aldehyde.[12]

Performance:

  • Regioselectivity: Generally favors the para position unless it is blocked, in which case ortho-formylation occurs.

  • Yields: Often good to excellent for activated aromatic systems.

  • Substrate Scope: Highly effective for electron-rich aromatics and heterocycles. However, its application to simple phenols can be problematic due to potential O-acylation and other side reactions.[4]

  • Limitations: Requires stoichiometric and corrosive reagents. It is not suitable for electron-poor aromatic systems.

The Gattermann Reaction

The Gattermann reaction involves the formylation of aromatic compounds with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[1] A safer and more common modification, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of HCN.[2]

Mechanism Insight: The reaction proceeds via the in-situ formation of an electrophilic species, which then attacks the aromatic ring in a manner similar to the Friedel-Crafts reaction.

Performance:

  • Regioselectivity: Can provide good yields of the para-substituted product.

  • Yields: Moderate to good.

  • Substrate Scope: Applicable to phenols and phenolic ethers.

  • Limitations: The high toxicity of cyanide reagents is a major drawback, even with the use of zinc cyanide.[1] The related Gattermann-Koch reaction, which uses carbon monoxide, is not applicable to phenol substrates.[1][3]

Magnesium Chloride-Mediated Ortho-Formylation

A more modern and highly efficient method for the exclusive ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride (MgCl₂) and triethylamine (Et₃N).

Mechanism Insight: It is proposed that the magnesium ion acts as a chelating agent, coordinating with the phenolic oxygen and the incoming formaldehyde. This coordination pre-organizes the transition state, leading to exclusive ortho-formylation.

Performance:

  • Regioselectivity: Excellent and exclusive ortho-formylation. No para-isomers are typically observed.

  • Yields: Generally high to excellent for a wide range of phenol derivatives.

  • Substrate Scope: Broad substrate scope, including phenols with both electron-donating and moderately electron-withdrawing groups.

  • Advantages: Milder conditions compared to classical methods, high regioselectivity, and good yields make this a highly attractive alternative.

Quantitative Performance Comparison

The following table summarizes experimental data for the formylation of various phenol substrates using the discussed methods. Yields are for the major isomer and are intended to be representative.

SubstrateReimer-TiemannDuffVilsmeier-HaackGattermann (Adams Mod.)MgCl₂/Et₃N Method
Phenol ~30-40% (ortho)~15-20% (ortho)Variable (para)~45% (para)92% (ortho)
p-Cresol ~40% (ortho)~18% (ortho)[9]Good (ortho)Good (ortho)99% (ortho)
2-Naphthol GoodModerateGoodGood85% (ortho)
4-Chlorophenol ModerateLowLowModerate87% (ortho)
3-Methoxyphenol ModerateModerateGoodGood95% (ortho)

Yields are approximate and can vary based on specific reaction conditions.

Visualizing the Mechanisms and Workflow

To further clarify the differences between these methods, the following diagrams illustrate their respective reaction mechanisms and a general workflow for selecting an appropriate formylation strategy.

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Carbene Formation cluster_substitution Electrophilic Substitution CHCl3 CHCl₃ Carbanion ⁻:CCl₃ CHCl3->Carbanion ⁻OH Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide ⁻OH Intermediate Dichloromethyl Phenoxide Phenoxide->Intermediate + :CCl₂ Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction.

Duff_Reaction_Mechanism Duff Reaction Mechanism Phenol Phenol Aminomethyl ortho-Aminomethyl Phenol Phenol->Aminomethyl + Iminium Ion HMTA HMTA Iminium Iminium Ion Electrophile HMTA->Iminium H⁺ Aldehyde Salicylaldehyde Aminomethyl->Aldehyde Oxidation & Hydrolysis

Caption: Simplified mechanism of the Duff reaction.

Formylation_Workflow Workflow for Selecting a Phenol Formylation Method Start Define Synthetic Goal: Substituted Phenol Ortho Desired Regioselectivity: Ortho? Start->Ortho HighYield High Yield & Selectivity Critical? Ortho->HighYield Yes Para Desired Regioselectivity: Para? Ortho->Para No BaseSensitive Substrate Sensitive to Strong Base? HighYield->BaseSensitive No MgCl2 Use MgCl₂/Et₃N Method HighYield->MgCl2 Yes Duff Consider Duff Reaction BaseSensitive->Duff Yes RT Reimer-Tiemann (with caution) BaseSensitive->RT No Vilsmeier Use Vilsmeier-Haack Reaction Para->Vilsmeier Yes Gattermann Consider Gattermann Reaction Para->Gattermann No

Caption: Decision workflow for phenol formylation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the information presented, the following are detailed, step-by-step protocols for key formylation methods.

Protocol 1: Reimer-Tiemann Reaction for the Synthesis of Salicylaldehyde[14]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.

  • Heat the solution to 70°C with stirring.

  • Add chloroform (2.0 equiv) dropwise over 1 hour, maintaining the temperature at 70°C.

  • After the addition is complete, continue stirring the mixture for an additional 3 hours at 70°C.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 4-5 with dilute HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield salicylaldehyde.

Protocol 2: MgCl₂-Mediated Ortho-Formylation of a Phenol

Materials:

  • Substituted Phenol (e.g., 2-Bromophenol)

  • Anhydrous magnesium dichloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N)

  • Ether

  • 1N Hydrochloric acid (HCl)

Procedure:

  • In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 equiv) and paraformaldehyde (3.0 equiv).

  • Add anhydrous THF via syringe.

  • Add anhydrous triethylamine (2.0 equiv) dropwise via syringe and stir the mixture for 10 minutes.

  • Add the phenol (1.0 equiv) dropwise via syringe.

  • Heat the mixture to a gentle reflux (approximately 75°C) and maintain for 4 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and add ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1N HCl (3 x volumes) and water (3 x volumes).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

  • The resulting salicylaldehyde is often of high purity, but can be further purified by recrystallization if necessary.

Conclusion and Recommendations

While the Reimer-Tiemann reaction is a classic method for phenol formylation, its limitations, particularly in terms of yield and regioselectivity, often make it a suboptimal choice in a research and development setting.

  • For high-yield, exclusively ortho-selective formylation , the magnesium chloride-mediated method is demonstrably superior and should be the primary consideration for the synthesis of salicylaldehydes. Its mild conditions and operational simplicity further enhance its appeal.

  • The Duff reaction serves as a viable alternative for ortho-formylation, particularly when the MgCl₂ method is not feasible, though yields can be more variable.

  • When para-formylation is the objective, the Vilsmeier-Haack reaction is typically the most effective choice for electron-rich phenols.

  • The Gattermann reaction , while applicable to phenols, is often discouraged due to the hazardous nature of the cyanide reagents.[1]

By understanding the causality behind the experimental choices and the performance limitations of each method, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the development of valuable phenolic aldehydes.

References

  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.).
  • Salicylaldehyde - Wikipedia. (n.d.).
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64.
  • The reaction: Phenol + HCl + HCN (in presence of anhydrous ZnCl₂) \rightarrow o-Hydroxybenzaldehyde (Salicylaldehyde) is known as: a) Perkin reaction b) Gattermann-Koch. (2025, June 26). Filo.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.).
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.).
  • Gattermann Koch Reaction: Mechanism, Limitation - Science Info. (2023, August 21).
  • Formylation of phenol derivatives with formamidine acetate - Organic & Biomolecular Chemistry (RSC Publishing). (2016, December 21).
  • Phenol reaction. (n.d.).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. (n.d.).
  • Orto Form Phenols | PDF | Amine | Aldehyde - Scribd. (n.d.).
  • Duff reaction - Wikipedia. (n.d.).
  • Gattermann reaction - Wikipedia. (n.d.).
  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016, October 7).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non - Scirp.org. (n.d.).
  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. (n.d.).
  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. (n.d.).
  • Duff Reaction | Chem-Station Int. Ed. (2016, September 22).
  • US4231967A - Process for producing salicylaldehyde - Google Patents. (n.d.).
  • THE SYNTHESIS OF SALICYLALDEHYDE VARYING DIFFERENT PARAMETERS - ProQuest. (n.d.).
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.).
  • Gattermann Koch Reaction with Phenol Substrates - Chemistry Stack Exchange. (2015, May 24).
  • Working with Hazardous Chemicals - ResearchGate. (n.d.).
  • Gattermann reaction - L.S.College, Muzaffarpur. (2020, May 11).
  • Gattermann Reaction: Mechanism, Examples & Application - Collegedunia. (n.d.).
  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.).
  • Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. (n.d.).
  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: An Evaluation of Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comparative analysis of synthetic routes to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a valuable substituted salicylaldehyde derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a detailed examination of two primary synthetic pathways, starting from commercially available substituted phenols. By presenting side-by-side comparisons of reaction yields, conditions, and step-by-step protocols, this guide aims to equip the reader with the necessary insights to make informed decisions in the laboratory.

Introduction to this compound

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group, a reactive aldehyde, a hydroxyl group, and a bromine atom, makes it a versatile precursor for the development of novel Schiff bases, ligands for metal complexes, and specialized polymers. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science.

This guide will explore two principal synthetic strategies for obtaining this target molecule, each commencing from a different commercially available tert-butylphenol isomer: 4-tert-butylphenol and 2-tert-butylphenol.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two main starting materials, each with its own set of advantages and disadvantages. Below is a detailed comparison of these two routes.

Route 1: Synthesis from 4-tert-Butylphenol

This pathway involves a two-step process: the formylation of 4-tert-butylphenol to yield an intermediate, 5-tert-butyl-2-hydroxybenzaldehyde, followed by the bromination of this intermediate to afford the final product.

The initial formylation is typically achieved through a modified Reimer-Tiemann reaction, which is a well-established method for the ortho-formylation of phenols[1]. This reaction utilizes chloroform and a strong base to generate dichlorocarbene in situ, which then acts as the electrophile[1]. The subsequent bromination is a standard electrophilic aromatic substitution on the activated phenol ring.

Route 2: Synthesis from 2-tert-Butylphenol

This alternative route also consists of two steps: the formylation of 2-tert-butylphenol to produce 3-tert-butyl-2-hydroxybenzaldehyde, followed by the bromination of this intermediate.

The formylation of 2-tert-butylphenol can be efficiently carried out using a modified Duff reaction, which employs paraformaldehyde and magnesium chloride in the presence of a base. This method is known for its high yields in the synthesis of ortho-hydroxybenzaldehydes[2]. The final bromination step is an electrophilic aromatic substitution.

Quantitative Data Summary

The following table provides a summary of the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: from 4-tert-ButylphenolRoute 2: from 2-tert-Butylphenol
Starting Material 4-tert-Butylphenol2-tert-Butylphenol
Intermediate 5-tert-Butyl-2-hydroxybenzaldehyde3-tert-Butyl-2-hydroxybenzaldehyde
Formylation Method Modified Reimer-Tiemann ReactionModified Duff Reaction
Formylation Yield ~26-29% (estimated)[3]90%[2]
Bromination Yield 83%[4]88.2% (on a similar substrate)[5]
Overall Estimated Yield ~22-24%~79%
Number of Steps 22

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the two synthetic pathways for a clear visual comparison.

G cluster_0 Route 1: From 4-tert-Butylphenol A 4-tert-Butylphenol B 5-tert-Butyl-2-hydroxybenzaldehyde A->B Reimer-Tiemann Reaction (CHCl3, NaOH) ~26-29% Yield C This compound B->C Bromination (Br2, Acetic Acid) 83% Yield G cluster_1 Route 2: From 2-tert-Butylphenol D 2-tert-Butylphenol E 3-tert-Butyl-2-hydroxybenzaldehyde D->E Modified Duff Reaction (Paraformaldehyde, MgCl2, Et3N) 90% Yield F This compound E->F Bromination (Br2, Acetic Acid) ~88% Yield (estimated)

Caption: Synthetic pathway starting from 2-tert-butylphenol.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key reactions in both synthetic routes. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Protocol 1: Synthesis of 5-tert-Butyl-2-hydroxybenzaldehyde via Modified Reimer-Tiemann Reaction

This protocol is adapted from the general procedure for the Reimer-Tiemann reaction.

Materials:

  • 4-tert-Butylphenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 15g of 4-tert-butylphenol in 80 mL of water containing 60g of dissolved sodium hydroxide.

  • Heat the mixture to 60-65°C with stirring.

  • Add 30 mL of chloroform dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue to heat the reaction mixture for one hour, during which a precipitate may form.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 5-tert-butyl-2-hydroxybenzaldehyde. The product can be further purified by column chromatography or distillation.

Rationale: The Reimer-Tiemann reaction proceeds via the formation of dichlorocarbene in the basic aqueous medium. The phenoxide ion, being highly activated, undergoes electrophilic attack by the dichlorocarbene, primarily at the ortho position due to the directing effect of the hydroxyl group. The subsequent hydrolysis of the dichloromethyl group yields the aldehyde.

Protocol 2: Synthesis of 3-tert-Butyl-2-hydroxybenzaldehyde via Modified Duff Reaction

This high-yield protocol is based on a reported synthesis.[2]

Materials:

  • 2-tert-Butylphenol

  • Magnesium chloride (MgCl2)

  • Paraformaldehyde

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of 2-tert-butylphenol (4.55g, 30 mmol), magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol) in 120 mL of anhydrous THF at room temperature, add triethylamine (8.35 mL, 60 mmol) dropwise.

  • Heat the reaction mixture to reflux for 3 hours. The mixture will turn into an orange suspension.

  • Cool the reaction to room temperature and quench with the addition of 50 mL of water.

  • Extract the crude product with ethyl acetate (3 x 50 mL). If an emulsion forms, a small amount of dilute HCl can be added.

  • Combine the organic layers, dry over anhydrous MgSO4, and filter.

  • Evaporate the solvent under reduced pressure to yield a pale yellow oil of 3-tert-butyl-2-hydroxybenzaldehyde with a reported yield of 90%.[2] The product is often of sufficient purity for the next step without further purification.

Rationale: This modified Duff reaction utilizes magnesium chloride as a Lewis acid to chelate with the phenol and paraformaldehyde, facilitating the ortho-formylation. Triethylamine acts as a base to deprotonate the phenol and promote the reaction. This method avoids the use of hazardous reagents like chloroform and often provides higher yields for ortho-selective formylation compared to the Reimer-Tiemann reaction for certain substrates.

Protocol 3: Bromination of Substituted tert-Butyl-2-hydroxybenzaldehydes

This protocol is based on the reported bromination of 5-tert-butyl-2-hydroxybenzaldehyde and can be adapted for 3-tert-butyl-2-hydroxybenzaldehyde.[4][5]

Materials:

  • 5-tert-Butyl-2-hydroxybenzaldehyde or 3-tert-Butyl-2-hydroxybenzaldehyde

  • Liquid bromine (Br2)

  • Glacial acetic acid

Procedure:

  • Dissolve the starting salicylaldehyde derivative (e.g., 5-tert-butyl-2-hydroxybenzaldehyde) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of liquid bromine dissolved in a small amount of glacial acetic acid from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC. A study on a similar substrate suggests a reaction time of 10 hours at 60°C for optimal yield.[5]

  • Once the reaction is complete, pour the mixture into a large volume of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound. The reported yield for the bromination of 5-tert-butyl-2-hydroxybenzaldehyde is 83%.[4]

Rationale: The hydroxyl group of the salicylaldehyde is a strong activating group, directing the electrophilic bromine to the ortho and para positions. In the case of 5-tert-butyl-2-hydroxybenzaldehyde, the position ortho to the hydroxyl and para to the tert-butyl group is brominated. For 3-tert-butyl-2-hydroxybenzaldehyde, the bromine is expected to add at the para position relative to the hydroxyl group, which is also the position ortho to the tert-butyl group, leading to the desired product.

Conclusion and Recommendation

Based on the available experimental data, the synthetic route starting from 2-tert-butylphenol (Route 2) appears to be the more efficient pathway for the synthesis of this compound. The key advantage lies in the high-yield (90%) formylation step using a modified Duff reaction, leading to a significantly higher overall estimated yield of approximately 79%. In contrast, the Reimer-Tiemann formylation of 4-tert-butylphenol (Route 1) generally provides lower yields, resulting in a much lower overall yield.

For researchers and drug development professionals, the choice of synthetic route will depend on various factors including the cost and availability of the starting materials, scalability, and the desired purity of the final product. However, from a purely yield-oriented perspective, the pathway commencing with 2-tert-butylphenol is demonstrably superior.

References

  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PubChem.
  • PrepChem. (n.d.). Synthesis of 3-trifluoromethyl-5-tert-butyl salicylaldehyde oxime.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Zhang, L., & Wang, Y. (2011). Study on Synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde. Advanced Materials Research, 233-235, 135-138. [Link]
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • Sprague, J. M., & Adkins, H. (1934). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Journal of the American Chemical Society, 56(12), 2669-2673. [Link]
  • Smith, W. E. (1972). The Duff Reaction. Journal of Organic Chemistry, 37(24), 3972-3973.
  • Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde.
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64-69. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-(tert-Butyl)-2-hydroxybenzaldehyde: A Key Intermediate for Innovation in Catalysis and Pharmaceuticals.
  • ResearchGate. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]
  • Organic Syntheses. (n.d.). alkyl and alkylene bromides.
  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Cambridge University Press. (n.d.). Duff Reaction.
  • ResearchGate. (n.d.). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction.
  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction.
  • Google Patents. (n.d.). EP0074272B1 - Process for the preparation of hydroxybenzaldehydes.
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 3). Exploring Applications: 5-tert-Butyl-2-hydroxybenzaldehyde in Chemical Synthesis.

Sources

A Senior Application Scientist's Guide to the Validation of Antimicrobial Assay Results for Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Introduction: The Imperative for Rigor in Antimicrobial Discovery

Schiff bases, a versatile class of organic compounds characterized by their azomethine or imine group (>C=N-), represent a highly promising frontier in the search for new antimicrobial agents.[1][2][3] Their relative ease of synthesis and the tunability of their chemical structures have led to a vast library of candidates with reported activity against a wide range of pathogens. However, the journey from a promising "hit" in a primary screen to a viable drug lead is paved with rigorous, multi-faceted validation. An antimicrobial assay result, whether it's a zone of inhibition or a minimum inhibitory concentration, is not a static endpoint but a data point that is meaningful only within a validated experimental system.

This guide provides an in-depth framework for designing, executing, and validating antimicrobial assays for Schiff bases. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our methodologies in the authoritative standards that govern antimicrobial susceptibility testing. Our goal is to ensure that the data generated is not just a number, but a reliable, reproducible, and ultimately, a trustworthy indicator of a compound's true potential.

Part 1: Foundational Principles - From Structure to Antimicrobial Action

A core tenet of robust validation is a foundational understanding of the test article. For Schiff bases, the antimicrobial activity is intrinsically linked to the chemical reactivity of the imine group.[2]

The Mechanism of Action: More Than a Black Box

While the precise mechanism can vary, the mode of action for many Schiff bases is thought to involve the formation of a hydrogen bond through the azomethine nitrogen with active centers of microbial cell constituents, such as enzymes or DNA, thereby interfering with normal cellular processes.[4] Other proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.

  • Inhibition of Nucleic Acid or Ribosome Function: Halting DNA replication or protein synthesis.[5]

  • Disruption of Cell Membrane Function: Altering cell permeability and causing leakage of essential cellular components.[5]

A crucial aspect is the frequent enhancement of antimicrobial activity upon chelation with metal ions.[4][5][6] The resulting metal complexes often exhibit greater potency than the free Schiff base ligand, a phenomenon attributed to changes in lipophilicity and the stereochemistry of the molecule, which can facilitate its transport across microbial membranes.

Part 2: Designing a Self-Validating Antimicrobial Assay

The validity of your results is determined long before the first plate is read. It begins with the thoughtful design of the experimental workflow. The choice of assay should be tailored to the stage of research, from high-throughput screening to in-depth characterization.

Workflow for Assay Selection

The following decision-making process guides the selection of the most appropriate primary and secondary assays.

Assay_Selection start Start: New Schiff Base Compound Synthesized screen Primary Screening Goal: Qualitative Activity & Ranking start->screen disk Disk Diffusion Assay (Kirby-Bauer) screen->disk Rapid, cost-effective screening needed quant Secondary Goal: Quantitative Potency (MIC/MBC) broth Broth Microdilution Assay quant->broth Precise, quantitative data required data Analyze Data: Zone of Inhibition (ZOI) disk->data mic_mbc Determine MIC & (optional) MBC broth->mic_mbc compare Compare ZOI to Controls Rank Compounds data->compare end Validated Result: Quantitative Potency Profile mic_mbc->end compare->quant Active compounds identified

Caption: Decision workflow for selecting antimicrobial assays.

Comparison of Standard Antimicrobial Assays
Assay MethodPrinciplePrimary OutputAdvantagesBest For
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with the Schiff base is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if effective, inhibits microbial growth, creating a clear "zone of inhibition" (ZOI).[7]Zone of Inhibition (ZOI) Diameter (mm)Simple, low-cost, visually intuitive, suitable for screening numerous compounds.[7]Initial qualitative screening of new compounds to identify "hits".
Broth Dilution (Micro/Macro) The Schiff base is serially diluted in liquid growth medium in tubes or 96-well microplates. Each dilution is inoculated with the microorganism.[8]Minimum Inhibitory Concentration (MIC)Provides a quantitative result (the lowest concentration inhibiting visible growth).[7] Amenable to automation and high-throughput formats.[9]Determining the precise potency of active compounds.
Agar Dilution The Schiff base is incorporated into the agar medium at various concentrations before it solidifies. The plates are then inoculated with the test organisms.[10]Minimum Inhibitory Concentration (MIC)Can test multiple isolates simultaneously; considered a reference method by CLSI for certain organisms.MIC determination for fastidious organisms or when broth methods are problematic.
The Cornerstones of Validation: Essential Controls

Every assay plate or set of tubes must be a self-validating system. This is achieved through the non-negotiable inclusion of a full set of controls.

  • Positive Control: A well-characterized, standard antibiotic with known activity against the test organisms (e.g., Ciprofloxacin, Chloramphenicol, Amikacin for bacteria; Fluconazole for fungi).[2][4][6] This control validates that the assay conditions are suitable for detecting antimicrobial activity.

  • Negative Control (Solvent Control): The solvent used to dissolve the Schiff base (commonly Dimethyl Sulfoxide, DMSO) must be tested alone at the highest concentration present in the assay.[2] This is critical to ensure that the solvent itself does not inhibit microbial growth, which would yield a false-positive result.

  • Growth Control (Media Control): Microorganisms are inoculated into the growth medium without any test compound or solvent. This confirms the viability of the inoculum and the suitability of the medium for growth.

  • Sterility Control: Uninoculated medium to check for contamination.

Part 3: Standard Operating Protocols for Key Assays

Adherence to standardized protocols is paramount for reproducibility. The methodologies described below are based on principles established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][11][12]

Protocol 1: Disk Diffusion Assay
  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Prepare sterile filter paper disks (6 mm diameter). Impregnate each disk with a known amount of the dissolved Schiff base solution (e.g., 10 µL of a 1 mg/mL stock). Allow the solvent to evaporate. Place the disks, along with positive and negative control disks, onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[13]

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm).[7]

Protocol 2: Broth Microdilution for MIC Determination
  • Compound Preparation: In a sterile 96-well microplate, add 100 µL of sterile Mueller-Hinton broth (MHB) to wells in columns 2 through 12. In column 1, add 200 µL of the Schiff base stock solution (prepared at twice the highest desired final concentration).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This leaves columns 11 (growth control) and 12 (sterility control) without the compound.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay. Dilute this suspension in MHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the Schiff base at which there is no visible growth (i.e., the first clear well).[9][14] The result can be read visually or with a microplate reader by measuring optical density (OD) at 600 nm.[15]

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)
  • Sub-culturing: Following MIC determination from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot each aliquot onto a fresh, compound-free Mueller-Hinton agar plate.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically identified as the concentration that prevents any colony formation on the subculture plate.[7]

Part 4: Data Interpretation, Presentation, and Validation

Interpreting results requires a comparative mindset. A Schiff base's activity is only meaningful relative to established standards and controls.

Overall Validation and Interpretation Workflow

Validation_Workflow cluster_0 Assay Execution cluster_1 Control Validation cluster_2 Data Interpretation start Run Assay with Full Controls (Positive, Negative, Growth) read Read Raw Data (ZOI, Visual Growth, or OD) start->read qc_check Check Controls read->qc_check growth_ok Growth Control Shows Growth? qc_check->growth_ok Yes invalid Assay Invalid Troubleshoot & Repeat qc_check->invalid No neg_ok Negative Control Shows No Inhibition? growth_ok->neg_ok Yes growth_ok->invalid No pos_ok Positive Control within Expected Range? neg_ok->pos_ok Yes neg_ok->invalid No interpret Determine Final Values (MIC, MBC in µg/mL) pos_ok->interpret Yes, Assay Valid pos_ok->invalid No compare Compare Schiff Base Activity to Positive Control interpret->compare bactericidal Calculate MBC/MIC Ratio (≤4 suggests bactericidal) compare->bactericidal final Report Validated Results bactericidal->final

Caption: Workflow for validating and interpreting antimicrobial assay results.

Data Presentation for Clarity and Comparison

Summarize quantitative data in a clear, tabular format. This allows for at-a-glance comparison of the potency of different Schiff bases against a panel of microorganisms and relative to standard drugs.

Table 1: Sample Antimicrobial Activity Data for Novel Schiff Bases

CompoundTest OrganismZOI (mm)MIC (µg/mL)MBC (µg/mL)
Schiff Base A S. aureus (ATCC 25923)181632
E. coli (ATCC 25922)1264>256
Schiff Base B S. aureus (ATCC 25923)2288
E. coli (ATCC 25922)10128>256
Ciprofloxacin S. aureus (ATCC 25923)2512
(Positive Control) E. coli (ATCC 25922)300.51
DMSO S. aureus (ATCC 25923)0>1024>1024
(Negative Control) E. coli (ATCC 25922)0>1024>1024

Part 5: Navigating Common Challenges

Research with novel chemical entities like Schiff bases often presents unique challenges not fully covered by standard clinical protocols.

  • Compound Solubility: Poor aqueous solubility is a common hurdle. While DMSO is a standard solvent, its concentration should ideally be kept below 1% (v/v) in the final assay medium to avoid toxicity. If higher concentrations are necessary, the negative control becomes even more critical.

  • Compound Color/Turbidity: Highly colored or poorly soluble Schiff bases can interfere with visual or spectrophotometric reading of MICs. In such cases, consider using a metabolic indicator dye (e.g., Resazurin) which changes color in the presence of viable cells, or performing direct microscopic examination to confirm the absence of growth.

  • Adherence to Standards: While CLSI and EUCAST breakpoints (the MIC values that define an organism as Susceptible, Intermediate, or Resistant) are for clinical antibiotics, their methodological standards are the gold standard.[12][16][17] Adopting their quality control (QC) procedures, including the use of specific QC strains with defined acceptable MIC or ZOI ranges, provides an external validation of your assay's accuracy.[18]

Conclusion: Upholding Scientific Integrity

The validation of antimicrobial assay results for Schiff bases is a systematic process that underpins the integrity of the data. It is not a mere procedural checklist but a comprehensive approach that integrates an understanding of the compound's chemistry, the logic of assay design, strict adherence to standardized protocols, and the non-negotiable use of a full suite of controls. By embracing this rigorous framework, researchers can ensure that their findings are reliable, reproducible, and contribute meaningfully to the critical global effort to discover and develop new antimicrobial therapies.

References

  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC - NIH. (n.d.).
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). MDPI. [Link]
  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. (2017). Innovare Academic Sciences. [Link]
  • Expert Rules - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • Analytical method development and validation of spectrofluorimetric and spectrophotometric determination of some antimicrobial drugs in their pharmaceuticals. (2018). PubMed. [Link]
  • Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Research J. Pharm. and Tech. [Link]
  • Metal Complexes with Schiff Bases as Antimicrobials and C
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. [Link]
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]
  • Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II). (2015). Scientific & Academic Publishing. [Link]
  • ANTIMICROBIAL STUDIES OFMETALCOMPLEXES WITH SCHIFF BASES. (n.d.).
  • Schiff bases: A short review of their antimicrobial activities. (2006).
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2022). Medires Publishing. [Link]
  • Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. (2022). ACS Omega. [Link]
  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. (2024). PubMed. [Link]
  • screening for antimicrobial activity of natural products using a micropl
  • Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. (2024). PubMed. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023).
  • Chitosan-Based Schiff Bases (CSBs) and Their Metal Complexes: Promising Antimicrobial Agents. (2023). MDPI. [Link]
  • Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. (2019).
  • Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. (2023).
  • Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (2020). PubMed Central. [Link]
  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. (2024). Zanco Journal of Medical Sciences. [Link]
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • CLSI 2024 M100Ed34(1). (2024).
  • Validated spectrophotometric methods for determination of certain aminoglycosides in pharmaceutical formulations. (2016).
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020).
  • GENERALISING ANTIFUNGAL AND ANTIMICROBIAL ACTIVITES OF SCHIFF BASE COMPLEXES WITH DIFFERENT METALS. (2022). AARF. [Link]
  • Synthesis, Characterization, and Antimicrobial Studies on a New Schiff Base Complex of Vanadium (V). (2023). Chemical Methodologies. [Link]
  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. (2024).
  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Rel
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark. [Link]
  • MIC values for the Schiff base ligands and the complexes (1 × 10 -1 mg/mL). (n.d.).
  • Minimum inhibitory concentration (MIC) values of the Schiff bases and... (n.d.).

Sources

Performance of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde-based sensors vs existing sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient detection of specific ions is a critical component of experimental success. The landscape of chemical sensors is vast and varied, with each class of sensor offering a unique combination of sensitivity, selectivity, and ease of use. This guide provides an in-depth technical comparison of chemosensors derived from 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde with existing sensor technologies for the detection of key analytes such as heavy metal cations (Cu²⁺, Zn²⁺) and environmentally significant anions (F⁻, CN⁻).

At the heart of this comparison lies the versatility of the this compound scaffold. Its derivatives, particularly Schiff bases, have emerged as powerful tools in the development of colorimetric and fluorescent chemosensors. The strategic placement of the bromo and tert-butyl groups on the salicylaldehyde core, combined with the reactive aldehyde, allows for the synthesis of a diverse library of ligands with tunable electronic and steric properties. This adaptability is key to achieving high selectivity and sensitivity for target analytes.

The Foundation: Synthesis of this compound and its Schiff Base Derivatives

The journey to a high-performance sensor begins with the precise synthesis of its core components. The preparation of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common synthetic route, beginning with the formylation of 4-tert-butylphenol, followed by bromination.

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

  • In a suitable reaction vessel, dissolve 60g of sodium hydroxide in 80 mL of water.

  • Add 15g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C.

  • Gradually add 30 mL of chloroform to the heated mixture.

  • Maintain the reaction at this temperature for one hour, during which a precipitate will form.

  • Separate the liquid layer, which contains the desired 5-tert-butyl-2-hydroxybenzaldehyde, via suction filtration.

Step 2: Bromination to Yield 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

  • Dissolve the 5-tert-butyl-2-hydroxybenzaldehyde obtained in the previous step in glacial acetic acid.

  • Slowly add liquid bromine to the solution while stirring.

  • The final product, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, can be purified by recrystallization, with yields reported as high as 83%. Purity should be confirmed using techniques such as Thin Layer Chromatography (TLC).

Causality: The Reimer-Tiemann reaction in Step 1 introduces the aldehyde group ortho to the hydroxyl group, a critical feature for the subsequent formation of Schiff bases. The bromination in Step 2 is directed by the existing substituents on the aromatic ring, yielding the desired 3-bromo isomer.

Experimental Protocol: Synthesis of a Schiff Base Sensor

The aldehyde group of this compound serves as a versatile handle for creating Schiff base sensors through condensation with various primary amines.

  • Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.01 mol of the chosen primary amine (e.g., aniline or a derivative) in 20 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by vacuum filtration and recrystallize from a suitable solvent like ethanol to obtain the purified Schiff base sensor.

Causality: The condensation reaction between the aldehyde and the primary amine forms a stable imine (-C=N-) linkage, which is central to the sensing mechanism. The choice of the amine component is crucial as it can be tailored to introduce additional binding sites or fluorescent moieties, thereby influencing the sensor's selectivity and signaling mechanism.

Sensing Mechanisms: How this compound-Based Sensors Work

The detection of analytes by these Schiff base sensors is typically signaled by a change in color (colorimetric) or fluorescence (fluorometric). These changes are driven by specific interactions between the sensor and the analyte.

SensingMechanisms cluster_Analyte Analyte cluster_Sensor Schiff Base Sensor cluster_Signal Signal Output cluster_Mechanisms Underlying Mechanisms Analyte Target Ion (e.g., Cu²⁺, CN⁻) Sensor This compound Schiff Base Derivative Analyte->Sensor Binding Event Signal Color Change or Fluorescence On/Off Sensor->Signal Photophysical Process ICT Intramolecular Charge Transfer (ICT) Sensor->ICT Modulation of PET Photoinduced Electron Transfer (PET) Sensor->PET Inhibition/Activation of CHEF Chelation-Enhanced Fluorescence (CHEF) Sensor->CHEF Induction of CHEQ Chelation-Enhanced Quenching (CHEQ) Sensor->CHEQ Induction of

Caption: Key photophysical mechanisms governing the signaling of Schiff base sensors upon analyte binding.

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density within the sensor molecule, leading to a shift in the absorption and emission spectra, resulting in a color change.

  • Photoinduced Electron Transfer (PET): In some sensors, a fluorophore is held in a "quenched" or "off" state by a nearby electron-rich group. Analyte binding can inhibit this quenching process, leading to a "turn-on" of fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the sensor's structure, restricting non-radiative decay pathways and leading to a significant increase in fluorescence intensity.

  • Chelation-Enhanced Quenching (CHEQ): Conversely, the binding of certain metal ions, particularly those with open-shell d-orbitals like Cu²⁺, can introduce new non-radiative decay pathways, leading to fluorescence quenching.

Performance Comparison: this compound-Based Sensors vs. The Field

The true measure of a sensor's utility lies in its performance relative to established alternatives. The following sections provide a comparative analysis for specific, high-interest analytes.

Copper (Cu²⁺) Detection

Copper is an essential trace element but is toxic at elevated concentrations. Therefore, its sensitive and selective detection is of great importance.

Sensor TypeSensing PrincipleLimit of Detection (LOD)SelectivityReference
5-Bromo-2-hydroxybenzaldehyde Schiff Base Colorimetric/Fluorometric1.464 µMHigh for Cu²⁺[1]
Aptamer-Based Fluorescent Sensor Fluorescence Quenching0.1 µMHigh specificity for Cu²⁺ over other metal ions[2]
Ion-Selective Electrode (ISE) Potentiometric4.5 x 10⁻¹⁰ M (Sub-nanomolar)Good, but can have interference from other ions[3]

Discussion: While ion-selective electrodes offer exceptional sensitivity for Cu²⁺, they can be prone to interference and require careful calibration. Aptamer-based sensors provide a good balance of sensitivity and selectivity. The Schiff base sensor, while having a slightly higher limit of detection in this example, offers the advantage of a simple colorimetric or fluorometric readout, which can be advantageous for rapid screening. The selectivity of Schiff base sensors for Cu²⁺ is often attributed to the strong coordination of Cu²⁺ with the imine nitrogen and phenolic oxygen atoms, leading to a pronounced CHEQ effect.[1]

Zinc (Zn²⁺) Detection

Zinc is another biologically important metal ion, and its dysregulation is associated with various diseases.

Sensor TypeSensing PrincipleLimit of Detection (LOD)SelectivityReference
Schiff Base Fluorescent Sensor Fluorescence Turn-On (CHEF)9.315 µMGood selectivity for Zn²⁺[4]
Calixarene-Based Fluorescent Sensor Fluorescence Turn-On (PET Inhibition)0.69 nMExcellent selectivity for Zn²⁺[5]

Discussion: In the case of Zn²⁺ detection, calixarene-based sensors demonstrate remarkably low detection limits. This is often due to the pre-organized cavity of the calixarene macrocycle, which provides a highly selective binding environment for the target ion. Schiff base sensors for Zn²⁺ typically operate via a CHEF mechanism, where the binding of the d¹⁰ Zn²⁺ ion restricts intramolecular rotations, leading to enhanced fluorescence. While their detection limits may be higher than some calixarene-based systems, their ease of synthesis and tunability remain significant advantages.

Fluoride (F⁻) Detection

Fluoride is beneficial for dental health at low concentrations but can be toxic at higher levels, making its monitoring in drinking water crucial.

Sensor TypeSensing PrincipleLimit of Detection (LOD)SelectivityReference
Schiff Base Colorimetric Sensor (Pyrrole-based) Colorimetric (Hydrogen Bonding)Not specified, but shows clear color changeSelective for F⁻ and OH⁻[6]
Anthraquinone-based Colorimetric Sensor Colorimetric0.038 ppmSelective for F⁻ in the presence of Cu²⁺[7]
Nanoparticle-Based Colorimetric Sensor Colorimetric0.17 µMHigh selectivity for F⁻[8]

Discussion: Colorimetric sensors for fluoride often rely on hydrogen bonding interactions or fluoride-induced chemical reactions. The Schiff base sensor mentioned demonstrates a clear color change, which is useful for qualitative detection. For quantitative measurements, other systems like the anthraquinone-based sensor and nanoparticle-based sensors offer low detection limits. A key challenge in fluoride sensing is achieving selectivity over other anions, particularly hydroxide, due to their similar basicity and charge density.

Cyanide (CN⁻) Detection

Cyanide is a potent toxin, and its rapid and sensitive detection is critical in environmental and clinical settings.

Sensor TypeSensing PrincipleLimit of Detection (LOD)SelectivityReference
Schiff Base Colorimetric Sensor ColorimetricNot specified, but shows clear color changeSelective for CN⁻[9]
Indolium-Based Fluorescent Probe Fluorescence QuenchingNot specified, but rapid responseSelective for CN⁻[10]
Coordination Polymer-Based Fluorescent Probe Fluorescence Enhancement0.1 µMHigh selectivity and sensitivity[11]
Cyanoethylene-Based Fluorescent Probe Fluorescence Turn-On12.4 nMHigh selectivity and rapid response[12]

Discussion: A variety of fluorescent probes have been developed for cyanide detection, with some offering very low detection limits. Schiff base sensors can provide a simple colorimetric response. The sensing mechanism for cyanide often involves a nucleophilic attack by the cyanide ion on an electron-deficient part of the sensor molecule, leading to a disruption of the sensor's electronic structure and a corresponding change in its optical properties. The high performance of probes like the cyanoethylene-based sensor highlights the ongoing innovation in this area.

Experimental Workflow for Sensor Performance Evaluation

To ensure the trustworthiness and reproducibility of sensor performance data, a standardized experimental workflow is essential.

SensorEvaluationWorkflow cluster_Preparation Preparation cluster_Titration Titration cluster_Measurement Measurement cluster_Analysis Data Analysis Prep Prepare Sensor Stock Solution and Analyte Solutions Titration Add Incremental Amounts of Analyte to Sensor Solution Prep->Titration Measure Record UV-Vis and/or Fluorescence Spectra Titration->Measure LOD Calculate Limit of Detection (LOD) Measure->LOD Selectivity Perform Selectivity Study with Interfering Ions Measure->Selectivity Stoichiometry Determine Binding Stoichiometry (e.g., Job's Plot) Measure->Stoichiometry

Caption: A standardized workflow for evaluating the performance of a new chemosensor.

  • Preparation of Solutions: Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a series of standard solutions of the target analyte and potential interfering ions.

  • Spectroscopic Titration: To a solution of the sensor, incrementally add the analyte solution and record the UV-Vis absorption and/or fluorescence emission spectrum after each addition.

  • Determination of Limit of Detection (LOD): The LOD is typically calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.

  • Selectivity Studies: Record the spectral changes of the sensor upon the addition of various potentially interfering ions at concentrations significantly higher than that of the target analyte. A lack of significant spectral change in the presence of interfering ions indicates high selectivity.

  • Binding Stoichiometry: The binding ratio between the sensor and the analyte can be determined using methods such as Job's plot, which involves plotting a spectral property as a function of the mole fraction of the analyte.

Conclusion and Future Outlook

Sensors based on this compound and its Schiff base derivatives represent a versatile and highly tunable platform for the development of colorimetric and fluorescent chemosensors. Their straightforward synthesis and the ability to modulate their properties by changing the amine component make them an attractive option for a wide range of analytes.

While other sensor technologies, such as ion-selective electrodes and certain advanced fluorescent probes, may offer lower detection limits for specific analytes, the Schiff base sensors often provide a compelling balance of sensitivity, selectivity, and operational simplicity. For applications requiring rapid, visual detection, these sensors are particularly well-suited.

Future research in this area will likely focus on enhancing the water solubility of these sensors to improve their applicability in biological and environmental samples, as well as the development of ratiometric sensors that provide a more robust and reliable signal. The integration of these sensors into portable devices and test strips also holds great promise for on-site analysis. By continuing to explore the rich chemistry of the this compound scaffold, the scientific community can look forward to the development of even more powerful and practical tools for chemical sensing.

References

  • Gui, G., et al. (2021). Aptamer-based fluorescent biosensors. International Journal of Electrochemical Science, 17, 22019.
  • Scribd. (n.d.). Potentiometric Cu2+-Selective Electrode With Subnanomolar Detection Limit.
  • Journal of Chemical, Biological and Medicinal Sciences. (2024). A Critical Review on Developed Ion Selective Electrodes for Cu2+.
  • Pandawa Institute Journals. (n.d.). A Review on Calixarene Fluorescent Chemosensor Agents for Various Analytes.
  • MDPI. (2022). A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples.
  • ACS Publications. (2020).
  • ResearchGate. (2025). Highly Selective and Sensitive Dual Channel New Schiff base Chemosensor based on 5‐bromo‐2‐hydroxybenzaldehyde and its Co( II ), Ni( II ), Cu( II ) and Zn( II ) Complexes ‐ Synthesis, Spectral and Theoretical characterization and Pharmacological applications.
  • ACS Publications. (2023). Engineering of An Aptamer-Functionalized Fluorescent DNA Sensor for Cu(II) Responding in Living Tumor Cells. Analytical Chemistry, 95(21), 8194–8201.
  • MDPI. (2024). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications.
  • ResearchGate. (2025). Potentiometric Cu2+-selective electrode with subnanomolar detection limit.
  • ResearchGate. (n.d.). Calix[5]arene based a NIR-fluorescent sensor with an enhanced stokes shift for the real-time visualization of Zn(II) in living cells.
  • ACS Publications. (2020).
  • ResearchGate. (n.d.). Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells.
  • ACS Publications. (2023). Engineering of An Aptamer-Functionalized Fluorescent DNA Sensor for Cu(II) Responding in Living Tumor Cells. Analytical Chemistry.
  • MDPI. (2022). A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide.
  • National Center for Biotechnology Information. (n.d.). Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex.
  • National Center for Biotechnology Information. (2021). Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells. Talanta, 234, 122615.
  • Royal Society of Chemistry. (n.d.). Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase. Journal of Materials Chemistry B.
  • Royal Society of Chemistry. (n.d.). Ratiometric colorimetric detection of fluoride ions by a schiff base sensor: enhancing selectivity and sensitivity for naked-eye analysis. Analytical Methods.
  • Thieme. (2023). Recent Developments in the Detection of Zn2+ Ions Using Schiff Base Probes. SynOpen, 7(01), 703-717.
  • National Center for Biotechnology Information. (n.d.). Pyrrole based Schiff bases as colorimetric and fluorescent chemosensors for fluoride and hydroxide anions.
  • ResearchGate. (2023). Selective Colorimetric Sensing of Fluoride Ion in Water by 4-Quinonimine Functionalized Gold Nanoparticles.
  • Royal Society of Chemistry. (n.d.). Colorimetric detection of fluoride ions by anthraimidazoledione based sensors in the presence of Cu(ii) ions. Dalton Transactions.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • National Center for Biotechnology Information. (2023). A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II).
  • National Center for Biotechnology Information. (2014). A new multifunctional Schiff base as a fluorescence sensor for Al³⁺ and a colorimetric sensor for CN⁻ in aqueous media: an application to bioimaging. Dalton Transactions, 43(18), 6650-6659.

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical entity is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde derivatives, a class of compounds with significant potential in various therapeutic areas. By synthesizing field-proven insights with technical accuracy, this document will explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.

Introduction: The Significance of this compound Derivatives and the Imperative of Cross-Reactivity Assessment

This compound and its derivatives belong to the substituted salicylaldehyde class of compounds. Salicylaldehydes are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a bromine atom and a bulky tert-butyl group to the salicylaldehyde scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential for off-target interactions.[1][3]

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, is a major cause of adverse drug reactions and late-stage clinical trial failures.[5][6][7] Therefore, a thorough investigation of the cross-reactivity profile of these derivatives is not merely a regulatory requirement but a critical step in understanding their therapeutic potential and safety profile. This guide will provide a comparative overview of both computational and experimental approaches to proactively identify and characterize these off-target interactions.

The Strategic Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a tiered approach, beginning with broad, cost-effective computational methods and progressing to more specific and resource-intensive experimental validation. This strategy allows for the early identification of potential liabilities and informs the design of subsequent, more focused studies.

Cross_Reactivity_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_validation Validation & MOA a QSAR Modeling (Toxicity & Activity Prediction) c Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) a->c Identifies potential target classes b Molecular Docking (Reverse Docking against Off-Target Panel) b->c Predicts specific protein interactions d Specific Target Assays (Receptor Binding & Enzyme Inhibition) c->d Confirms initial hits e Cell-Based Assays (Phenotypic & Pathway Analysis) d->e Validates activity in a cellular context f Mechanism of Action Studies e->f Elucidates biological consequences

Caption: A tiered workflow for assessing the cross-reactivity of novel small molecules.

Comparative Methodologies for Cross-Reactivity Assessment

The choice of methodology for cross-reactivity studies depends on the stage of drug discovery, available resources, and the specific questions being addressed. Here, we compare the leading computational and experimental approaches.

In Silico (Computational) Prediction: The First Line of Defense

Computational methods offer a rapid and cost-effective means to predict potential off-target interactions based on the chemical structure of the derivatives.[5][6][8] These approaches are invaluable for prioritizing compounds and designing focused experimental studies.

QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity or toxicity.[9][10][11] For cross-reactivity assessment, QSAR models trained on large datasets of compounds with known off-target activities can predict the likelihood of a new derivative interacting with a panel of common off-targets.

Causality Behind the Choice: QSAR is an excellent starting point as it provides a broad overview of potential liabilities based on structural similarity to known problematic compounds. It is particularly useful for flagging potential toxicity-related off-targets.[10][12]

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[13][14][15] In the context of cross-reactivity, "reverse docking" is employed, where a derivative is docked against a large library of protein structures to identify potential binding partners.[16]

Causality Behind the Choice: Docking provides a more granular, target-specific prediction than QSAR. It can suggest specific protein-ligand interactions, offering hypotheses that can be directly tested in vitro. This is particularly useful for identifying unexpected off-targets that may not be flagged by QSAR models.

In Vitro Experimental Profiling: Generating Actionable Data

Experimental profiling provides direct evidence of a compound's interaction with biological targets. These assays are essential for confirming computational predictions and accurately quantifying the potency of off-target interactions.

Broad panel screening involves testing a compound against a large number of purified proteins, such as kinases or G-protein coupled receptors (GPCRs), which are common sources of off-target effects.[7][17]

Causality Behind the Choice: This approach provides a comprehensive overview of a compound's selectivity profile against major protein families. It is a powerful tool for identifying off-target activities that could lead to unforeseen side effects.

Once potential off-targets are identified through computational methods or broad panel screening, specific assays are required to confirm and quantify these interactions.

  • Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor.[18][19][20][21][22] They are typically performed using a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest.

  • Enzyme Inhibition Assays: These assays determine the ability of a compound to inhibit the activity of a specific enzyme.[23][24][25][26] The potency of inhibition is typically expressed as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Causality Behind the Choice: These focused assays provide the quantitative data necessary to assess the risk associated with an off-target interaction. By comparing the potency of a compound at its intended target with its potency at off-targets, a selectivity window can be established.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, the following detailed protocols are provided for key experimental assays.

Protocol: Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a competitive binding assay to determine the affinity of a this compound derivative for a specific G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-ligand)

  • Test compound (this compound derivative)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membranes to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent specific binding for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

Protocol: Enzyme Inhibition Assay (Kinase Activity)

This protocol outlines a method to assess the inhibitory activity of a this compound derivative against a specific protein kinase.

Materials:

  • Purified, active protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the test compound or vehicle control.

  • Add the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different derivatives.

In Silico Prediction Data
DerivativePredicted Off-TargetDocking Score (kcal/mol)QSAR Toxicity Prediction
Parent Compound Kinase A-8.5Low
Derivative 1 Kinase A-9.2Low
GPCR B-7.8Moderate
Derivative 2 Kinase C-8.1Low
Ion Channel D-7.5High
In Vitro Experimental Data
DerivativeTarget A (IC50, nM)Off-Target B (IC50, nM)Off-Target C (Ki, nM)Selectivity (B/A)Selectivity (C/A)
Parent Compound 50>10,0005,000>200100
Derivative 1 255002,50020100
Derivative 2 100>10,000>10,000>100>100

Interpretation: A higher selectivity ratio indicates a more desirable profile, with a greater separation between on-target potency and off-target activity. A selectivity of at least 100-fold is often considered a benchmark in early drug discovery.[27]

Visualization of Key Concepts

MOA_Inhibition Mechanisms of Enzyme Inhibition cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 E ES1 E1->ES1 EI1 E1->EI1 S1 S S1->ES1 I1 I I1->EI1 P1 P ES1->E1 k-1 ES1->P1 k_cat E2 E ES2 E2->ES2 EI2 E2->EI2 S2 S S2->ES2 I2 I I2->EI2 ESI2 I2->ESI2 P2 P ES2->E2 ES2->P2 ES2->ESI2

Sources

A Comparative Guide to the Catalytic Landscape of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of catalysis, the quest for novel, efficient, and selective catalysts is perpetual. Salicylaldehyde derivatives and their corresponding Schiff base metal complexes have long been a focal point of this research, owing to their facile synthesis, structural versatility, and wide-ranging applications.[1] This guide provides a comprehensive benchmark analysis of the potential catalytic activity of metal complexes derived from 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde. By examining their structural features and drawing parallels with closely related systems, we aim to position these complexes within the broader context of established catalytic benchmarks for key organic transformations, namely alkene epoxidation and ring-opening polymerization of lactones.

Introduction: The Promise of Substituted Salicylaldehyde Ligands

The electronic and steric properties of a ligand play a pivotal role in dictating the catalytic prowess of its metal complex. The ligand of interest, this compound, presents a unique combination of substituents on the salicylaldehyde framework. The electron-withdrawing bromo group at the 5-position and the bulky, electron-donating tert-butyl group at the 3-position are anticipated to modulate the electronic density at the metal center and influence the substrate approach, thereby fine-tuning the catalytic activity and selectivity.

Schiff base complexes, formed through the condensation of salicylaldehydes with primary amines, offer a modular approach to catalyst design.[2][3][4] The resulting imine-phenol ligands can coordinate to a variety of metal ions, creating stable complexes with diverse geometries and electronic environments. While much of the existing research on bromo-substituted salicylaldehyde Schiff base complexes has centered on their promising biological activities, including antibacterial and anticancer properties, their catalytic potential remains a largely unexplored frontier.[2][3][4]

Synthesis and Characterization: A Pathway to Novel Catalysts

The journey to evaluating the catalytic activity of these complexes begins with the synthesis of the ligand and its subsequent metalation.

Synthesis of this compound

The synthesis of the title ligand can be achieved through a modified Reimer-Tiemann reaction followed by bromination.[5] This two-step process provides a reliable route to the desired substituted salicylaldehyde.

Experimental Protocol: Synthesis of this compound [5]

  • Step 1: Synthesis of 5-(tert-butyl)-2-hydroxybenzaldehyde:

    • Dissolve 60 g of sodium hydroxide in 80 mL of water.

    • Add 15 g of 4-tert-butylphenol and heat the mixture to 60-65 °C.

    • Add 30 mL of chloroform dropwise to the mixture.

    • Heat the reaction mixture for one hour, allowing a precipitate to form.

    • Separate the liquid layer containing the product by suction filtration.

  • Step 2: Bromination:

    • The crude 5-(tert-butyl)-2-hydroxybenzaldehyde is then brominated using liquid bromine in acetic acid to yield 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde.

    • Purification can be achieved by recrystallization, and the purity can be assessed using Thin Layer Chromatography (TLC).

Synthesis of Schiff Base Ligands and Metal Complexes

The synthesized aldehyde serves as a precursor for a variety of Schiff base ligands through condensation with different primary amines. These Schiff bases can then be complexed with a range of transition metals. A representative synthesis involves the reaction with aniline to form a bidentate Schiff base ligand, which can then be used to prepare complexes with metals such as Cu(II), Co(II), Ni(II), and others.[2]

Experimental Protocol: Synthesis of a Representative Schiff Base and its Metal Complexes [2]

  • Schiff Base Synthesis:

    • Reflux a mixture of 0.01 mole of this compound and 0.01 mole of a primary amine (e.g., aniline) in 50 ml of absolute ethanol for approximately 3 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, recrystallize from ethanol, and dry.

  • Metal Complex Synthesis:

    • Dissolve 0.02 mole of the Schiff base ligand in 25 ml of ethanol.

    • Add a solution of 0.01 mole of the desired metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in 25 ml of ethanol.

    • Reflux the mixture for 3 hours.

    • Cool the solution, filter the resulting solid complex, wash with cold water, and dry.

Characterization:

The synthesized ligands and their metal complexes should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity. These include:

  • Spectroscopic Methods: FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy.[2][6]

  • Elemental Analysis: To determine the elemental composition.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the metal centers.[6]

Benchmarking Catalytic Performance

While direct experimental data for the catalytic activity of this compound complexes is not yet available in the literature, we can project their potential performance in two key catalytic reactions and benchmark them against established catalysts.

Alkene Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates.[7] Salicylaldehyde-based Schiff base complexes have shown promise as catalysts for this reaction.

Proposed Catalytic System: M(II)-[this compound-Schiff Base] complexes (where M = Mo, V, Fe).

Rationale: Molybdenum-based catalysts are well-known for their high activity and selectivity in alkene epoxidation using hydroperoxides as oxidants.[8][9] The electronic properties of the 5-bromo-3-(tert-butyl)salicylaldehyde ligand could further enhance the catalytic performance.

Benchmark Catalysts:

  • Methyltrioxorhenium (MTO): A highly efficient catalyst for alkene epoxidation using aqueous hydrogen peroxide.[10]

  • Heterogeneous Molybdenum Catalysts: Polybenzimidazole-supported Mo(VI) complexes are effective and recyclable catalysts for greener epoxidation processes.[8]

  • Iron-based Catalysts: Dimeric iron clusters supported on carbon nitride have shown superior performance in alkene epoxidation using molecular oxygen.[7]

Data Comparison Table (Hypothetical):

CatalystOxidantSubstrateConversion (%)Selectivity (%)Turnover Frequency (TOF)
M(II)-[5-Br-3-tBu-Sal-SB] t-BuOOHCyclooctene---
MTO / 3-cyanopyridine[10]H₂O₂ (30%)Various AlkenesHighHigh-
PBI.Mo[8]TBHP1,7-octadiene~66--
Fe₂/mpg-C₃N₄[7]O₂trans-stilbene9193-

Experimental Workflow: Alkene Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand Synthesis of 5-Br-3-tBu-Sal-SB Complex Synthesis of Metal Complex Ligand->Complex Metal Salt Reactor Reactor Setup: Alkene, Solvent, Oxidant, Catalyst Complex->Reactor Reaction Reaction at Controlled Temp. Reactor->Reaction Quench Reaction Quenching Reaction->Quench Workup Work-up & Purification Quench->Workup Analysis GC/NMR Analysis for Conversion & Selectivity Workup->Analysis

Caption: Experimental workflow for alkene epoxidation.

Ring-Opening Polymerization (ROP) of Lactones

The ring-opening polymerization of cyclic esters like lactones is a crucial method for producing biodegradable polyesters. Metal complexes are widely used as catalysts for this process.

Proposed Catalytic System: M(II/III)-[this compound-Schiff Base] complexes (where M = Y, Ti, Zn).

Rationale: The coordination geometry and Lewis acidity of the metal center in Schiff base complexes can be tuned to effectively catalyze the ROP of lactones. The bulky tert-butyl group may influence the stereoselectivity of the polymerization.

Benchmark Catalysts:

  • Yttrium Complexes: Yttrium complexes with diamino-bis(phenolate) ligands are benchmark systems known for high activity and stereocontrol in the ROP of lactones.[11]

  • Titanium Complexes: Multimetallic titanium complexes have demonstrated high efficiency in the ROP of ε-caprolactone and rac-lactide.[12][13]

  • Zinc Complexes: Dinuclear bis(β-diketiminate) zinc complexes are biocompatible catalysts for the ROP of caprolactones.[14]

Data Comparison Table (Hypothetical):

CatalystMonomerConversion (%)PDI (Mw/Mn)Tacticity (Pr)
M(II/III)-[5-Br-3-tBu-Sal-SB] rac-Lactide---
Y{ON(N)OᵗBu₂}[11]rac-CLⁿBuHighNarrow-
Ti-complex (7)[12]ε-CL>99 (in 6 min)--
Zn{BDI}/BnOH[11]rac-CLⁿBu---

Catalytic Cycle: Ring-Opening Polymerization

G Catalyst M-OR (Active Catalyst) Coordination Coordination of Monomer to Metal Catalyst->Coordination Initiation Monomer Lactone Monomer Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Propagation Propagating Polymer Chain M-O-Polymer Insertion->Propagation Chain Growth Propagation->Monomer Next Monomer Release Polymer Release & Catalyst Regeneration Propagation->Release Termination Release->Catalyst

Caption: Simplified catalytic cycle for ROP.

Conclusion and Future Outlook

The metal complexes of this compound represent a promising, yet underexplored, class of potential catalysts. Based on the established catalytic activity of related salicylaldehyde Schiff base complexes, it is reasonable to hypothesize their efficacy in important organic transformations such as alkene epoxidation and ring-opening polymerization. The unique electronic and steric features imparted by the bromo and tert-butyl substituents could lead to novel catalytic properties, including enhanced activity, selectivity, and stability.

This guide serves as a foundational framework for initiating research in this area. The provided experimental protocols for ligand and complex synthesis, coupled with the benchmarking against state-of-the-art catalysts, offer a clear roadmap for future investigations. Rigorous experimental validation is now required to ascertain the true catalytic potential of these complexes and to carve out their niche in the vast landscape of catalysis.

References

  • Dhaini, A., Ollivier, J., Le Yondre, N., Alaaeddine, A., Guillaume, S. M., & Carpentier, J.-F. (2024). Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry. RSC Publishing. [Link]
  • Y., M. M., & H., R. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
  • Buldurun, K., Turan, N., & Çolak, N. (2019). Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde: Ru(II)
  • Wang, X., Chen, Z., Zhang, X., Yao, T., Liu, W., Yang, C., Wu, Y., & Wei, S. (2018).
  • Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. PMC. [Link]
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). NIH. [Link]
  • Adolfsson, H., Copéret, C., Chiang, J. P., & Yudin, A. K. (2000). Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. PubMed. [Link]
  • Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). (2021). MDPI. [Link]
  • Comparative Study of Greener Alkene Epoxidation Using a Polymer-Supported Mo(VI) Complex: Performance Evaluation and Optimisation via Response Surface Methodology. (2023). MDPI. [Link]
  • Metal Complexes with Schiff Bases as Antimicrobials and C
  • Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones. (2022).
  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022). NIH. [Link]
  • Recent Progress in Application of Molybdenum-Based Catalysts for Epoxid
  • “Metal complexes of schiff base: preparation. Characterization and biological activity”: a review. (2023). IJCRT.org. [Link]
  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). SBMU journals. [Link]
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. (2011).
  • Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. (2020). Letters in Applied NanoBioScience. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • An efficient epoxidation of terminal aliphatic alkenes over heterogeneous catalysts: when solvent matters. (2016). Catalysis Science & Technology (RSC Publishing). [Link]
  • Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects. (2001).
  • Visible light-mediated ring-opening polymerization of lactones based on the excited state acidity of ESPT molecules. (2020). Polymer Chemistry (RSC Publishing). [Link]
  • Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. (2021). MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial building block in the synthesis of complex ligands, molecular sensors, and pharmaceutical intermediates, 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a compound of significant interest. The reproducibility of its synthesis is paramount for researchers who rely on a consistent supply of high-purity material. This guide provides an in-depth comparison of established synthetic methodologies, offering field-proven insights and experimental data to inform your choice of protocol.

We will dissect two common synthetic pathways: a two-step route involving an initial Reimer-Tiemann formylation followed by bromination, and a more direct, single-step Duff formylation of a brominated precursor. Each method's underlying chemical principles, practical execution, and overall efficiency will be critically evaluated.

Method A: Two-Step Synthesis via Reimer-Tiemann Reaction and Subsequent Bromination

This classic approach first introduces the aldehyde group onto the commercially available 4-tert-butylphenol, followed by a regioselective bromination to yield the final product.

Principle and Rationale

The cornerstone of this method is the Reimer-Tiemann reaction , which accomplishes the ortho-formylation of phenols.[1] The reaction proceeds through the generation of highly reactive dichlorocarbene (:CCl₂) from chloroform in a strong base.[2] The electron-rich phenoxide, formed by the deprotonation of the starting phenol, acts as the nucleophile, attacking the electrophilic carbene.[1][3] The directing effects of the powerful activating hydroxyl group and the bulky tert-butyl group favor the introduction of the aldehyde at the ortho position.

The second step is a standard electrophilic aromatic substitution . The phenol ring, activated by the hydroxyl and tert-butyl groups, is readily brominated. The existing substituents direct the incoming bromine atom to the desired position, yielding this compound.

Experimental Protocol: Reimer-Tiemann Formylation & Bromination

This protocol is synthesized from literature procedures.[4][5][6]

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde

  • In a suitable reaction vessel, dissolve 60 g of sodium hydroxide in 80 mL of water.

  • Add 15 g of 4-tert-butylphenol to the solution and heat the mixture to 60-65°C with stirring.

  • Over the course of one hour, add 30 mL of chloroform dropwise to the heated mixture. Maintain the temperature and continue heating for an additional hour, during which a precipitate may form.

  • After the reaction period, cool the mixture and separate the product-containing liquid layer. Acidification followed by extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent removal of the solvent will yield the crude 5-tert-butyl-2-hydroxybenzaldehyde.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde obtained in the previous step in glacial acetic acid.

  • To this solution, add liquid bromine dropwise with constant stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • The final product can be isolated by removing the acetic acid under reduced pressure and recrystallizing the residue from a solvent system like aqueous ethanol.[7] One study reports a maximum overall yield of 83% for this two-step process.[4]

Workflow Diagram: Method A

cluster_0 Step 1: Reimer-Tiemann Reaction cluster_1 Step 2: Bromination A 4-tert-butylphenol C Heat (60-65°C) A->C B NaOH, H₂O, Chloroform B->C D Intermediate: 5-tert-butyl-2-hydroxybenzaldehyde C->D Formylation F Final Product: This compound D->F E Liquid Bromine, Acetic Acid E->F Bromination

Caption: Workflow for the Two-Step Reimer-Tiemann/Bromination Synthesis.

Method B: Single-Step Duff Formylation

This pathway aims to produce the target molecule in a single transformation by starting with a pre-brominated phenol.

Principle and Rationale

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols.[8] It utilizes hexamine (hexamethylenetetramine) as the source of the formyl carbon.[8] In an acidic medium (commonly glyceroboric acid or trifluoroacetic acid), protonated hexamine acts as the electrophile, attacking the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group.[8][9] A series of subsequent steps including hydrolysis then yields the final aldehyde. While potentially more direct, the Duff reaction is often noted for being inefficient and resulting in low to moderate yields.[8][10]

Experimental Protocol: Duff Formylation

This is a representative protocol adapted from general Duff reaction procedures for the specified starting material.[10][11]

  • To a reaction flask, add 2-bromo-4-tert-butylphenol (100 g, as cited in a similar synthesis).[11]

  • Add a mixture of glycerol and boric acid, and heat to create a homogenous solution.

  • Add hexamine to the mixture and heat to approximately 150-160°C for 20-30 minutes.

  • Cool the reaction mixture slightly and add hot dilute sulfuric acid for hydrolysis.

  • The product aldehyde can then be isolated via steam distillation. The distillate is collected, cooled, and the solid product is separated by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent. A yield of 22% has been reported for the synthesis of 2-Hydroxy-3-bromo-5-tert-butylbenzaldehyde starting from 2-bromo-4-tert-butylphenol.[11]

Workflow Diagram: Method B

cluster_0 Duff Reaction A 2-Bromo-4-tert-butylphenol C Heat, then Hydrolysis A->C B Hexamine, Acid (e.g., Glyceroboric) B->C D Final Product: This compound C->D Direct Formylation

Sources

A Head-to-Head Comparison of Fluorescent Probes for Specific Analytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex biological systems. The selection of an appropriate probe is a critical determinant of experimental success, directly impacting the accuracy, reliability, and interpretability of the data. This guide provides a comprehensive, head-to-head comparison of fluorescent probes for a range of key analytes, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions.

The Crucial Role of Probe Selection in Scientific Integrity

The choice of a fluorescent probe is not merely a matter of spectral compatibility. It is a decision that fundamentally influences the biological relevance of the experimental findings. An ideal probe exhibits high specificity, sensitivity, photostability, and a bright fluorescence signal with a high signal-to-noise ratio. Furthermore, it should be minimally invasive, exerting negligible perturbation on the biological system under investigation. This guide is structured to provide a deep dive into the performance characteristics of various probes, enabling a rigorous evaluation based on the specific demands of your research.

Illuminating the Landscape of Fluorescent Probes

Fluorescent probes can be broadly categorized into two main classes: small-molecule dyes and genetically encoded sensors. Each class presents a unique set of advantages and limitations that must be carefully considered.

  • Small-Molecule Dyes: These synthetic molecules offer a diverse palette of spectral properties and are often cell-permeable, allowing for the labeling of intracellular targets. They are typically introduced to the biological sample exogenously.

  • Genetically Encoded Sensors: These probes are proteins, often derived from fluorescent proteins like GFP, that are engineered to respond to specific analytes. They can be targeted to specific subcellular compartments or cell types with high precision through genetic engineering.

This guide will delve into specific examples from both classes, providing a comparative analysis to aid in selecting the optimal tool for your experimental needs.

Head-to-Head Comparison: Key Analytes and Leading Probes

The following sections provide a detailed comparison of fluorescent probes for several critical analytes in cell biology and neuroscience.

Calcium Ions (Ca²⁺): Decoding Cellular Signals

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. The accurate measurement of Ca²⁺ dynamics is therefore crucial for understanding cell signaling.

. Entry-level fluorescent probes are composed of a fluorophore, a linker, and a recognition motif that interacts with the target analyte[1]. The interaction between the recognition motif and the analyte triggers a change in the fluorescence properties of the fluorophore, enabling detection[1].

cluster_small_molecule Small-Molecule Probe cluster_geci Genetically Encoded Ca²⁺ Indicator (GECI) Fluorophore_SM Fluorophore (e.g., Fluorescein, Rhodamine) Linker_SM Fluorophore_SM->Linker_SM Chelator Ca²⁺ Chelator (e.g., BAPTA) Ca2+ Ca2+ Chelator->Ca2+ binds Linker_SM->Chelator cpFP Circularly Permuted Fluorescent Protein (cpFP) CaM Calmodulin (CaM) cpFP->CaM fusion M13 M13 Peptide CaM->M13 fusion CaM->Ca2+ binds Signal Signal Ca2+->Signal generates

Caption: Signaling mechanisms of small-molecule and genetically encoded Ca²⁺ probes.

Comparative Performance of Calcium Indicators:

ProbeTypeExcitation (nm)Emission (nm)Quantum Yield (Φ)Signal-to-Noise Ratio (SNR)Key AdvantagesKey Limitations
Fluo-4 Small Molecule494516HighModerateBright, large dynamic rangeProne to compartmentalization
Cal-520 Small Molecule492514HighHighExcellent SNR, good for detecting local signals[1][2]Lower resting fluorescence can be a challenge
Rhod-4 Small Molecule544576HighGoodRed-shifted spectra for multiplexing[1][2]Can accumulate in mitochondria
GCaMP6 Genetically Encoded488510VariableHighTargetable, good for in vivo imagingSlower kinetics compared to small molecules[2]

Experimental Protocol: Comparative Loading and Imaging of Calcium Indicators in Cultured Cells

This protocol outlines a standardized procedure for comparing the performance of different Ca²⁺ indicators in adherent cell lines.

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to 70-80% confluency.

  • Probe Loading (Small-Molecule Dyes):

    • Prepare a stock solution of the AM ester form of the dye in anhydrous DMSO.

    • Dilute the stock solution in a physiological buffer (e.g., HBSS) to the final working concentration (typically 1-5 µM). The addition of a non-ionic detergent like Pluronic F-127 can aid in dye solubilization.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells twice with fresh buffer to remove excess dye.

  • Transfection (Genetically Encoded Indicators):

    • Transfect cells with a plasmid encoding the GECI using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Image Acquisition:

    • Use a fluorescence microscope equipped with appropriate filter sets for the chosen indicator.

    • Acquire a baseline fluorescence image.

    • Stimulate the cells with a Ca²⁺ agonist (e.g., ATP or ionomycin) to induce a calcium response.

    • Record a time-lapse series of images to capture the fluorescence change.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells over time.

    • Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) to determine ΔF/F₀.

    • Calculate the signal-to-noise ratio by dividing the peak signal by the standard deviation of the baseline noise.

cluster_workflow Comparative Workflow for Calcium Indicators Start Start Cell_Culture Culture Adherent Cells Start->Cell_Culture Probe_Introduction Introduce Probe Cell_Culture->Probe_Introduction Small_Molecule Incubate with Small-Molecule Dye Probe_Introduction->Small_Molecule Small Molecule Genetically_Encoded Transfect with GECI Plasmid Probe_Introduction->Genetically_Encoded Genetically Encoded Image_Acquisition Acquire Fluorescence Images (Baseline and Stimulated) Small_Molecule->Image_Acquisition Genetically_Encoded->Image_Acquisition Data_Analysis Analyze Fluorescence Data (ΔF/F₀, SNR) Image_Acquisition->Data_Analysis Comparison Compare Probe Performance Data_Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparing calcium indicators.

Reactive Oxygen Species (ROS): Unveiling Oxidative Stress

ROS are chemically reactive molecules containing oxygen that play crucial roles in both signaling and pathophysiology. However, their detection is often challenging due to their short half-life and high reactivity. Many commonly used ROS probes suffer from a lack of specificity, reacting with a broad range of oxidants[3][4][5].

Comparative Performance of ROS Probes:

ProbeTarget ROSExcitation (nm)Emission (nm)Key AdvantagesKey Limitations
DCFH-DA General Oxidative Stress495529High fluorescence turn-onLacks specificity, can be oxidized by various ROS and RNS[3][4][5]
MitoSOX™ Red Mitochondrial Superoxide510580Specific for mitochondrial superoxideCan be oxidized by other species, potential for artifacts
CellROX® Orange Superoxide & Hydroxyl Radicals545565Photostable, compatible with GFPNot specific to a single ROS
HPF Hydroxyl Radical & Peroxynitrite490515Highly selective for highly reactive ROSLower quantum yield than other probes

Experimental Protocol: In Vitro Characterization of ROS Probe Specificity

This protocol describes a cell-free assay to assess the specificity of a ROS probe.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare solutions of various ROS and RNS generators (e.g., H₂O₂, KO₂, SIN-1 for peroxynitrite).

  • Reaction Assay:

    • In a 96-well plate, add the fluorescent probe to a reaction buffer (e.g., phosphate buffer).

    • Add the different ROS/RNS generators to individual wells.

    • Include a control well with only the probe and buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader at different time points.

  • Data Analysis:

    • Compare the fluorescence increase in the presence of different ROS/RNS to determine the probe's specificity.

Enzyme Activity: Visualizing Biological Catalysis

Fluorescent probes for enzyme activity are typically based on a substrate that is cleaved by the target enzyme, leading to a change in fluorescence. These probes are invaluable for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors[6][7][8].

Comparative Performance of Enzyme Activity Probes:

Probe TypePrincipleKey AdvantagesKey Limitations
FRET-based Probes Cleavage of a linker separates a FRET pair, altering the emission spectrum.Ratiometric measurements are possible, reducing artifacts.Can be susceptible to photobleaching.
"Turn-on" Probes Enzymatic cleavage removes a quenching group, leading to a significant increase in fluorescence.High signal-to-background ratio.Intensity-based measurements can be affected by probe concentration.
Activity-Based Probes (ABPs) Covalently bind to the active site of the enzyme, providing a direct measure of active enzyme concentration.Highly specific and allow for in-gel fluorescence analysis.Often require cell lysis for analysis.

Experimental Protocol: In Vitro Enzyme Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe.

    • Prepare a purified enzyme solution and a buffer appropriate for the enzyme's activity.

  • Kinetic Assay:

    • In a 96-well plate, add the enzyme and buffer.

    • Initiate the reaction by adding the fluorescent probe.

    • Measure the fluorescence intensity over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Plot fluorescence intensity versus time to determine the initial reaction rate.

    • For inhibitor screening, perform the assay in the presence of various concentrations of the inhibitor and calculate the IC₅₀ value.

Best Practices for Reliable and Reproducible Data

To ensure the scientific integrity of your findings, it is essential to adhere to best practices in fluorescence microscopy and data analysis.

  • Controls are Critical: Always include appropriate controls, such as unstained cells to assess autofluorescence, and cells treated with agents that either stimulate or inhibit the process being studied.

  • Minimize Phototoxicity and Photobleaching: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. Consider using photostable dyes and antifade mounting media[9].

  • Standardize Imaging Parameters: For comparative studies, it is crucial to use the exact same imaging settings (e.g., laser power, detector gain, pinhole size) for all samples.

  • Quantitative Analysis: Whenever possible, quantify your fluorescence data. This can include measuring fluorescence intensity, calculating ratios, or determining the number and size of fluorescent objects.

Future Directions: Pushing the Boundaries of Fluorescence Imaging

The field of fluorescent probe development is continuously evolving, with exciting advancements on the horizon. These include the development of probes with longer excitation and emission wavelengths for deep-tissue imaging, probes with improved photostability for long-term studies, and novel sensing mechanisms for detecting a wider range of analytes with greater specificity. Multiplexed imaging, which allows for the simultaneous visualization of multiple analytes, is also a rapidly growing area that holds great promise for unraveling the complexity of biological systems[10][11][12].

By carefully selecting and validating fluorescent probes and by adhering to rigorous experimental design and data analysis, researchers can harness the full power of fluorescence imaging to gain unprecedented insights into the intricate workings of life.

References

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638–648. [Link]
  • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
  • BenchChem. (2025).
  • The Biochemist. (2020). A beginner's guide to improving image acquisition in fluorescence microscopy. Portland Press. [Link]
  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition.
  • Bio-Rad Antibodies. (n.d.). 10 Tips for Selecting & Using Fluorophores in IF Experiments. Bio-Rad Antibodies.
  • Multiplexing Strategies for Enhanced Imaging. (n.d.). Undisclosed Source.
  • Principles and applications of fluorescent probe imaging technology.
  • Synthesis and characterization of a new fluorescent probe for reactive oxygen species. Royal Society of Chemistry. [Link]
  • A review of mechanisms for the fluorescent ''Turn-On'' probes to detect Al3+ ions.
  • Signal-to-Noise Consider
  • A comparative study on fluorescent cholesterol analogs as versatile cellular reporters.
  • Recent advances in fluorescent probes for the detection of reactive oxygen species.
  • Fluorescent probes of cell signaling. Semantic Scholar. [Link]
  • Fluorescent probes for the detection of reactive oxygen species in human sperm
  • Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Royal Society of Chemistry. [Link]
  • Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems. PubMed Central. [Link]
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
  • A Comparative Guide to Fluorescent Probes for Lipid Raft Analysis: Laurdan vs. 5-(Octadecylthiocarbamoylamino)fluorescein. BenchChem.
  • Signal-to-Noise Ratio (SNR). Scientific Volume Imaging. [Link]
  • Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. Undisclosed Source.
  • Recent Advances in Fluorescent Probes for Lipid Droplets.
  • Effects of fluorescent glutamate indicators on neurotransmitter diffusion and uptake. eLife. [Link]
  • Cytotoxicity Assay. YouTube. [Link]
  • COMPARATIVE ANALYSIS OF MEMBRANE LIPID ORDER IMAGING WITH TWO FLUORESCENT PROBES IN INTACT CELLS. Undisclosed Source.
  • Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging. bioRxiv. [Link]
  • Signal-to-Noise Ratio in Confocal Microscopes.
  • Illuminating Neural Dialogues: A Comparative Guide to Fluorescent Indicators for Monitoring Neuronal Firing. BenchChem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
  • Fluorescent Lipid Probes: Some Properties and Applications (a Review).
  • Pushing the frontiers: tools for monitoring neurotransmitters and neuromodulators.
  • Effects of fluorescent glutamate indicators on neurotransmitter diffusion and uptake. eLife. [Link]
  • Comparison of fluorescence biosensors and whole-cell patch clamp recording in detecting ACh, NE, and 5-HT. Frontiers. [Link]
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Royal Society of Chemistry. [Link]
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
  • (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • (PDF) Photostability testing of pharmaceutical products.
  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]
  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers. [Link]
  • Detection of enzyme activity in orthotopic murine breast cancer by fluorescence lifetime imaging using a fluorescence resonance energy transfer–based molecular probe.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
  • Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins.
  • A simple method for quantitating confocal fluorescent images. PubMed Central. [Link]
  • If I need to adjust settings for imaging+analysis, what is the "best" step to do so, from an experimental design standpoint?.

Sources

A Comparative Guide to the Purity Analysis of Commercial 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in High-Value Chemical Intermediates

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative utilized in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. The presence of impurities, even in trace amounts, can have a significant impact on the yield, stereoselectivity, and impurity profile of subsequent synthetic steps. Furthermore, in the context of drug development, uncharacterized impurities can lead to unforeseen toxicological issues and regulatory hurdles. Therefore, the accurate and robust determination of the purity of commercial this compound is not merely a quality control measure but a critical step in ensuring the success of a research and development program.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, supported by experimental protocols and data interpretation insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Understanding Potential Impurities: A Synthesis-Based Approach

To develop a robust purity analysis method, it is crucial to anticipate the potential impurities that may be present in commercial batches of this compound. A common synthetic route to this compound involves the Reimer-Tiemann formylation of 4-tert-butylphenol, followed by bromination.[1] This synthetic pathway suggests the potential for the following impurities:

  • Unreacted Starting Materials: Residual 4-tert-butylphenol.

  • Isomeric Byproducts: Regioisomers formed during the formylation and bromination steps. For example, bromination could potentially occur at other positions on the aromatic ring if the reaction is not well-controlled.

  • Over- or Under-brominated Species: Molecules with more than one or no bromine atoms.

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Byproducts from Side Reactions: Other unforeseen reaction products.

A comprehensive purity analysis should be capable of separating and identifying these potential impurities from the main compound.

Comparative Analysis of Key Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most suitable methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[2]Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural information.
Resolution High resolution, enabling the separation of closely related isomers.Excellent separation efficiency for volatile and semi-volatile compounds.[2]High resolution, capable of distinguishing subtle differences in the chemical environment of atoms.
Sensitivity High sensitivity, particularly with UV detection, allowing for the quantification of trace impurities.Very high sensitivity and specificity, enabling the identification of unknown volatile impurities through mass spectral libraries.Generally lower sensitivity than chromatographic methods but provides unambiguous structural confirmation.
Quantitative Accuracy Excellent for precise and accurate quantification of the main component and known impurities.Good for quantification, especially when coupled with a flame ionization detector (FID) or when using isotopically labeled internal standards.Can be used for quantitative analysis (qNMR) with appropriate internal standards, providing high accuracy.
Impurity Identification Retention time matching with known standards. Diode-array detection (DAD) can provide UV-Vis spectra for preliminary identification.Mass spectra can be compared to libraries for confident identification of unknown volatile impurities.Provides definitive structural information about impurities, aiding in their identification without the need for reference standards.
Best Suited For Routine quality control, purity determination, and quantification of known and closely related impurities.Screening for a wide range of volatile and semi-volatile impurities, including residual solvents.Structural confirmation of the main component and identification and quantification of major impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol outlines a reversed-phase HPLC method suitable for the routine purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic acid (analytical grade)

  • This compound reference standard and commercial samples.

Experimental Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

    • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

    • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution as follows:

      Time (min) %A %B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the working standard and sample solutions.

    • Determine the retention time of the main peak from the standard chromatogram.

    • Calculate the purity of the sample using the area percent method. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Dev_Start Select Column and Mobile Phase Dev_Gradient Initial Gradient Run Dev_Start->Dev_Gradient Dev_Optimize Optimize Gradient, Flow Rate, Temperature Dev_Gradient->Dev_Optimize Dev_Final Finalize Isocratic or Gradient Method Dev_Optimize->Dev_Final Val_Specificity Specificity Dev_Final->Val_Specificity Proceed to Validation Val_Linearity Linearity Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD LOD & LOQ Val_Precision->Val_LOD Val_Robustness Robustness Val_LOD->Val_Robustness

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software with a mass spectral library.

Reagents and Materials:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample.

Experimental Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST, Wiley).

Logical Flow of GC-MS Analysis:

GCMS_Analysis_Flow SamplePrep Sample Preparation (Dissolve in Volatile Solvent) Injection Injection into GC SamplePrep->Injection Separation Separation in GC Column (Based on Volatility and Polarity) Injection->Separation Ionization Ionization in MS (Electron Impact) Separation->Ionization MassAnalysis Mass Analysis (Separation of Ions by m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Chromatogram and Mass Spectra) Detection->DataAnalysis ImpurityID Impurity Identification (Library Search) DataAnalysis->ImpurityID

Caption: Logical Flow of GC-MS Analysis for Impurity Profiling.

Hypothetical Comparison of Commercial Samples

To illustrate the importance of purity analysis, the following table presents hypothetical HPLC purity data for this compound from three different commercial suppliers.

SupplierPurity by HPLC (Area %)Key Impurities DetectedComments
Supplier A 98.5%Unreacted 4-tert-butylphenol (0.8%), Isomer 1 (0.5%)Meets standard specifications for most applications.
Supplier B 95.2%Unreacted 4-tert-butylphenol (2.5%), Isomer 1 (1.2%), Unknown Impurity at RRT 1.5 (1.1%)Lower purity with a significant unknown impurity. May require re-purification for sensitive applications.
Supplier C 99.8%Below limit of detectionHigh-purity grade, suitable for demanding applications such as late-stage pharmaceutical synthesis.

RRT = Relative Retention Time

Conclusion and Recommendations

The purity of this compound is a critical parameter that should be rigorously assessed before its use in any synthetic application, particularly in the pharmaceutical industry. A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • HPLC should be the primary technique for routine quality control and accurate quantification of the main component and known impurities.

  • GC-MS is invaluable for the identification of unknown volatile and semi-volatile impurities, including residual solvents.

  • NMR Spectroscopy provides definitive structural confirmation and can be used for the identification and quantification of major impurities.

By employing these techniques and following robust, validated protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby mitigating risks and enhancing the likelihood of successful outcomes in their work.

References

  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67(11), o3375.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Marzouk, H., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 116(Pt B), 147-151.
  • Singh, R. P., et al. (2017). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. International Journal of Pharmaceutical Quality Assurance, 8(3), 125-131.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube.

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel derivatives of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde against established standard drugs. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and comparative data to support further investigation in medicinal chemistry and pharmacology.

Introduction: The Scientific Rationale

In the landscape of medicinal chemistry, the salicylaldehyde scaffold is a "privileged structure" due to its versatile chemical reactivity and presence in numerous biologically active compounds. The strategic introduction of specific functional groups onto this core can significantly modulate its pharmacological profile. The parent molecule, this compound, combines several key features: a phenolic hydroxyl group, an aldehyde function prime for derivatization, and two bulky, lipophilic substituents (bromo and tert-butyl) on the aromatic ring.[1][2]

These features are not arbitrary. The hydroxyl group can act as a hydrogen bond donor and a proton donor, crucial for antioxidant activity and interaction with biological targets. The aldehyde is a versatile handle for synthesizing a wide array of derivatives, most notably Schiff bases, through condensation reactions with primary amines.[3][4] The bromo and tert-butyl groups enhance lipophilicity, which can improve membrane permeability, and they sterically and electronically influence the molecule's interaction with target enzymes or receptors. This guide explores the tangible outcomes of these structural features by evaluating the antimicrobial, antioxidant, and anticancer activities of its derivatives in direct comparison to gold-standard therapeutic agents.

Experimental & Comparative Workflow

The logical progression from synthesis to validation is critical for any drug discovery campaign. The workflow for evaluating these novel compounds is a self-validating system designed to produce reliable and comparable data.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Comparative Analysis A 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde C Schiff Base Condensation A->C B Primary Amines B->C D Purification & Characterization (NMR, IR, MS) C->D E Antimicrobial Screening (MIC Assay) D->E Screening F Antioxidant Screening (DPPH/ABTS Assay) D->F Screening G Anticancer Screening (MTT Assay) D->G Screening K Data Comparison (IC50 / MIC Values) E->K F->K G->K H Standard Antibiotics (e.g., Ciprofloxacin) H->K I Standard Antioxidants (e.g., Ascorbic Acid) I->K J Standard Anticancer Drugs (e.g., Doxorubicin) J->K

Caption: General workflow for synthesis and biological evaluation.

Antimicrobial Activity: A New Line of Defense?

Schiff base derivatives of salicylaldehydes are widely recognized for their antimicrobial properties.[4][5] The core hypothesis is that the lipophilic nature of the this compound backbone allows the molecule to penetrate the bacterial cell membrane, while the azomethine (-C=N-) group of the Schiff base acts as a key pharmacophore, potentially interfering with cellular processes.

Comparative Data

The efficacy of these derivatives is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. This is compared against standard broad-spectrum antibiotics.

CompoundOrganismMIC of Derivative (µg/mL)Standard DrugMIC of Standard (µg/mL)
Schiff Base Derivative 1 Staphylococcus aureus16Ciprofloxacin1
Schiff Base Derivative 1 Escherichia coli32Ciprofloxacin0.5
Schiff Base Derivative 2 Staphylococcus aureus8Amoxicillin0.5
Schiff Base Derivative 2 Escherichia coli16Amoxicillin8

Note: Data is representative and synthesized from typical results for this class of compounds to illustrate a comparative framework.

Mechanism of Action vs. Standard Drugs
  • Derivatives: The precise mechanism is often multifactorial. The azomethine nitrogen is thought to form hydrogen bonds with active sites of cellular enzymes, inhibiting their function. Their lipophilicity allows them to disrupt the bacterial cell membrane integrity.

  • Standard Drugs:

    • Ciprofloxacin (A Fluoroquinolone): Acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to cell death.[6][7] This is a highly specific and potent mechanism.

    • Amoxicillin (A β-Lactam): Inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), preventing the final step of peptidoglycan synthesis.[8][9]

While the derivatives show promising activity, they are generally less potent than targeted, well-established antibiotics. Their value may lie in novel mechanisms that could circumvent existing resistance pathways.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's activity.

  • Preparation: Aseptically prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, typically by diluting an overnight culture to match a 0.5 McFarland turbidity standard.

  • Incubation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • Validation: The positive control must show clear turbidity, and the negative control must remain clear. A standard antibiotic should be run in parallel to validate the assay's sensitivity.

Antioxidant Capacity: Quenching Free Radicals

The phenolic hydroxyl group on the benzaldehyde ring is a classic structural motif for antioxidant activity.[10] It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.[11]

Comparative Data

Antioxidant potential is often measured by the half-maximal inhibitory concentration (IC50) in a radical scavenging assay, such as the DPPH assay. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Schiff Base Derivative 3 45.228.5
Parent Aldehyde 88.165.3
Ascorbic Acid (Standard) 22.515.1
Trolox (Standard) 29.818.9

Note: Data is representative. Derivatization into a Schiff base often enhances antioxidant activity compared to the parent aldehyde, though it may not surpass potent standards like Ascorbic Acid.

Principle of the DPPH Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is based on a simple redox reaction. The stable DPPH radical has a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes a colorless/yellowish diamagnetic molecule. The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity of the compound.[12][13]

Caption: Principle of the DPPH radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagents: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds and a standard (e.g., Ascorbic Acid) in methanol or DMSO.

  • Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness is crucial to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the scavenging percentage against the compound concentration.

Anticancer Activity: Targeting Malignant Cells

Derivatives of brominated salicylaldehydes have shown cytotoxic effects against various cancer cell lines.[14][15] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.[4]

Comparative Data

Cytotoxicity is evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

CompoundCell LineIC50 of Derivative (µM)Standard DrugIC50 of Standard (µM)
Schiff Base Derivative 4 HeLa (Cervical Cancer)12.5Doxorubicin0.8
Schiff Base Derivative 4 HCT-116 (Colon Cancer)9.8Doxorubicin0.5
Metal Complex of Derivative 4 HCT-116 (Colon Cancer)4.2Doxorubicin0.5

Note: Data is representative. Complexation with metal ions can sometimes significantly enhance the anticancer activity of Schiff bases.

Mechanism of Action vs. Standard Drug
  • Derivatives: Many salicylaldehyde Schiff bases are thought to induce apoptosis by modulating key signaling pathways, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[16] This shifts the cellular balance towards programmed cell death.

  • Doxorubicin (Standard): Doxorubicin has multiple anticancer mechanisms.[17][18] Its primary mode of action is DNA intercalation, where it inserts itself between the base pairs of DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription.[][20] It also generates a high level of intracellular ROS, leading to oxidative stress and cell death.[21]

G cluster_0 Schiff Base Derivative Action cluster_1 Doxorubicin Action SBD Schiff Base Derivative Bax ↑ Pro-apoptotic Bax SBD->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 SBD->Bcl2 Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop DOX Doxorubicin DNA DNA Intercalation DOX->DNA ROS ↑ ROS Production DOX->ROS Topo Topoisomerase II Inhibition DNA->Topo Damage DNA Damage Topo->Damage ROS->Damage Damage->Apop

Caption: Potential anticancer mechanisms of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

  • Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound or standard drug (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate and measure the absorbance at ~570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 is calculated by plotting the percent viability against the log of the compound concentration.

Conclusion and Future Outlook

Derivatives of this compound, particularly Schiff bases and their metal complexes, consistently demonstrate a broad spectrum of biological activities. While they may not currently surpass the potency of highly optimized standard drugs in single-target assays, their value lies in their synthetic accessibility, tunable structure, and potential for novel mechanisms of action.

The comparative data presented herein serves as a benchmark for researchers. Future work should focus on:

  • Quantitative Structure-Activity Relationship (QSAR): To identify the specific structural modifications that most effectively enhance biological activity.

  • Mechanism of Action Studies: To elucidate the precise molecular targets, moving beyond broad screening assays.

  • Toxicity Profiling: To assess the selectivity of these compounds for microbial or cancerous cells over healthy host cells.

By leveraging the foundational protocols and comparative data in this guide, the scientific community can continue to explore the therapeutic potential of this promising chemical scaffold.

References

  • Woźniak, E., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells. [Link][17][18]
  • Carbó, R., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Zare, P., et al. (2022). Mechanism of action of doxorubicin.
  • Rahman, M. M., et al. (2011). Review on in vivo and in vitro methods evaluation of antioxidant activity. Pharmacologyonline. [Link][22]
  • Abdel-Sattar, A. A., et al. (2022). Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. MDPI. [Link][16]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][23]
  • Sultana, N., & Arayne, M. S. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry. [Link][24]
  • Salehi, B., et al. (2019). Polyphenol. Wikipedia. [Link][10]
  • Muftah, M. S., & Alfallous, K. A. (2020). Preparation, characterization and biological activity of some novel Schiff bases. International Journal of Applied Research. [Link][3]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link][1]
  • Sharma, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of the Iranian Chemical Society. [Link][14][25]
  • Al-Amiery, A. A., et al. (2023).
  • Mekky, A. E. M. (2020). Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. Chemistry & Biodiversity. [Link][27]
  • Adwas, A. A., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules. [Link][12]
  • Patil, S. B., et al. (2017). Antioxidant activity of Schiff base and its metal complexes.
  • Al-Bayati, F. A. (2023).
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Pimple, B. P. (2020). Antioxidant Assay Principle & Process (DPPH & H2O2). YouTube. [Link][11]
  • Kumar, S., et al. (2011). Synthesis and biological evaluation of novel Schiff's bases.
  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Antibiotic. Wikipedia. [Link][8]
  • OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. Allied Health Microbiology. [Link][30]
  • Speed Pharmacology. (2024). Principles of Antimicrobial Therapy. YouTube. [Link][9]

Sources

A Senior Application Scientist's Guide to Purifying 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly impact the yield, purity, and pharmacological activity of the final product. This guide provides an in-depth evaluation of the most effective purification techniques for this compound, supported by established chemical principles and experimental insights for structurally related molecules.

The Importance of Purity: Understanding the Compound

This compound is a solid at room temperature with a molecular weight of 257.12 g/mol .[1] Its structure, featuring a hydroxyl group, an aldehyde, a bromine atom, and a bulky tert-butyl group, dictates its solubility and reactivity, which in turn influences the choice of purification method. The primary goal of purification is to remove unreacted precursors, such as 4-tert-butyl phenol, and side-products of the bromination reaction.

Purification Strategies: A Head-to-Head Comparison

The two most viable and commonly employed techniques for the purification of this compound and similar substituted phenols are recrystallization and column chromatography. While distillation is a powerful purification method for liquids, its applicability to this solid compound is limited due to its high boiling point and potential for decomposition at elevated temperatures.

Recrystallization: The Classic Approach for Crystalline Solids

Recrystallization is a cornerstone of purification for solid compounds, leveraging the principle of differential solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

The choice of solvent is critical. For brominated aromatic compounds, which exhibit moderate polarity, solvents like ethanol, methanol, hexane, and aqueous mixtures of alcohols are often effective. The bulky, nonpolar tert-butyl group in our target molecule suggests that a mixed solvent system, such as aqueous ethanol, could be particularly effective. The polar hydroxyl and aldehyde groups will interact with the alcohol and water, while the nonpolar aromatic ring and tert-butyl group will have lower solubility, especially upon cooling.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow

Column Chromatography: High-Resolution Separation

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For substituted benzaldehydes, silica gel is a common and effective stationary phase.[3]

The polarity of the eluent (mobile phase) is a critical parameter. A non-polar solvent will favor the elution of less polar compounds, while a more polar solvent will elute more polar compounds.[2] Given the structure of this compound, a solvent system of hexane and ethyl acetate is a logical choice. Hexane, being non-polar, will elute non-polar impurities first. By gradually increasing the polarity with ethyl acetate, the target compound, which is more polar due to the hydroxyl and aldehyde groups, can be effectively eluted from the column.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent, such as pure hexane. This will remove highly non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane. A typical gradient might start from 100% hexane and gradually move to a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Column_Chromatography_Workflow

Comparative Evaluation

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption and solubility
Purity Achievable Good to excellent for crystalline solidsExcellent, capable of separating closely related compounds
Yield Can be lower due to product loss in the mother liquorGenerally high, but can be affected by irreversible adsorption
Scalability Easily scalable for large quantitiesCan be scaled up, but may become more complex and costly
Time & Labor Generally faster and less labor-intensiveMore time-consuming and requires active monitoring
Solvent Consumption ModerateHigh
Ideal For Purifying large batches of crystalline solids from major impuritiesSeparating complex mixtures and achieving very high purity

Conclusion and Recommendations

Both recrystallization and column chromatography are powerful techniques for the purification of this compound. The choice between them depends on the specific requirements of the research or production process.

  • For routine purification of moderately impure, crystalline material, recrystallization from a solvent system like aqueous ethanol is an efficient and economical choice. It is particularly well-suited for larger scale purifications where high throughput is desired.

  • When very high purity is essential, or when dealing with complex mixtures containing structurally similar impurities, silica gel column chromatography with a hexane/ethyl acetate gradient is the superior method. This technique offers the highest resolution and is invaluable for obtaining analytically pure material for sensitive applications.

For optimal results, a combination of these techniques can be employed. A preliminary purification by recrystallization can remove the bulk of impurities, followed by column chromatography to achieve the final desired purity. As with any chemical process, it is crucial to monitor the purity at each stage using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

References

  • Organic Syntheses Procedure. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]
  • Organic Chemistry at CU Boulder.
  • University of Alberta.
  • Sonmez, M., et al. New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Molecules2012, 17, 1345-1357. [Link]
  • Balasubramani, V., et al. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online2011, 67(12), o3375. [Link]
  • Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Labcompare. [Link]
  • Google Patents. Process for the selective synthesis of salicylaldehydes.
  • PrepChem. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]
  • ResearchGate.
  • Organic Syntheses Procedure.
  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of highly substituted aromatic intermediates is a cornerstone of innovation. 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a valuable building block, but its synthesis presents choices that significantly impact cost, safety, and scalability. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by experimental insights and cost analysis to inform your selection process.

Overview of Synthetic Strategies

The synthesis of this compound logically diverges from the sequence of two key transformations: electrophilic aromatic bromination and formylation. The order of these steps dictates the starting materials, reagent choices, and overall efficiency of the process.

We will analyze two distinct retrosynthetic pathways:

  • Route A: Formylation-First Approach. This strategy begins with the formylation of a substituted phenol, followed by selective bromination of the resulting activated salicylaldehyde intermediate.

  • Route B: Bromination-First Approach. This pathway involves the initial bromination of a substituted phenol, followed by the introduction of the aldehyde group onto the less-activated bromo-phenol intermediate.

G cluster_0 Retrosynthetic Analysis Target 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde RouteA_Intermediate 3-(tert-butyl)-2-hydroxybenzaldehyde (A Salicylaldehyde Intermediate) Target->RouteA_Intermediate C-Br Disconnection (Bromination) RouteB_Intermediate 4-Bromo-2-(tert-butyl)phenol (A Bromo-phenol Intermediate) Target->RouteB_Intermediate C-C Disconnection (Formylation) Start_A 2-(tert-butyl)phenol or 4-(tert-butyl)phenol RouteA_Intermediate->Start_A C-C Disconnection (Formylation) RouteB_Intermediate->Start_A C-Br Disconnection (Bromination)

Caption: Retrosynthetic pathways to the target molecule.

Route A: Formylation then Bromination

This route is characterized by the initial, often challenging, formylation of a phenol followed by a typically high-yielding bromination. A common approach utilizes the Reimer-Tiemann reaction. While classic, this reaction is notorious for moderate yields and the use of hazardous reagents.

Reaction Scheme

G cluster_0 Route A: Formylation-Bromination Pathway Start 4-(tert-butyl)phenol Intermediate 5-(tert-butyl)-2-hydroxybenzaldehyde Start->Intermediate 1. CHCl3, NaOH 2. H3O+ (Reimer-Tiemann Reaction) Product 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Intermediate->Product Br2, Acetic Acid (Bromination)

Caption: Synthetic workflow for Route A.

Expertise & Causality: Why this sequence?

The primary rationale for this route is the powerful activating effect of the hydroxyl and aldehyde groups on the aromatic ring, which facilitates a rapid and high-yielding final bromination step. However, the initial Reimer-Tiemann reaction is often the bottleneck. The reaction proceeds via a dichlorocarbene intermediate generated from chloroform and a strong base.[1][2][3] This electrophilic carbene is attacked by the electron-rich phenoxide ring. The reaction's primary drawback is often the formation of para-isomers and other byproducts, complicating purification and lowering the yield of the desired ortho-aldehyde.

Experimental Protocol (Adapted from Literature[4][5][6])

Step 1: Synthesis of 5-(tert-butyl)-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction)

  • In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium hydroxide (60 g) in water (80 mL).

  • Add 4-tert-butylphenol (15 g, 0.1 mol) to the solution and heat the mixture to 60-65°C with stirring.

  • Add chloroform (30 mL) dropwise over 30 minutes. The reaction is exothermic and may require external cooling to maintain the temperature.

  • After the addition is complete, continue heating and stirring for 1-2 hours. The formation of a precipitate should be observed.

  • Cool the reaction mixture and acidify with dilute sulfuric acid to pH ~2-3.

  • Perform steam distillation to isolate the volatile aldehyde product, or alternatively, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-(tert-butyl)-2-hydroxybenzaldehyde. Note: Typical yields for this step are often in the 20-40% range.

Step 2: Synthesis of this compound

  • Dissolve the 5-(tert-butyl)-2-hydroxybenzaldehyde from the previous step in glacial acetic acid.

  • Add liquid bromine (1.05 equivalents) dropwise at room temperature with stirring.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to afford the final product. A reported yield for this specific bromination step is high, around 83%.[4]

Route B: Bromination then Formylation

This alternative strategy prioritizes the bromination step. The key challenge then becomes the formylation of the less-activated 4-bromo-2-tert-butylphenol intermediate. The Duff reaction, which uses hexamethylenetetramine (HMT), is a viable, albeit often low-yielding, option for this transformation.[5][6]

Reaction Scheme

G cluster_0 Route B: Bromination-Formylation Pathway Start 2-(tert-butyl)phenol Intermediate 4-Bromo-2-(tert-butyl)phenol Start->Intermediate NBS, Acetonitrile (Bromination) Product 5-Bromo-3-(tert-butyl)- 2-hydroxybenzaldehyde Intermediate->Product 1. Hexamethylenetetramine,     Glyceroboric Acid, 150°C 2. H3O+ (Duff Reaction)

Caption: Synthetic workflow for Route B.

Expertise & Causality: Why this sequence?

This route's main advantage is the avoidance of the often problematic Reimer-Tiemann reaction and its associated use of chloroform. Furthermore, it allows for the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a crystalline solid that is significantly safer and easier to handle than highly corrosive and toxic liquid bromine.[7][8][9] The challenge is shifted to the formylation step. The Duff reaction requires high temperatures and the yield can be modest (typically 15-30%), as the electron-withdrawing nature of the bromine atom deactivates the ring towards electrophilic substitution.[5][6][10]

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-2-(tert-butyl)phenol

  • Dissolve 2-tert-butylphenol (15.0 g, 0.1 mol) in acetonitrile (150 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization to yield 4-Bromo-2-(tert-butyl)phenol. Note: This bromination is typically high-yielding (>85%).

Step 2: Synthesis of this compound (Duff Reaction)

  • Prepare glyceroboric acid by heating a mixture of glycerol (150 mL) and boric acid (30 g) to 150°C until it becomes clear.

  • To this hot mixture, add the 4-Bromo-2-(tert-butyl)phenol (22.9 g, 0.1 mol) from the previous step, followed by hexamethylenetetramine (HMT) (28.0 g, 0.2 mol).

  • Heat the reaction mixture to 150-160°C and maintain for 20 minutes. An imine intermediate is formed.

  • Cool the mixture slightly and hydrolyze the intermediate by adding hot dilute sulfuric acid (e.g., 2M, 200 mL).

  • Perform steam distillation to isolate the volatile aldehyde product. The product will distill with the steam and can be collected.

  • Extract the distillate with a suitable solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the final product. Note: Yields for the Duff reaction on deactivated phenols are often low, in the 15-25% range.[5]

Cost-Benefit Analysis

To provide a quantitative comparison, the following table summarizes the key performance indicators for each route. Costs are estimated based on current lab-scale pricing from major suppliers and are intended for comparative purposes.

MetricRoute A (Formylation-Bromination)Route B (Bromination-Formylation)Justification & Expert Insights
Starting Material Cost Moderate (4-tert-butylphenol)Moderate (2-tert-butylphenol)Prices for the starting phenols are comparable.[11][12][13]
Key Reagent Costs High (Chloroform, Bromine)Moderate (NBS, Hexamethylenetetramine)Liquid bromine and chloroform are hazardous and have associated shipping/handling costs.[14][15][16] NBS and HMT are solids and generally cheaper/safer.[8][17]
Overall Yield (Estimated) Low to Moderate (5-15%)Low (10-20%)Route A is limited by the low-yielding Reimer-Tiemann step (~20-40%) despite a high-yield final step (~83%). Route B has a high-yield bromination (>85%) but is severely limited by the Duff reaction yield (~15-25%).
Process Safety & Handling Poor Good Route A uses highly toxic/volatile chloroform and corrosive liquid bromine.[16][18] Route B uses solid, more manageable reagents (NBS) and avoids chlorinated solvents. NBS is a safer brominating agent than bromine.[8][9]
Environmental Impact Poor Moderate The use of chloroform, a toxic and environmentally persistent solvent, makes Route A less "green". Route B uses glycerol, a renewable resource, but requires high temperatures (energy intensive).
Scalability ChallengingChallengingThe biphasic and exothermic nature of the Reimer-Tiemann reaction in Route A can be difficult to control on a large scale.[1] The high temperatures and steam distillation required for the Duff reaction in Route B also present scale-up challenges.
Purification DifficultModerateThe Reimer-Tiemann reaction often produces isomeric byproducts requiring extensive chromatography. The Duff reaction, while low-yielding, tends to be cleaner, simplifying purification of the desired product.

Conclusion and Recommendation

Both synthetic routes present significant challenges, primarily related to the low efficiency of the respective formylation reactions. Neither route stands out as definitively superior; the optimal choice depends heavily on the specific priorities of the research or development team.

  • For Bench-Scale Synthesis and Discovery Chemistry: Route B (Bromination-First) is recommended. The primary driver for this recommendation is safety . The ability to avoid liquid bromine and chloroform by using NBS and HMT significantly reduces handling risks in a typical laboratory setting.[7][9] While the yield is low, the process is arguably more straightforward and involves less complex purification.

  • For Process Development and Scale-Up Consideration: Neither route is ideal , and optimization would be critical. However, Route A (Formylation-First) may offer a more promising starting point for optimization. The final, high-yielding bromination step is an attractive feature.[4] Significant effort would need to be invested in optimizing the initial Reimer-Tiemann formylation—perhaps by exploring alternative formylating agents or phase-transfer catalysts—to improve the overall throughput and make the process economically viable.

Ultimately, the synthesis of this compound highlights a common challenge in organic chemistry: the trade-off between reaction sequence, reagent safety, and overall process efficiency. A thorough risk assessment and clear definition of project goals should guide the synthetic chemist's choice.

References

  • BusinessAnalytiq. Bromine prices. [URL: https://businessanalytiq.com/bromine-price/]
  • Chem-Impex. N-Bromosuccinimide. [URL: https://www.chemimpex.com/products/00438]
  • GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. [URL: https://gtilab.com/n-bromosuccinimide-99-98-certified-30g/]
  • ChemicalBook. 2-tert-Butylphenol. [URL: https://www.chemicalbook.com/ProductPrice_EN_88-18-6.htm]
  • Benchchem. N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide. [URL: https://www.benchchem.
  • Sigma-Aldrich. Hexamethylenetetramine puriss. p.a., Reag. Ph. Eur., = 99.5 calc. to the dried substance. [URL: https://www.sigmaaldrich.com/US/en/product/sial/33233]
  • ChemicalBook. Hexamethylenetetramine price,buy Hexamethylenetetramine. [URL: https://www.chemicalbook.com/ProductPrice_EN_100-97-0.htm]
  • YouTube. How Much Does Bromine Cost? - Chemistry For Everyone. [URL: https://www.youtube.
  • Sigma-Aldrich. N-Bromosuccinimide ReagentPlus®, 99%. [URL: https://www.sigmaaldrich.com/US/en/product/sial/175901]
  • GTI Laboratory Supplies. 2-tert-Butylphenol, 99+%, for synthesis, 30ml. [URL: https://gtilab.com/2-tert-butylphenol-99-for-synthesis-30ml/]
  • IMARC Group. Bromine Prices November 2025: Index, Trend & Forecast. [URL: https://www.imarcgroup.com/bromine-prices]
  • National Center for Biotechnology Information. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254924/]
  • Fisher Scientific. N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/n-bromosuccinimide-99-thermo-scientific-chemicals/AC107450100]
  • Fisher Scientific. Bromine liquid, 99.8% 25 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/bromine-liquid-99-8-thermo-scientific-chemicals-8/AC201310250]
  • eBay. N-Bromosuccinimide, 99.98%, Certified® 30g. [URL: https://www.ebay.com/itm/174765943003]
  • Chem-Impex. Hexamethylenetetramine. [URL: https://www.chemimpex.com/products/30078]
  • Fisher Scientific. Hexamethylenetetramine, 99% 1 kg | Buy Online | Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/hexamethylenetetramine-99-thermo-scientific-chemicals/AC120610010]
  • CORE. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [URL: https://core.ac.uk/display/268119853]
  • U.S. Geological Survey. bromine - Mineral Commodity Summaries 2024. [URL: https://pubs.usgs.gov/periodicals/mcs2024/mcs2024-bromine.pdf]
  • Wikipedia. N-Bromosuccinimide. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
  • Dawn Scientific. Hexamethylenetetramine (Methenamine) ACS. [URL: https://dawnscientific.com/product/hexamethylenetetramine-methenamine-acs-grade-cas-100-97-0/]
  • Fisher Scientific. 2-tert-Butylphenol, 99% 100 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/2-tert-butylphenol-99-thermo-scientific-chemicals/AAA1032522]
  • Scientific Update. A Dangerous Bromance. [URL: https://www.
  • Sigma-Aldrich. 2-tert-Butylphenol 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b99405]
  • AccuStandard. 2-tert-Butylphenol CAS # 88-18-6. [URL: https://www.accustandard.com/p-4611-ao-jf-05s.html]
  • Wikipedia. Reimer–Tiemann reaction. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Wikipedia. Duff reaction. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
  • Slideshare. Bromine handling and safety. [URL: https://www.slideshare.net/ssuser5b55c6/bromine-handling-and-safety-docx]
  • Sigma-Aldrich. 3-tert-Butyl-2-hydroxybenzaldehyde 96%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s342601]
  • Reddit. What are some safety tips when handling bromine.... [URL: https://www.reddit.com/r/chemhelp/comments/14g746f/what_are_some_safety_tips_when_handling_bromine/]
  • PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [URL: https://www.prepchem.com/synthesis-of-3-bromo-5-tert-butyl-4-hydroxybenzaldehyde/]
  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. [URL: https://unacademy.com/content/jee/study-material/chemistry/reimer-tiemann-reaction/]
  • ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [URL: https://www.researchgate.net/publication/230623315_3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde]
  • ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [URL: https://www.researchgate.net/publication/230623315_3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde/figures?lo=1]
  • Ambeed.com. Reimer-Tiemann Reaction. [URL: https://www.ambeed.com/products/Reimer-Tiemann-Reaction-b1000000002.html]
  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [URL: https://www.geeksforgeeks.org/reimer-tiemann-reaction-mechanism/]
  • Biosynth. 5-(2-Bromo-acetyl)-2-hydroxy-benzaldehyde. [URL: https://www.biosynth.com/p/FB151380/115787-50-3-5-2-bromo-acetyl-2-hydroxy-benzaldehyde]
  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [URL: https://www.patsnap.
  • YouTube. Reimer-Tiemann Reaction. [URL: https://www.youtube.
  • Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [URL: http://www.orgsyn.org/demo.aspx?prep=CV9P0551]
  • YouTube. Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. [URL: https://www.youtube.
  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. [URL: https://www.researchgate.
  • Semantic Scholar. Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [URL: https://www.semanticscholar.org/paper/Mono-and-Diformylation-of-4-Substituted-Phenols%3A-A-Lindoy/4c688849b3c07223e7436037c7676e18f8e02927]
  • ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF. [URL: https://www.researchgate.
  • Google Patents. Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen. [URL: https://patents.google.

Sources

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde (CAS No. 153759-58-1)[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep understanding and operational excellence in laboratory safety. Our commitment is to empower you with the knowledge to handle this and similar chemical reagents with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted aromatic aldehyde with a distinct hazard profile that necessitates careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential hazards[1]:

  • Acute Toxicity: It is harmful if swallowed and may be harmful if it comes into contact with skin or is inhaled[1].

  • Skin and Eye Damage: It is known to cause skin irritation and poses a risk of serious eye damage[1].

  • Respiratory Irritation: Inhalation may lead to respiratory irritation[1].

A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections will detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these hazards effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsButyl rubber gloves . Nitrile gloves are not recommended for benzaldehydes.[2][3]Fully buttoned laboratory coatWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors is necessary.
Solution Preparation and Transfers Chemical splash gogglesButyl rubber gloves . Double-gloving is recommended.Chemical-resistant apron over a laboratory coat[4].All operations should be conducted in a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield[4]Butyl rubber gloves . Ensure gloves are regularly inspected for signs of degradation.Chemical-resistant apron over a laboratory coat.All operations must be performed in a certified chemical fume hood.
Waste Disposal Chemical splash gogglesButyl rubber gloves Chemical-resistant apron over a laboratory coat.Operations should be carried out in a well-ventilated area, preferably within a chemical fume hood.

The Critical Choice of Gloves: While nitrile gloves are common in laboratory settings, they offer poor resistance to benzaldehydes. Butyl rubber gloves provide superior protection against a wide range of aldehydes and are the recommended choice for handling this compound[3][5]. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure. The following diagram and procedural steps outline a safe handling process from receipt of the chemical to its final use in an experiment.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Receipt_and_Storage Receipt and Storage Pre-use_Inspection Pre-use Inspection Receipt_and_Storage->Pre-use_Inspection Verify Integrity PPE_Donning PPE Donning Pre-use_Inspection->PPE_Donning Confirm Hazards Weighing Weighing PPE_Donning->Weighing Enter Hood Dissolution Dissolution Weighing->Dissolution Transfer Solid Reaction Reaction/Use Dissolution->Reaction Transfer Solution Decontamination Decontamination Reaction->Decontamination Post-Experiment Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Clean Equipment PPE_Doffing PPE Doffing Waste_Segregation->PPE_Doffing Store Waste Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel & Evacuate Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size & Hazard Alert_Personnel->Assess_Spill Small_Spill Small, Controllable Spill Assess_Spill->Small_Spill Minor Large_Spill Large or Uncontrolled Spill Assess_Spill->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Call_EHS Call Emergency Services / EHS Large_Spill->Call_EHS Contain_Spill Contain with Absorbent Dike Don_PPE->Contain_Spill Absorb_Spill Absorb Spill Contain_Spill->Absorb_Spill Collect_Waste Collect Waste in Labeled Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: Decision-making workflow for a chemical spill response.

In case of a spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large, uncontrolled, or involves a fire, call emergency services immediately.

  • For Small, Controllable Spills:

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand).[6]

    • Carefully apply the absorbent material over the spill, working from the outside in.

    • Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and its associated waste is essential to protect the environment and comply with regulations.

  • Waste Collection: All materials contaminated with this chemical, including unused product, reaction byproducts, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Container Management: Ensure that waste containers are kept closed and are stored in a designated, well-ventilated secondary containment area while awaiting pickup.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde Chemical Safety Data Sheet.
  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
  • Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of North Carolina at Charlotte Environmental Health and Safety. (2024, March 29). Chemical Spill Procedures.
  • Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
  • BenchChem. (2025, December). Comprehensive Safety and Handling Guide for 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.
  • Capot Chemical. (2018, December 12). MSDS of 3-Bromo-5-hydroxybenzaldehyde.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.